8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine
Description
Properties
IUPAC Name |
8-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-5-3-9-4-6-7(5)10-1-2-11-6/h3-4,10H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSDVIXRHSRWEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CN=CC(=C2N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673652 | |
| Record name | 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-19-7 | |
| Record name | 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic protocol for 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented in a multi-step approach, beginning with readily available starting materials and culminating in the target molecule. This document is intended to serve as a valuable resource, offering not just a procedural outline but also insights into the underlying chemical principles and experimental considerations.
Introduction
Pyrido-oxazines are a class of bicyclic heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The fusion of a pyridine ring with an oxazine ring creates a scaffold that can be readily functionalized to interact with a variety of biological targets. The introduction of a bromine substituent at the 8-position of the pyrido[3,4-b]oxazine core can further modulate the compound's physicochemical properties and biological activity, making it a valuable building block for the development of novel therapeutic agents.
This guide details a rational synthetic strategy for 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine, focusing on a robust and reproducible pathway. The presented protocol is a composite of established chemical transformations, adapted for the specific synthesis of the target molecule.
Retrosynthetic Analysis and Strategic Approach
A retrosynthetic analysis of the target molecule, 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine, suggests that a key disconnection can be made at the oxazine ring. This leads to a substituted pyridine precursor, specifically a 3,4-disubstituted-5-bromopyridine. Two primary synthetic routes emerge from this analysis, both converging on a late-stage cyclization to form the dihydro-oxazine ring.
Route A proceeds through a 5-bromo-3,4-diaminopyridine intermediate. This precursor can then be cyclized with a suitable C2 synthon, such as 2-chloroethanol or ethylene oxide, to construct the desired oxazine ring.
Route B would involve a 3-amino-5-bromo-4-hydroxypyridine intermediate, which could also be cyclized with a C2 synthon to yield the target molecule.
This guide will focus on Route A , as it offers a well-defined and precedented pathway for the synthesis of the key diaminopyridine intermediate.
Synthetic Pathway Overview
The overall synthetic pathway can be visualized as a multi-step process, commencing with the commercially available 2-aminopyridine.
Caption: Proposed synthetic pathway for 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine.
Experimental Protocols
Part 1: Synthesis of the Key Intermediate: 5-Bromo-2,3-diaminopyridine
This synthesis is a three-step process starting from 2-aminopyridine.
Step 1: Bromination of 2-Aminopyridine to yield 2-Amino-5-bromopyridine
-
Principle: This step involves the electrophilic aromatic substitution of 2-aminopyridine. The amino group is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. Due to steric hindrance at the ortho position, bromination predominantly occurs at the para position (C5).
-
Procedure:
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In a well-ventilated fume hood, dissolve 2-aminopyridine in a suitable solvent such as glacial acetic acid.
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Cool the solution in an ice bath.
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Slowly add a solution of bromine in acetic acid dropwise with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
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Pour the reaction mixture into a beaker of ice water and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
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Filter the precipitate, wash with cold water, and dry to obtain crude 2-amino-5-bromopyridine.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-amino-5-bromopyridine.
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Step 2: Nitration of 2-Amino-5-bromopyridine to yield 2-Amino-5-bromo-3-nitropyridine
-
Principle: The introduction of a nitro group is achieved through electrophilic nitration using a mixture of concentrated sulfuric acid and nitric acid. The amino group's activating effect is tempered by its protonation in the strongly acidic medium, allowing for nitration at the C3 position.
-
Procedure:
-
Carefully add 2-amino-5-bromopyridine to concentrated sulfuric acid, keeping the temperature low with an ice bath.
-
Once dissolved, cool the mixture to 0 °C.
-
Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature at 0-5 °C.
-
After the addition, stir the reaction mixture at room temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the yellow precipitate, wash thoroughly with cold water to remove excess acid, and dry.
-
The crude 2-amino-5-bromo-3-nitropyridine can be used in the next step without further purification, or it can be recrystallized from a suitable solvent if necessary.
-
Step 3: Reduction of 2-Amino-5-bromo-3-nitropyridine to yield 5-Bromo-2,3-diaminopyridine
-
Principle: The nitro group is reduced to an amino group. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Procedure (using Tin(II) Chloride):
-
Suspend 2-amino-5-bromo-3-nitropyridine in concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise, controlling the temperature with an ice bath.
-
After the addition, heat the reaction mixture at reflux for several hours until the reaction is complete.
-
Cool the reaction mixture and neutralize it with a strong base (e.g., concentrated sodium hydroxide solution) until a basic pH is reached, which will precipitate the tin salts.
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
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Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 5-bromo-2,3-diaminopyridine.
-
Purify the crude product by column chromatography on silica gel.
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Part 2: Cyclization to 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine
-
Principle: The final step involves the construction of the dihydro-oxazine ring by reacting the 1,2-diamine functionality of 5-bromo-2,3-diaminopyridine with a two-carbon electrophile that can react with both amino groups. A common and effective reagent for this transformation is 2-chloroethanol. The reaction proceeds via a sequential nucleophilic substitution, first forming an N-hydroxyethyl intermediate, followed by an intramolecular cyclization.
-
Proposed Protocol:
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Dissolve 5-bromo-2,3-diaminopyridine in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add an excess of 2-chloroethanol to the solution.
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Add a non-nucleophilic base, such as potassium carbonate or cesium carbonate, to act as a proton scavenger.
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Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) for several hours, monitoring the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine by column chromatography on silica gel or by recrystallization.
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Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step | Reagents |
| 2-Amino-5-bromopyridine | C₅H₅BrN₂ | 173.01 | Bromination | 2-Aminopyridine, Bromine, Acetic Acid |
| 2-Amino-5-bromo-3-nitropyridine | C₅H₄BrN₃O₂ | 218.01 | Nitration | 2-Amino-5-bromopyridine, HNO₃, H₂SO₄ |
| 5-Bromo-2,3-diaminopyridine | C₅H₆BrN₃ | 188.03 | Reduction | 2-Amino-5-bromo-3-nitropyridine, SnCl₂·2H₂O, HCl |
| 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine | C₇H₇BrN₂O | 215.05 | Cyclization | 5-Bromo-2,3-diaminopyridine, 2-Chloroethanol, Base |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Trustworthiness and Self-Validation
The presented protocol is designed as a self-validating system. Each step yields a distinct intermediate that can be characterized and purified, allowing for confirmation of its identity and purity before proceeding to the next step. This modular approach minimizes the risk of carrying impurities forward and simplifies troubleshooting.
Analytical Validation Points:
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Thin-Layer Chromatography (TLC): To monitor the progress of each reaction and assess the purity of the products.
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Melting Point: To characterize the solid intermediates and final product.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of each synthesized compound.
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Mass Spectrometry (MS): To determine the molecular weight of the intermediates and the final product.
By performing these analytical checks at each stage, the researcher can have a high degree of confidence in the identity and quality of the synthesized materials.
Conclusion
This technical guide provides a detailed and scientifically sound protocol for the synthesis of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine. By following the outlined procedures and incorporating the recommended analytical validation steps, researchers in drug discovery and medicinal chemistry can reliably produce this valuable heterocyclic building block for further investigation and development of novel therapeutic agents.
References
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An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine is a heterocyclic compound of interest within medicinal chemistry and drug discovery. Its structural framework, featuring a pyridoxazine core, suggests potential biological activity, making a thorough understanding of its physicochemical properties essential for any future development. These properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine, outlines standard experimental methodologies for their determination, and discusses the implications of these properties for drug development. While experimental data for this specific molecule is limited in publicly accessible literature, this guide consolidates available information and provides context through data from analogous structures.
Introduction: The Significance of the Pyrido[3,4-b]oxazine Scaffold
The pyrido[3,4-b]oxazine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules. The fusion of a pyridine ring with an oxazine ring creates a unique three-dimensional structure with a defined arrangement of hydrogen bond donors and acceptors, as well as a specific lipophilic profile. These features are critical for molecular recognition and interaction with biological targets. The introduction of a bromine atom at the 8-position is expected to significantly influence the molecule's physicochemical properties, including its lipophilicity and metabolic stability, thereby modulating its potential as a therapeutic agent. A detailed characterization of these properties is the first step in a rational drug design and development process.[1][2]
Molecular and Physicochemical Profile
A comprehensive understanding of a compound's fundamental physicochemical properties is a cornerstone of drug discovery, influencing everything from initial screening to formulation development.[3]
Structural and Basic Properties
The foundational characteristics of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine are summarized below.
| Property | Value | Source |
| Chemical Structure | See Figure 1 | - |
| Molecular Formula | C₇H₇BrN₂O | [4] |
| Molecular Weight | 215.05 g/mol | [4] |
| CAS Number | 1203499-19-7 | [4] |
| Appearance | Solid | [4] |
Figure 1 : Chemical Structure of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine.
Caption: 2D representation of the molecular structure.
Key Physicochemical Parameters
The following table summarizes the available and estimated physicochemical properties critical for drug development.
| Parameter | Value (Experimental/Calculated) | Significance in Drug Discovery |
| Melting Point (°C) | Data not available | Influences solubility, stability, and formulation choices. |
| Boiling Point (°C) | Data not available | Relevant for purification and stability at high temperatures. |
| Aqueous Solubility | Data not available | Crucial for absorption and bioavailability. Poor solubility is a major hurdle in drug development. |
| logP (Octanol/Water) | 0.6679 (Calculated)[1] | A measure of lipophilicity. Affects permeability, metabolism, and off-target toxicity. |
| pKa | Data not available | Determines the ionization state at physiological pH, which impacts solubility, permeability, and receptor binding. |
Synthesis and Spectroscopic Characterization
Although experimental spectra for the title compound are not widely published, chemical vendors indicate that spectral data such as NMR, HPLC, and LC-MS are available upon request.[6] Based on the structure, the expected spectroscopic features are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, as well as signals for the methylene protons in the oxazine ring. The chemical shifts and coupling patterns would be influenced by the bromine substituent and the nitrogen and oxygen heteroatoms.
-
¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule, with the carbon attached to the bromine atom appearing at a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of aromatic and aliphatic groups, C=N and C=C stretching of the pyridine ring (around 1500-1600 cm⁻¹), and C-O stretching of the ether linkage in the oxazine ring (around 1000-1300 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would provide further structural information.
Experimental Protocols for Physicochemical Property Determination
For researchers aiming to experimentally characterize 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine, the following are standard, validated protocols.
Determination of Aqueous Solubility (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic solubility.
Protocol:
-
Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge or filter the suspension to separate the undissolved solid.
-
Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Caption: Workflow for Shake-Flask Solubility Determination.
Determination of Lipophilicity (logP) by HPLC
Reversed-phase HPLC can be used to estimate the octanol-water partition coefficient (logP).
Protocol:
-
Prepare a series of standard compounds with known logP values.
-
Develop a reversed-phase HPLC method (e.g., using a C18 column) with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and water.
-
Inject the standard compounds and the test compound (8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine) onto the HPLC system and record their retention times.
-
Calculate the capacity factor (k') for each compound.
-
Create a calibration curve by plotting the log(k') of the standard compounds against their known logP values.
-
Determine the logP of the test compound by interpolating its log(k') value on the calibration curve.
Determination of pKa by Potentiometric Titration
This method measures the change in pH of a solution of the compound upon the addition of an acid or base.
Protocol:
-
Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Place the solution in a thermostatted vessel equipped with a pH electrode and a stirrer.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small increments.
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa value corresponds to the pH at the half-equivalence point of the titration curve.
Implications for Drug Development
The physicochemical properties of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine, both known and predicted, have significant implications for its potential as a drug candidate.
-
Lipophilicity (logP): The calculated logP of 0.6679 suggests that the compound is relatively hydrophilic. This could be advantageous for aqueous solubility but might limit its ability to cross cell membranes by passive diffusion. Further optimization of lipophilicity may be necessary to achieve a balance between solubility and permeability.
-
Ionization (pKa): The presence of two nitrogen atoms in the structure suggests that the molecule will have at least one basic pKa. The exact value will determine the extent of ionization at physiological pH. A significant degree of ionization can enhance aqueous solubility but may reduce membrane permeability.
-
Solubility: As with many heterocyclic compounds, aqueous solubility could be a challenge. If experimental determination reveals low solubility, formulation strategies such as salt formation or the use of solubility-enhancing excipients may be required.
-
The Bromine Substituent: The presence of the bromine atom can influence the molecule's metabolic stability. Halogenation can sometimes block sites of metabolism, leading to a longer half-life. However, it can also introduce liabilities such as the potential for metabolic activation to reactive species.
Conclusion
8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine represents a scaffold with potential for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties, which are fundamental to its drug-like potential. While there is a notable lack of publicly available experimental data for this specific molecule, the outlined standard methodologies provide a clear path for its thorough characterization. A detailed experimental investigation of its solubility, lipophilicity, and pKa is strongly recommended for any research program aiming to advance this compound or its analogs towards clinical development. Such data will be invaluable for building robust structure-activity relationships and for guiding the design of future generations of pyridoxazine-based drug candidates.
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An Investigative Guide to 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine: Synthesis, Properties, and Therapeutic Potential
For distribution to: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine (CAS Number: 1203499-19-7), a heterocyclic compound of emerging interest in medicinal chemistry. While specific peer-reviewed studies on this exact molecule are limited, this guide synthesizes available data with established principles of organic synthesis and chemical biology pertaining to the broader class of pyrido-oxazines. The objective is to provide a foundational resource for researchers exploring its potential as a scaffold in drug discovery.
Introduction and Molecular Overview
8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine belongs to the family of fused heterocyclic systems that are of significant interest in pharmaceutical development. The pyrido-oxazine core is a privileged scaffold, appearing in molecules designed to target a range of biological pathways. The introduction of a bromine atom at the 8-position offers a valuable handle for further synthetic elaboration, such as cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The dihydro-oxazine ring imparts a specific three-dimensional geometry that can be crucial for selective binding to protein targets.
While this specific compound is commercially available from several suppliers, it is primarily offered as a building block for chemical synthesis.[1][2] Its true potential lies in its utility as a starting material for more complex molecules.
Physicochemical Properties
A summary of the basic physicochemical properties for 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine is presented below, based on data from commercial suppliers.
| Property | Value | Reference |
| CAS Number | 1203499-19-7 | [1] |
| Molecular Formula | C₇H₇BrN₂O | [1] |
| Molecular Weight | 215.05 g/mol | [1] |
| SMILES String | Brc1cncc2OCCNc12 | [1] |
| InChI Key | BHSDVIXRHSRWEI-UHFFFAOYSA-N | |
| Physical Form | Solid |
Retrosynthetic Analysis and Proposed Synthesis
There is no specific published synthetic procedure for 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine. However, a logical and efficient synthetic route can be proposed based on established methods for the construction of the pyrido-oxazine ring system.[3][4] The core strategy involves the cyclization of a suitably substituted pyridine precursor.
A plausible retrosynthetic analysis suggests that the target molecule can be constructed from a 3-amino-4-hydroxypyridine derivative. The key steps would involve the introduction of the bromine atom and the subsequent annulation of the oxazine ring.
Caption: Retrosynthetic pathway for the target compound.
Proposed Step-by-Step Synthetic Protocol
This protocol is a hypothetical, yet chemically sound, procedure designed to be self-validating through standard analytical checkpoints.
Step 1: Bromination of 4-Amino-5-nitropyridine
-
Rationale: Selective bromination of the pyridine ring is required. The position ortho to the amino group and meta to the nitro group is activated and sterically accessible.
-
Procedure:
-
To a solution of 4-Amino-5-nitropyridine (1.0 eq) in glacial acetic acid, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at 50°C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate, 2-Bromo-4-amino-5-nitropyridine, is filtered, washed with water, and dried under vacuum.
-
Validation: Confirm structure by ¹H NMR and Mass Spectrometry.
-
Step 2: Reduction of the Nitro Group
-
Rationale: The nitro group must be reduced to an amine to facilitate the subsequent cyclization. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Procedure:
-
Dissolve 2-Bromo-4-amino-5-nitropyridine (1.0 eq) in ethanol in a hydrogenation vessel.
-
Add Palladium on carbon (10% w/w, 0.05 eq) to the solution.
-
Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 2-Bromo-4,5-diaminopyridine.
-
Validation: Confirm the disappearance of the nitro group signal in the IR spectrum and the correct mass in MS analysis.
-
Step 3: Annulation of the Oxazine Ring
-
Rationale: The final cyclization step forms the oxazine ring. The reaction of the vicinal diamine with a two-carbon electrophile like 2-chloroethanol will form the desired heterocyclic system.
-
Procedure:
-
Combine 2-Bromo-4,5-diaminopyridine (1.0 eq) and 2-chloroethanol (1.5 eq) in a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq).
-
Heat the mixture to 120-140°C and stir for 12-24 hours.
-
Monitor the formation of the product by LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine.
-
Validation: Full characterization by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) is essential to confirm the final structure.
-
Potential Biological Activity and Therapeutic Applications
While no specific biological data exists for 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine, the broader class of pyrido-oxazines has shown promise in several therapeutic areas, particularly in oncology.[5][6]
Kinase Inhibition in Oncology
Many heterocyclic scaffolds, including pyrido-oxazines and the related pyrido-pyrazines, are potent inhibitors of protein kinases.[7] A recent study identified a series of pyrido[2,3-b][5]oxazine derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, including mutants that confer resistance to existing therapies in non-small cell lung cancer (NSCLC).[8][9] These compounds demonstrated significant anti-proliferative effects against EGFR-mutated NSCLC cell lines.[8]
The mechanism involves competitive binding at the ATP-binding site of the kinase domain, preventing autophosphorylation and downstream signaling that leads to cell proliferation and survival.
Caption: Potential mechanism of action via EGFR pathway inhibition.
Given these findings, 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine is a valuable starting point for developing novel kinase inhibitors. The bromine atom at the 8-position is a key functional group for introducing diversity through reactions like Suzuki or Buchwald-Hartwig cross-coupling, allowing for the exploration of the chemical space around the scaffold to optimize potency and selectivity.
Other Potential Applications
The oxazine ring is a versatile heterocycle found in compounds with a wide range of biological activities, including analgesic, anticonvulsant, antimicrobial, and antioxidant properties.[6][10] Therefore, libraries derived from this bromo-substituted scaffold could be screened against a variety of biological targets to uncover new therapeutic applications.
Conclusion and Future Directions
8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine is a promising, yet underexplored, chemical entity. While it is currently cataloged as a synthetic building block, its core structure is related to scaffolds with proven biological activity, particularly as kinase inhibitors in oncology. This guide provides a robust, scientifically grounded framework for its synthesis and outlines a clear rationale for its investigation in drug discovery programs.
Future research should focus on:
-
Execution and Optimization: Performing the proposed synthesis and fully characterizing the compound and its intermediates.
-
Library Generation: Utilizing the bromine handle to synthesize a diverse library of derivatives.
-
Biological Screening: Evaluating the synthesized library in relevant biological assays, such as kinase inhibitor panels and cancer cell line proliferation assays.
By leveraging the strategic placement of the bromine atom on the privileged pyrido-oxazine scaffold, researchers are well-equipped to unlock the therapeutic potential of this compound and its derivatives.
References
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8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][5]oxazine - Amerigo Scientific. [Link]
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Chu-Biao Xue, et al. Synthesis of potential anticancer agents. Pyrido[4,3-b][5]oxazines and pyrido[4,3-b][5]thiazines. Journal of Medicinal Chemistry. [Link]
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Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][5]oxazine as new scaffolds for potential bioactive compounds - ResearchGate. [Link]
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Chu-Biao Xue, et al. Synthesis of potential anticancer agents. Pyrido[4,3-b][5]oxazines and pyrido[4,3-b][5]thiazines. | Semantic Scholar. [Link]
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Temple, C., et al. 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of Medicinal Chemistry. [Link]
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Sarojini, B. K., et al. 8-Bromo-1,3-diphenyl-2,3-dihydro-1H-naphtho[1,2-e][1]oxazine. Acta Crystallographica Section E. [Link]
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Deshmukh, S. K., et al. Novel pyrido[2,3- b][5]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]
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The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][5]oxazine-1,8-diones - MDPI. [Link]
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Deshmukh, S. K., et al. Novel pyrido[2,3-b][5]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC - NIH. [Link]
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Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. [Link]
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Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors - RSC Publishing. [Link]
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Medicinal chemistry of oxazines as promising agents in drug discovery - PubMed. [Link]
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Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC - PubMed Central. [Link]
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Synthesis and Antimicrobial Study of New 8-bromo-1,3-diaryl-2,3-dihydro-1H-naphtho[1,2e][1]oxazines - Semantic Scholar. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. [Link]
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Synthesis and Biological Activity of Some New Pyrazolo[3,4‐b]Pyrazines - ResearchGate. [Link]
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Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine
Introduction: The Significance of Pyrido[3,4-b]oxazines
The pyrido[1][2]oxazine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active molecules. Its unique three-dimensional structure and electronic properties make it a cornerstone in the design of novel therapeutics. The introduction of a bromine atom, as in 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine, offers a strategic vector for further chemical modification and modulation of biological activity, making a definitive structural confirmation paramount for any drug discovery and development program.
This in-depth guide provides a comprehensive walkthrough of the analytical workflow employed to elucidate and confirm the structure of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine. We will delve into the logic behind the selection of various spectroscopic techniques, detailing the experimental protocols and the systematic interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a practical and robust framework for small molecule structure determination.
The Elucidation Workflow: An Integrated Spectroscopic Approach
The determination of a novel molecular structure is a puzzle solved by the convergence of evidence from multiple analytical techniques.[3] Our approach is systematic, beginning with the most fundamental molecular information and progressively building a complete picture of atomic connectivity and spatial arrangement.
Part 1: Foundational Analysis - Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is the first-line technique as it provides the molecular weight and, crucially in this case, a clear indication of the presence of a bromine atom.[4] Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[5] This natural isotopic distribution imparts a characteristic "doublet" peak for the molecular ion (M) and any bromine-containing fragments, where the M+2 peak is nearly equal in intensity to the M peak. This is a definitive and easily recognizable signature.[5][6]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid.
-
Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer.
-
Ionization Mode: Employ positive ion Electrospray Ionization (ESI+), as the basic nitrogen atoms in the pyrido-oxazine core are readily protonated.
-
Analysis Mode: Acquire data in full scan mode over a mass range of m/z 50-500.
-
Data Processing: Determine the exact mass of the molecular ion peak [M+H]⁺ and compare it to the theoretical mass calculated for the proposed formula, C₇H₈BrN₂O⁺.
Data Presentation & Interpretation
Table 1: High-Resolution Mass Spectrometry Data
| Parameter | Observed Value | Theoretical Value | Interpretation |
| [M+H]⁺ | 214.9818 | 214.9818 | Corresponds to the protonated molecule with the ⁷⁹Br isotope. |
| [M+2+H]⁺ | 216.9797 | 216.9798 | Corresponds to the protonated molecule with the ⁸¹Br isotope. |
| Isotopic Ratio | ~1:1 | ~1:1 | Confirms the presence of a single bromine atom.[5][6] |
| Molecular Formula | C₇H₇BrN₂O | C₇H₇BrN₂O | Confirmed by exact mass measurement. |
The HRMS data unequivocally establishes the molecular formula as C₇H₇BrN₂O and confirms the presence of one bromine atom. The calculated degree of unsaturation is 5, suggesting the presence of a bicyclic aromatic system.
Part 2: Functional Group Identification - Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7] For 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine, we anticipate characteristic absorptions for the N-H bond of the secondary amine, C-H bonds (both aromatic and aliphatic), C=C and C=N bonds of the pyridine ring, and the C-O-C ether linkage of the oxazine ring.[8][9]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with a diamond ATR accessory.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Background Correction: Perform a background scan prior to sample analysis to subtract atmospheric CO₂ and H₂O signals.
Data Presentation & Interpretation
Table 2: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3325 | Medium, Sharp | N-H Stretch | Secondary Amine (in oxazine ring) |
| 3080 | Medium | =C-H Stretch | Aromatic C-H |
| 2920, 2855 | Medium | -C-H Stretch | Aliphatic C-H (CH₂) |
| 1610, 1580 | Strong | C=C / C=N Stretch | Pyridine Ring |
| 1245 | Strong | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |
| 1110 | Medium | C-N Stretch | Aliphatic Amine |
| 815 | Strong | C-H Out-of-plane Bend | Aromatic Ring Substitution Pattern |
| 680 | Medium | C-Br Stretch | Carbon-Bromine Bond |
The FT-IR spectrum supports the proposed structure by confirming the presence of a secondary amine, an aromatic system, aliphatic CH₂ groups, and an aryl-alkyl ether linkage, all key components of the pyrido-oxazine core.
Part 3: The Carbon-Hydrogen Framework - Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required for unambiguous structure assignment.[2][10]
}
Caption: Numbering scheme for NMR assignments.Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a cryoprobe.
-
1D Spectra:
-
¹H NMR: Acquire 16 scans with a relaxation delay of 1s.
-
¹³C NMR: Acquire 1024 scans using a proton-decoupled pulse sequence.
-
-
2D Spectra:
-
COSY (Correlation Spectroscopy): Acquire data to establish ¹H-¹H spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire data to identify one-bond ¹H-¹³C correlations.[1][11]
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire data optimized for a long-range coupling of 8 Hz to identify 2- and 3-bond ¹H-¹³C correlations.[11][12]
-
Data Presentation & Interpretation
Table 3: ¹H and ¹³C NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Position | δ ¹H (ppm) (mult, J in Hz, int) | δ ¹³C (ppm) | COSY Correlations (¹H-¹H) | HSQC Correlation (¹H-¹³C) | Key HMBC Correlations (¹H→¹³C) |
| 1 | 6.55 (s, 1H) | - | - | - | C2, C8a |
| 2 | 3.40 (t, J=4.5, 2H) | 42.5 | H3 | C2 | C3, C8a |
| 3 | 4.28 (t, J=4.5, 2H) | 65.8 | H2 | C3 | C2, C4a |
| 5 | 7.95 (s, 1H) | 145.1 | - | C5 | C4a, C7, C8a |
| 7 | 7.60 (s, 1H) | 138.9 | - | C7 | C5, C8, C8a |
| 4a | - | 120.5 | - | - | - |
| 8 | - | 110.2 | - | - | - |
| 8a | - | 148.3 | - | - | - |
Step-by-Step NMR Data Interpretation:
-
¹H NMR Analysis:
-
The downfield region shows two singlets at δ 7.95 and δ 7.60, each integrating to one proton. This pattern is characteristic of two uncoupled protons on a substituted pyridine ring.
-
A broad singlet at δ 6.55 (1H) is indicative of an N-H proton.
-
Two triplets at δ 4.28 (2H) and δ 3.40 (2H) with the same coupling constant (J=4.5 Hz) suggest two adjacent methylene (-CH₂-) groups, forming an ethyl moiety (-CH₂-CH₂-).
-
-
¹³C NMR Analysis:
-
Five signals are observed in the aromatic region (δ 110-150), consistent with the five carbons of the fused pyridine ring system. The signal at δ 110.2 is attributed to the carbon bearing the bromine atom (C8), a typical upfield shift for a carbon attached to a halogen.
-
Two signals appear in the aliphatic region at δ 65.8 and δ 42.5, corresponding to the two methylene carbons. The downfield shift of the signal at δ 65.8 suggests it is attached to an electronegative oxygen atom (C3), while the signal at δ 42.5 is consistent with a carbon attached to a nitrogen atom (C2).
-
-
COSY Analysis:
-
A clear cross-peak between the signals at δ 4.28 (H3) and δ 3.40 (H2) confirms that these two methylene groups are directly coupled, establishing the -CH₂-CH₂- fragment of the oxazine ring.
-
The absence of any other correlations confirms the aromatic protons (H5 and H7) are isolated from each other and from the aliphatic system.
-
-
HSQC Analysis:
-
The HSQC spectrum directly links each proton to its attached carbon: H5 (δ 7.95) to C5 (δ 145.1), H7 (δ 7.60) to C7 (δ 138.9), H3 (δ 4.28) to C3 (δ 65.8), and H2 (δ 3.40) to C2 (δ 42.5). This provides an unambiguous assignment of the protonated carbons.
-
-
HMBC Analysis - Assembling the Pieces:
}
Caption: Key HMBC correlations for structure assembly.Conclusion: The Confirmed Structure
The synergistic interpretation of data from Mass Spectrometry, FT-IR, and a full suite of 1D and 2D NMR experiments provides unequivocal evidence for the structure of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine . Each piece of spectroscopic data validates the others, creating a self-consistent and definitive structural assignment. This rigorous elucidation is the essential foundation upon which further medicinal chemistry exploration and development of this promising heterocyclic scaffold can be built.
References
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Columbia University. HSQC and HMBC | NMR Core Facility. Available from: [Link]
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Kriwacki, R. W., & Pitner, T. P. (1989). Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. Pharmaceutical research, 6(7), 531–544. Available from: [Link]
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Taber, D. F. (2007). Organic Spectroscopic Structure Determination. Oxford University Press. Available from: [Link]
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Alemany, A., et al. (n.d.). Problems In Organic Structure Determination: A Practical Approach To Nmr Spectroscopy. Open Educational Resources. Available from: [Link]
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Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available from: [Link]
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Frydman, L., Lupulescu, A., & Scherf, T. (2003). Principles and features of single-scan two-dimensional NMR spectroscopy. Journal of the American Chemical Society, 125(30), 9204–9217. Available from: [Link]
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Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Available from: [Link]
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Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. Available from: [Link]
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University of Notre Dame. Organic Structure Elucidation Workbook. Available from: [Link]
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JoVE. 2D NMR: Overview of Heteronuclear Correlation Techniques. Available from: [Link]
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Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL). Available from: [Link]
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LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
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YouTube. (2023). Bromo pattern in Mass Spectrometry. Available from: [Link]
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Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Modern Chemistry & Applications. Available from: [Link]
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University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]
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ResearchGate. FTIR spectrum for Pyridine. Available from: [Link]
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Spectroscopic Characterization of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine
The pyrido[3,4-b]oxazine ring system is a heterocyclic motif of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The introduction of a bromine atom at the 8-position can critically influence the compound's pharmacokinetic and pharmacodynamic properties, making 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine a valuable building block for the synthesis of novel therapeutic agents. Accurate and unambiguous structural characterization is paramount in the drug discovery process to ensure the identity and purity of synthesized compounds. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, each providing unique and complementary information about the molecular structure.
This guide will provide a detailed roadmap for the spectroscopic analysis of this compound, outlining the expected data and the rationale behind these predictions.
Molecular Structure and Key Features
Before delving into the spectroscopic data, it is crucial to understand the molecular structure of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine.
Molecular Formula: C₇H₇BrN₂O[1][2]
Molecular Weight: 215.05 g/mol [2]
CAS Number: 1203499-19-7
The structure consists of a dihydropyrido-oxazine bicyclic system with a bromine substituent on the pyridine ring. The key structural features to be confirmed by spectroscopy are:
-
The presence and substitution pattern of the pyridine ring.
-
The oxazine ring and its dihydro nature.
-
The bromo-substituent and its position.
-
The number and chemical environment of all protons and carbons.
Caption: Molecular structure of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3][4][5][6] It provides detailed information about the carbon-hydrogen framework of a molecule.
Experimental Protocol: A Self-Validating System
A robust NMR analysis begins with a well-defined experimental protocol.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the sample's solubility and the need to avoid overlapping solvent signals with key analyte resonances.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and pulse width to ensure a good signal-to-noise ratio and accurate integration.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.
-
To further confirm the structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed. COSY reveals proton-proton couplings, while HSQC correlates directly bonded protons and carbons.
Caption: A generalized workflow for NMR analysis.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 - 8.0 | d | 1H | H-5 | The proton on the pyridine ring adjacent to the bromine atom will be deshielded. The splitting pattern will be a doublet due to coupling with H-6. |
| ~6.8 - 7.2 | d | 1H | H-6 | This proton on the pyridine ring will be coupled to H-5, resulting in a doublet. |
| ~4.8 - 5.2 | s | 1H | N-H | The N-H proton of the oxazine ring is expected to be a broad singlet. Its chemical shift can be variable and may exchange with D₂O. |
| ~4.4 - 4.8 | t | 2H | -O-CH₂- | The methylene group adjacent to the oxygen atom will be deshielded and appear as a triplet due to coupling with the adjacent -N-CH₂- group. |
| ~3.4 - 3.8 | t | 2H | -N-CH₂- | The methylene group adjacent to the nitrogen atom will appear as a triplet due to coupling with the -O-CH₂- group. |
Expert Insights: The exact chemical shifts and coupling constants will be influenced by the solvent and the conformation of the molecule. The use of a higher field NMR spectrometer would provide better resolution of the signals. The effect of substituents on the chemical shifts of pyridine protons is well-documented and can be used to support these assignments.[7][8]
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The carbon NMR spectrum will provide information on the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 - 155 | C-8a | Quaternary carbon at the fusion of the two rings. |
| ~145 - 150 | C-7 | Carbon of the pyridine ring attached to the nitrogen. |
| ~138 - 142 | C-5 | Carbon of the pyridine ring deshielded by the adjacent bromine. |
| ~120 - 125 | C-4a | Quaternary carbon at the fusion of the two rings. |
| ~115 - 120 | C-6 | Carbon of the pyridine ring. |
| ~105 - 110 | C-8 | Carbon bearing the bromine atom, its chemical shift is significantly influenced by the heavy atom effect. |
| ~65 - 70 | -O-CH₂- | Aliphatic carbon adjacent to the oxygen atom. |
| ~40 - 45 | -N-CH₂- | Aliphatic carbon adjacent to the nitrogen atom. |
Expert Insights: The chemical shifts of the aromatic carbons are estimations based on additive rules for substituted pyridines. The signals for the quaternary carbons (C-4a and C-8a) are expected to be of lower intensity.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[9][10][11][12]
Experimental Protocol
Sample Preparation:
-
For a solid sample, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the sample is placed directly on an ATR crystal.
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the KBr pellet) is recorded.
-
The sample spectrum is then recorded, and the background is automatically subtracted.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands
The IR spectrum will show characteristic absorption bands for the various functional groups in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300 - 3400 | Medium, Broad | N-H stretch | Characteristic of the secondary amine in the oxazine ring. |
| 3000 - 3100 | Medium | Aromatic C-H stretch | Corresponding to the C-H bonds on the pyridine ring. |
| 2850 - 2960 | Medium | Aliphatic C-H stretch | From the methylene groups in the oxazine ring. |
| ~1600, ~1470 | Medium-Strong | C=C and C=N stretching | Characteristic of the pyridine ring vibrations. |
| 1200 - 1300 | Strong | C-O stretch | Asymmetric stretching of the C-O-C ether linkage in the oxazine ring.[13][14][15] |
| 1000 - 1100 | Medium | C-N stretch | Stretching vibration of the C-N bond in the oxazine ring. |
| Below 800 | Medium-Strong | C-Br stretch | Characteristic absorption for a carbon-bromine bond. |
Expert Insights: The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a reference spectrum. A characteristic absorption for the oxazine ring is often observed around 920-940 cm⁻¹.[13][14][15]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[16][17][18][19][20] It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural elucidation.
Experimental Protocol
Sample Introduction and Ionization:
-
The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Electron Ionization (EI) is a common hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern.
-
Electrospray Ionization (ESI) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, confirming the molecular weight.
Mass Analysis:
-
The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
A detector records the abundance of each ion.
Predicted Mass Spectrum
Molecular Ion Peak:
-
Using a soft ionization technique like ESI, a prominent peak at m/z 216 [M+H]⁺ is expected.
-
In EI-MS, the molecular ion peak (M⁺) at m/z 215 will be observed. Due to the presence of bromine, a characteristic isotopic pattern will be seen, with two peaks of nearly equal intensity at m/z 215 and 217, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[21][22][23]
Key Fragmentation Pathways:
The fragmentation pattern in EI-MS will be crucial for confirming the structure.
Caption: Predicted major fragmentation pathways for 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine in EI-MS.
Predicted Fragments:
| m/z (for ⁷⁹Br) | Proposed Fragment | Rationale |
| 215/217 | [C₇H₇BrN₂O]⁺˙ | Molecular ion with characteristic bromine isotope pattern. |
| 136 | [C₇H₇N₂O]⁺ | Loss of a bromine radical, a common fragmentation for bromo-compounds. |
| 171/173 | [C₅H₄BrN₂]⁺˙ | Loss of a neutral ethylene oxide molecule from the oxazine ring. |
| 156/158 | [C₅H₃BrN]⁺˙ | Subsequent loss of HCN from the m/z 171/173 fragment. |
Expert Insights: High-resolution mass spectrometry (HRMS) would be invaluable to determine the elemental composition of the molecular ion and its fragments, providing further confidence in the structural assignment.
Conclusion: A Synergistic Approach to Structural Elucidation
The comprehensive spectroscopic analysis of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine requires a synergistic approach, integrating data from NMR, IR, and MS. While this guide provides a detailed predictive framework, the ultimate confirmation of the structure will rely on the careful acquisition and interpretation of experimental data. By following the outlined protocols and understanding the theoretical basis of the expected spectral features, researchers can confidently characterize this and other novel heterocyclic compounds, paving the way for their potential application in drug discovery and development.
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An In-depth Technical Guide to Investigating the Therapeutic Targets of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The novel heterocyclic compound, 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine, represents a promising yet uncharacterized scaffold for therapeutic development. While direct biological data for this specific molecule is not yet publicly available, its structural similarity to other biologically active pyridoxazines and related heterocyclic systems provides a strong rationale for targeted investigation. This guide outlines a comprehensive, multi-pronged strategy for the deconvolution of its molecular targets. We will first establish a set of plausible hypotheses based on structure-activity relationships gleaned from analogous compounds. Following this, we will detail a robust, integrated workflow combining state-of-the-art computational prediction with gold-standard biochemical and cell-based validation techniques. The causality behind each experimental choice is explained to provide a self-validating system for target identification and verification, ensuring a high degree of scientific rigor.
Introduction: The Rationale for Target Deconvolution
The pyrido-oxazine core is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. The broader class of oxazine derivatives has demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The inclusion of a bromine atom on the pyridine ring of our topic compound can significantly alter its pharmacokinetic and pharmacodynamic properties, potentially enhancing potency or selectivity for specific targets through halogen bonding or by modifying its electronic profile.
Given the absence of direct experimental data for 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine, a logical and resource-efficient approach to initiating a drug discovery campaign is to build a target hypothesis based on a structurally related isomer, the pyrido[2,3-b][3][4]oxazine scaffold. This isomeric system has been successfully developed into potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK), a critical target in oncology.[5] This precedent forms the cornerstone of our initial investigation.
Hypothesized Therapeutic Target Class: Protein Kinases
The most compelling initial hypothesis is that 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine may function as a protein kinase inhibitor. This is strongly supported by a recent study on novel pyrido[2,3-b][3][4]oxazine derivatives, which demonstrated potent inhibitory activity against EGFR, including clinically relevant mutants.[5]
Primary Hypothesis: EGFR Tyrosine Kinase
The aforementioned study identified several pyrido[2,3-b][3][4]oxazine analogues with significant anti-proliferative effects against EGFR-mutated non-small cell lung cancer (NSCLC) cell lines.[5] The mechanism was confirmed to be the inhibition of EGFR-TK autophosphorylation.[5] Molecular docking studies further suggested that the pyridoxazine core engages with the hinge region of the kinase domain, a hallmark of many ATP-competitive kinase inhibitors.[5]
The EGFR signaling pathway is a well-validated target in oncology, playing a crucial role in cell proliferation, survival, and differentiation. Its dysregulation is implicated in numerous cancers.
Phase 1: Unbiased Target Discovery and Hypothesis Generation
The initial phase aims to identify a list of potential protein binders without bias towards a specific target class.
Before committing to resource-intensive wet-lab experiments, computational methods can provide a valuable preliminary screening. [6]This approach uses the 2D structure of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine to predict potential targets based on ligand-centric or structure-based algorithms. [7] Experimental Protocol: Computational Target Prediction
-
Ligand Preparation:
-
Generate the 3D coordinates of the compound.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
-
Target Database Selection:
-
Utilize databases of known protein structures such as the Protein Data Bank (PDB).
-
Employ platforms that curate druggable pockets.
-
-
Reverse Docking:
-
Use software like AutoDock, idTarget, or TarFisDock to dock the ligand into the binding sites of a large collection of proteins. [6] * Rank the potential targets based on the predicted binding affinity (docking score).
-
-
Pharmacophore/Similarity Searching:
-
Use platforms like SwissTargetPrediction to identify known targets of molecules with similar 2D or 3D features. [8]5. Data Analysis:
-
Consolidate the lists of putative targets from different methods.
-
Prioritize targets that appear across multiple platforms or are functionally related (e.g., multiple members of the same kinase family).
-
This biochemical method is a cornerstone for identifying direct binding partners of a small molecule from a complex biological sample, such as a cell lysate. [9]It involves immobilizing the compound of interest on a solid support to "fish" for its targets.
Experimental Protocol: AC-MS
-
Probe Synthesis:
-
Synthesize an analogue of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine that incorporates a linker arm (e.g., a polyethylene glycol or alkyl chain) terminating in a reactive group (e.g., N-hydroxysuccinimide ester or alkyne for click chemistry).
-
Causality: The linker is crucial to spatially separate the compound from the solid support, minimizing steric hindrance and allowing target proteins to access the binding site.
-
-
Immobilization:
-
Covalently attach the synthesized probe to an activated solid support (e.g., NHS-activated Sepharose beads).
-
Prepare a negative control matrix using an inactive structural analogue or by blocking the reactive groups on the beads to account for non-specific binding.
-
-
Cell Lysate Preparation:
-
Culture a relevant cell line (e.g., A549 or H1975 for the kinase hypothesis) and prepare a native cell lysate using a non-denaturing buffer containing protease and phosphatase inhibitors.
-
-
Affinity Pulldown:
-
Incubate the clarified cell lysate with both the compound-immobilized beads and the control beads.
-
Wash the beads extensively with buffer to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the specifically bound proteins. This can be done by competitive elution with an excess of the free (non-immobilized) compound, or by changing the pH or salt concentration.
-
Causality: Competitive elution is the preferred method as it provides an extra layer of validation; only proteins that are specifically displaced by the free compound are considered high-confidence hits.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands, perform in-gel tryptic digestion, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Compare the protein lists from the experimental and control pulldowns. Proteins significantly enriched in the experimental sample are considered potential targets.
-
Phase 2: Target Validation and Confirmation
The list of putative targets generated in Phase 1 must be rigorously validated to confirm a direct and functionally relevant interaction.
-
Biochemical Assays: If the AC-MS or in silico results suggest a specific enzyme class (e.g., kinases), the compound should be tested against a panel of these enzymes. For kinases, this would involve in vitro kinase activity assays to determine an IC₅₀ value.
-
Surface Plasmon Resonance (SPR): SPR provides a quantitative measure of the binding affinity (K_D) and kinetics between the compound and a purified candidate protein, confirming a direct physical interaction.
It is critical to confirm that the compound engages its target in a physiological context.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the compound or a vehicle control.
-
Heating: Heat the cell suspensions across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of the specific target protein remaining in the soluble fraction at each temperature using Western blotting.
-
Analysis: A ligand-bound protein is typically stabilized against thermal denaturation. Therefore, a shift to a higher melting temperature in the compound-treated cells compared to the control indicates direct target engagement.
-
Causality: This method validates target binding within the complex milieu of the cell, providing strong evidence of physiological relevance.
-
Experimental Protocol: Downstream Signaling Analysis
-
Cell Treatment: Treat a relevant cell line with the compound at various concentrations and time points.
-
Western Blotting: Analyze the phosphorylation status of the target protein (if it's a kinase) and key downstream signaling nodes. For the EGFR hypothesis, this would involve probing for phosphorylated EGFR (p-EGFR), p-AKT, and p-ERK.
-
Analysis: A dose-dependent decrease in the phosphorylation of the target and its downstream effectors provides strong evidence of target inhibition and functional consequence.
Conclusion and Forward Outlook
The journey to elucidate the therapeutic targets of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine begins with informed hypothesis generation rooted in the established pharmacology of related scaffolds. The strong precedent for pyrido-oxazines as kinase inhibitors, particularly targeting EGFR, provides a compelling starting point. However, a commitment to unbiased, systematic investigation is paramount. The integrated workflow presented in this guide, which marries predictive computational screening with robust biochemical and cellular validation, offers a clear and scientifically sound path forward. By meticulously validating each step, from initial pulldown to cellular target engagement and downstream functional outcomes, researchers can confidently identify the primary targets of this novel compound, paving the way for its potential development as a next-generation therapeutic agent.
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An In-Depth Technical Guide to the In Silico Modeling of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine Interactions
Abstract
This technical guide provides a comprehensive framework for investigating the molecular interactions of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine using state-of-the-art in silico modeling techniques. The pyrido[3,4-b]oxazine scaffold is a constituent of various biologically active compounds, and understanding the binding mechanisms of its derivatives at an atomic level is paramount for modern drug discovery and development.[1][2] This document outlines a robust, multi-step computational workflow, beginning with target identification and preparation, followed by rigorous molecular docking and molecular dynamics (MD) simulations. Each protocol is detailed with the underlying scientific rationale, emphasizing self-validating systems to ensure the trustworthiness of the generated data. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply computational methods to elucidate the pharmacological profile of this and similar heterocyclic compounds.
Introduction: The Rationale for In Silico Investigation
The compound 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine belongs to the broader class of oxazine heterocycles, which are recognized for a wide spectrum of biological activities, including potential anticancer and anti-inflammatory properties.[1] The structural motif of a pyridoxazine core suggests potential interactions with a variety of biological targets, such as kinases and cyclooxygenase (COX) enzymes, which are often implicated in oncological and inflammatory pathways.[2][3]
In silico modeling provides an indispensable toolkit for navigating the complexities of molecular recognition. By simulating the interaction between a ligand (the compound of interest) and its protein target, we can predict binding affinity, identify key interacting residues, and understand the dynamic behavior of the complex. This approach significantly accelerates the drug discovery pipeline by enabling rapid, cost-effective screening of compounds and generating testable hypotheses for further experimental validation.
This guide will use Cyclooxygenase-2 (COX-2) as a representative target to illustrate the complete modeling workflow for 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine. The choice of COX-2 is informed by the established role of related heterocyclic structures as anti-inflammatory agents that target this enzyme.[3]
The Computational Workflow: A Triad of Preparation, Docking, and Dynamics
Our investigation is structured around a three-phase computational protocol. Each phase is critical for the integrity of the final results, building upon the previous one to refine our understanding of the molecular interactions.
Phase 1: System Preparation – Laying a Valid Foundation
The adage "garbage in, garbage out" is particularly resonant in computational modeling. The accuracy of any simulation is fundamentally dependent on the quality of the initial structures of both the protein target and the ligand.
2.1. Target Protein Preparation
The goal of this stage is to prepare a biologically relevant and computationally tractable model of the target protein.
Experimental Protocol: Preparing the COX-2 Receptor (PDB ID: 5KIR)
-
Structure Acquisition: Download the crystal structure of human COX-2 from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 5KIR , which is a high-resolution structure of COX-2 in complex with an inhibitor.
-
Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL). Remove all non-essential molecules, including crystallographic water molecules, co-solvents, and the co-crystallized ligand.[4][5][6] This is a critical step because these elements can interfere with the docking of our new ligand.
-
Structural Completion & Refinement: Inspect the protein for missing residues or side chains. Use modeling software tools (e.g., the Dock Prep tool in Chimera) to rebuild these missing fragments.[5][7]
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, ensuring that the ionization states of acidic and basic residues are appropriate for a physiological pH (typically ~7.4). This is crucial for accurately modeling electrostatic interactions and hydrogen bonds.[6] Assign partial charges to each atom using a well-established force field, such as AMBER.[8]
-
File Formatting: Save the cleaned, protonated, and charged receptor structure in a format suitable for the docking software (e.g., PDBQT for AutoDock Vina).[9]
2.2. Ligand Preparation
Similarly, the ligand structure must be accurately represented in three dimensions with correct stereochemistry and charge distribution.
Experimental Protocol: Preparing 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine
-
Structure Generation: Obtain the 2D structure of the ligand from a chemical database like PubChem (CID 46318212) or draw it using chemical sketcher software.[4][10]
-
Conversion to 3D and Energy Minimization: Convert the 2D structure into a 3D conformation. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, geometrically plausible conformer. This step ensures realistic bond lengths and angles.[6]
-
Charge Calculation: Calculate partial atomic charges for the ligand. For small organic molecules, Gasteiger charges are a common and effective choice.[11]
-
Torsional Degrees of Freedom: Define the rotatable bonds within the ligand. This flexibility is essential for the docking algorithm to explore different binding poses.[11]
-
File Formatting: Save the prepared ligand structure in the appropriate format (e.g., PDBQT).[12]
Phase 2: Molecular Docking – Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13] The primary output is a set of binding poses ranked by a scoring function, which estimates the binding affinity.
Workflow for Molecular Docking
Caption: Step-by-step workflow for a GROMACS MD simulation.
Experimental Protocol: MD Simulation with GROMACS
-
System Setup: Take the best-ranked pose from the molecular docking as the starting structure.
-
Topology Generation: Use a force field (e.g., AMBER, CHARMM) to generate a topology file, which describes the atom types, charges, and bonded/non-bonded parameters for the entire system. [14]3. Solvation and Ionization: Place the complex in a periodic box of water molecules to simulate the aqueous cellular environment. Add counter-ions (e.g., Na+, Cl-) to neutralize the overall charge of the system. [14][15]4. Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries introduced during the setup phase. [15]5. Equilibration: Conduct a two-step equilibration process. First, a short simulation at constant volume and temperature (NVT ensemble) to allow the solvent to equilibrate around the complex. Second, a longer simulation at constant pressure and temperature (NPT ensemble) to ensure the system reaches the correct density. [15]6. Production Run: Once the system is well-equilibrated (indicated by stable temperature, pressure, and density), run the production MD simulation for a significant duration (e.g., 100 nanoseconds) to collect trajectory data.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key metrics include:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone from its initial position. A plateauing RMSD indicates structural stability.
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.
-
Data Presentation: Hypothetical RMSD Analysis
| Simulation Time (ns) | Protein Backbone RMSD (nm) | Ligand RMSD (nm) |
| 0 | 0.00 | 0.00 |
| 20 | 0.21 | 0.15 |
| 40 | 0.25 | 0.18 |
| 60 | 0.26 | 0.17 |
| 80 | 0.25 | 0.19 |
| 100 | 0.26 | 0.18 |
This is a table with hypothetical data for illustrative purposes, showing the system reaching equilibrium.
Conclusion and Future Directions
This guide has detailed a rigorous and validated in silico workflow for investigating the molecular interactions of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine with the COX-2 enzyme. The combination of molecular docking and molecular dynamics simulation provides a powerful approach to predict binding modes, estimate affinities, and assess the dynamic stability of the protein-ligand complex.
The insights generated from these computational studies serve as a strong foundation for subsequent experimental validation. Hypotheses regarding key binding interactions can be tested through site-directed mutagenesis and in vitro binding assays. The predicted binding affinity can be correlated with experimentally determined IC50 values. By integrating computational and experimental approaches, we can accelerate the journey from a promising chemical scaffold to a potential therapeutic agent.
References
Sources
- 1. 8-Bromo-1,3-diphenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. scotchem.ac.uk [scotchem.ac.uk]
- 8. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 9. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 10. 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine | C7H7BrN2O | CID 46318212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
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- 13. sites.ualberta.ca [sites.ualberta.ca]
- 14. m.youtube.com [m.youtube.com]
- 15. compchems.com [compchems.com]
Methodological & Application
In Vitro Assay Setup for 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine: A Guide for Neuropharmacological Characterization
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrido-oxazine Scaffold
The pyrido-oxazine core is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine is a novel compound within this class, and its therapeutic potential remains to be elucidated. Given its structural motifs, it is hypothesized to interact with key enzymes in the central nervous system, such as monoamine oxidases (MAO) and cholinesterases. These enzymes are critical in the regulation of neurotransmitter levels, and their dysregulation is implicated in various neurological disorders, including depression, Parkinson's disease, and Alzheimer's disease.[1][2]
This comprehensive application note provides a detailed guide for the in vitro characterization of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine. We will outline a strategic and scientifically rigorous workflow to assess its inhibitory activity against MAO-A, MAO-B, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). Furthermore, we will describe a cell-based assay to evaluate its potential neuroprotective effects against oxidative stress, a common pathological feature in neurodegenerative diseases.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for each experimental step.
Strategic Workflow for In Vitro Characterization
A logical and stepwise approach is crucial for the efficient and comprehensive evaluation of a novel compound.[5] The proposed workflow for 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine is designed to first identify its primary enzymatic targets and then to explore its functional effects in a cellular context.
Caption: A high-level workflow for the in vitro characterization of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine.
Part 1: Monoamine Oxidase (MAO) Inhibition Assays
Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, including the neurotransmitters serotonin, dopamine, and norepinephrine.[6] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[6] Selective inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's disease.[1]
Scientific Rationale for Assay Selection
To assess the inhibitory potential of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine against both MAO isoforms, a luminescence-based assay, such as the MAO-Glo™ Assay, is recommended for its high sensitivity and high-throughput compatibility.[7][8] This assay measures the activity of MAO by detecting the amount of luciferin produced from a luminogenic MAO substrate.[9] The light output is directly proportional to MAO activity, allowing for the quantification of inhibition.
Experimental Protocol: MAO-Glo™ Luminescent Assay
This protocol is adapted from the Promega MAO-Glo™ Assay Technical Bulletin.[8]
Materials:
-
8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine
-
MAO-Glo™ Assay Kit (Promega, Cat. No. V1402 or similar)[10]
-
Recombinant human MAO-A and MAO-B enzymes
-
Known MAO inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) for positive controls
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine in 100% DMSO.
-
Perform serial dilutions to create a range of concentrations for testing (e.g., from 100 µM to 0.001 µM).
-
-
Reagent Preparation:
-
Prepare the MAO substrate and Luciferin Detection Reagent according to the manufacturer's instructions.[8]
-
Dilute the MAO-A and MAO-B enzymes to their optimal working concentrations in the appropriate reaction buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compound or control to the appropriate wells.
-
Add 20 µL of the diluted MAO enzyme (either MAO-A or MAO-B) to each well.
-
Include wells for "no inhibitor" controls (with DMSO vehicle) and "no enzyme" blanks.
-
-
Enzyme Reaction:
-
Add 25 µL of the MAO substrate solution to each well to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Luminescence Detection:
-
Add 50 µL of the Luciferin Detection Reagent to each well to stop the enzymatic reaction and initiate the luminescent signal.[8]
-
Incubate for 20 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
-
Data Analysis and Interpretation
The percentage of inhibition is calculated using the following formula:
% Inhibition = 100 * (1 - (RLU_inhibitor - RLU_blank) / (RLU_no_inhibitor - RLU_blank))
Where:
-
RLU_inhibitor is the relative light units in the presence of the test compound.
-
RLU_no_inhibitor is the relative light units in the absence of the test compound (vehicle control).
-
RLU_blank is the relative light units in the absence of the enzyme.
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
| Parameter | Description | Example Value |
| MAO-A IC50 | Half-maximal inhibitory concentration against MAO-A | 1.5 µM |
| MAO-B IC50 | Half-maximal inhibitory concentration against MAO-B | 15 µM |
| Selectivity Index | Ratio of IC50 (MAO-B) / IC50 (MAO-A) | 10 |
Part 2: Cholinesterase (AChE and BChE) Inhibition Assays
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, responsible for the hydrolysis of the neurotransmitter acetylcholine.[11] Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.[2] While AChE is the principal cholinesterase in the healthy brain, BChE activity becomes more prominent in the Alzheimer's brain.[11]
Scientific Rationale for Assay Selection
The Ellman's method is a classic and reliable colorimetric assay for measuring cholinesterase activity.[12][13] This assay utilizes acetylthiocholine (ATCh) or butyrylthiocholine (BTCh) as substrates. The enzymatic hydrolysis of these substrates produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[12][14]
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition
This protocol is based on established methods for measuring AChE and BChE inhibition.[12][14]
Materials:
-
8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Known cholinesterase inhibitor (e.g., Donepezil) for positive control
-
Phosphate buffer (0.1 M, pH 8.0)
-
Clear, flat-bottom 96-well plates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Compound and Reagent Preparation:
-
Prepare a stock solution and serial dilutions of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine as described for the MAO assay.
-
Prepare working solutions of AChE and BChE in phosphate buffer.
-
Prepare stock solutions of ATCI, BTCI, and DTNB in buffer.
-
-
Assay Plate Setup:
-
In a 96-well plate, add 20 µL of the test compound or control to the appropriate wells.
-
Add 20 µL of the respective enzyme solution (AChE or BChE) to each well.
-
Include "no inhibitor" and "blank" (no enzyme) controls.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing the appropriate substrate (ATCI for AChE, BTCI for BChE) and DTNB in phosphate buffer.
-
Initiate the reaction by adding 160 µL of the reaction mixture to each well.
-
-
Absorbance Measurement:
-
Immediately measure the absorbance at 412 nm in a kinetic mode for 10-15 minutes, with readings taken every minute.[13] Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
Data Analysis and Interpretation
The rate of the reaction (change in absorbance per minute) is determined from the linear portion of the kinetic curve. The percentage of inhibition and IC50 values are calculated similarly to the MAO assay.
| Parameter | Description | Example Value |
| AChE IC50 | Half-maximal inhibitory concentration against AChE | 5.2 µM |
| BChE IC50 | Half-maximal inhibitory concentration against BChE | 0.8 µM |
| Selectivity Index | Ratio of IC50 (AChE) / IC50 (BChE) | 6.5 |
Part 3: Cell-Based Neuroprotection Assay
Beyond enzymatic inhibition, it is crucial to assess the functional consequences of a compound's activity in a cellular context.[3][15] Neuroprotection assays evaluate the ability of a compound to protect neuronal cells from various insults, such as oxidative stress, which is a key contributor to neurodegeneration.[4][16]
Scientific Rationale for Assay Selection
The SH-SY5Y human neuroblastoma cell line is a widely used model for neuroprotective studies due to its neuronal characteristics and ease of culture.[16] Oxidative stress can be induced by agents like hydrogen peroxide (H₂O₂). Cell viability can be quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of living cells.
Caption: Signaling pathway of the cell-based neuroprotection assay.
Experimental Protocol: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
This protocol is a standard method for assessing neuroprotection.[16]
Materials:
-
8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine
-
SH-SY5Y human neuroblastoma cell line
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics
-
Hydrogen peroxide (H₂O₂)
-
MTT reagent
-
DMSO
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Culture and Seeding:
-
Culture SH-SY5Y cells in appropriate medium.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine for 24 hours.
-
Include a vehicle control (DMSO).
-
-
Induction of Oxidative Stress:
-
After the pre-treatment period, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100 µM) for 24 hours.[16]
-
Include a control group of cells not exposed to H₂O₂.
-
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Data Analysis and Interpretation
Cell viability is expressed as a percentage of the control cells (not treated with H₂O₂).
% Cell Viability = 100 * (Abs_sample / Abs_control)
Where:
-
Abs_sample is the absorbance of the cells treated with the test compound and H₂O₂.
-
Abs_control is the absorbance of the cells not treated with H₂O₂.
The EC50 value, the concentration of the compound that provides 50% protection against H₂O₂-induced cell death, can be calculated from the dose-response curve.
Conclusion and Future Directions
This application note provides a robust and comprehensive framework for the initial in vitro characterization of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine. By systematically evaluating its inhibitory activity against key neurological targets and assessing its neuroprotective potential, researchers can gain valuable insights into its mechanism of action and therapeutic promise. Positive results from these assays would warrant further investigation, including more detailed mechanistic studies, in vivo efficacy testing in relevant animal models of neurological disorders, and comprehensive safety pharmacology profiling.[17] The methodologies described herein are fundamental for advancing novel compounds like 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine through the drug discovery pipeline.
References
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Springer Nature Experiments. (n.d.). Cell-Based Assays to Assess Neuroprotective Activity. Retrieved from [Link]
-
MD Biosciences. (n.d.). Cell-based Assays. Retrieved from [Link]
-
Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 795–801. Retrieved from [Link]
-
Krasnow, A. M., & Lau, Y. S. (2006). Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. Physiological Genomics, 26(2), 118–126. Retrieved from [Link]
-
Weyler, W., Hsu, Y. P., & Breakefield, X. O. (1990). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. ResearchGate. Retrieved from [Link]
-
Maher, P., & Schubert, D. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PMC. Retrieved from [Link]
-
Finkbeiner, S. (2019). Cell death assays for neurodegenerative disease drug discovery. PMC. Retrieved from [Link]
-
R Discovery. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay1. Retrieved from [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]
-
Rodriguez-Arce, M., et al. (2005). LED fluorescence spectroscopy for direct determination of monoamine oxidase B inactivation. ResearchGate. Retrieved from [Link]
-
Zuntar, I., et al. (2015). New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter. PubMed Central. Retrieved from [Link]
-
Mathew, B., & Suresh, J. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. Retrieved from [Link]
-
BioAssay Systems. (n.d.). QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit. Retrieved from [Link]
-
protocols.io. (2023). Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay. Retrieved from [Link]
-
Pohanka, M. (2012). History and New Developments of Assays for Cholinesterase Activity and Inhibition. ResearchGate. Retrieved from [Link]
-
Beretta, G. L., & Zaffaroni, N. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-ph". Anticancer Research. Retrieved from [Link]
-
Beretta, G. L., & Zaffaroni, N. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. Retrieved from [Link]
-
Beretta, G. L., & Zaffaroni, N. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology". PubMed. Retrieved from [Link]
-
ACS Sensors. (2018). Discovery of Butyrylcholinesterase-Activated Near-Infrared Fluorogenic Probe for Live-Cell and In Vivo Imaging. Retrieved from [Link]
-
EMMA International. (2024). Designing Pharmacology Studies: A Blueprint for Drug Development Success. Retrieved from [Link]
-
PubMed Central. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Retrieved from [Link]
-
Real-Gene Labs. (n.d.). Butyrylcholinesterase Inhibitor Activity Assay kit. Retrieved from [Link]
-
Darvesh, S., et al. (2012). Biochemical Differentiation of Cholinesterases from Normal and Alzheimer's Disease Cortex. PMC. Retrieved from [Link]
-
ChemPartner. (n.d.). In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs. Retrieved from [Link]
-
Darvesh, S., et al. (2012). Biochemical Differentiation of Cholinesterases from Normal and Alzheimer's Disease Cortex. PubMed Central. Retrieved from [Link]
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Application Notes and Protocols for the In Vitro Investigation of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine
Introduction: Unveiling the Potential of a Novel Pyrido[3,4-b]oxazine Derivative
The field of drug discovery is in constant pursuit of novel chemical scaffolds that can serve as the basis for new therapeutic agents. The oxazine class of heterocyclic compounds has garnered significant interest due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3][4] This document provides a comprehensive guide for the initial in vitro characterization of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine, a specific derivative for which detailed biological data is not yet publicly available.
Given its novelty, a structured, methodology-driven approach is essential to elucidate its biological effects in a cell culture setting. This guide is designed for researchers, scientists, and drug development professionals, providing a foundational workflow from basic handling and cytotoxicity assessment to preliminary mechanism of action studies. The protocols herein are designed to be self-validating, emphasizing robust controls and logical experimental progression.
Compound Profile: 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₂O | [5] |
| Molecular Weight | 215.05 g/mol | [5] |
| CAS Number | 1203499-19-7 | [5] |
| Appearance | Solid (presumed) | [5] |
| SMILES | Brc1cncc2OCCNc12 | [5] |
PART 1: Foundational Procedures and Safety
Safety and Handling of a Novel Compound
As 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine is a novel compound, its toxicological properties are unknown. Therefore, it must be treated as a Particularly Hazardous Substance (PHS).[2]
Core Safety Principles:
-
Engineering Controls: All handling of the powdered compound, including weighing and initial solubilization, must be performed within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation.[2]
-
Personal Protective Equipment (PPE): At a minimum, a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves are mandatory.[6][7] No single glove type is impervious to all chemicals; consult a glove compatibility chart before use.
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[6] Avoid touching surfaces such as door handles or keyboards with gloved hands.[8]
-
Spill Preparedness: Ensure a chemical spill kit is readily accessible. Review the Safety Data Sheet (SDS) if available, or general protocols for handling halogenated organic compounds, for specific cleanup procedures.[2]
-
Waste Disposal: All contaminated materials, including pipette tips, tubes, and excess solutions, must be disposed of as hazardous chemical waste according to institutional guidelines.
Protocol for Preparation of a Concentrated Stock Solution
The accuracy of all subsequent experiments hinges on the correct preparation of a concentrated stock solution.[9] Due to the heterocyclic nature of the compound, it is predicted to have low aqueous solubility.[10] Therefore, Dimethyl Sulfoxide (DMSO), a polar aprotic solvent, is the recommended starting solvent for creating a high-concentration primary stock.[5][11]
Materials:
-
8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine powder
-
Anhydrous, sterile-filtered DMSO
-
Calibrated analytical balance
-
Sterile, amber, or foil-wrapped microcentrifuge tubes
-
Vortex mixer
-
Sterile, filter-barrier pipette tips
Step-by-Step Protocol:
-
Equilibration: Allow the vial of the compound to reach room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: In a chemical fume hood, tare a sterile amber microcentrifuge tube on the analytical balance. Carefully weigh the desired mass of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.15 mg.
-
Calculation: Volume (L) × Molarity (mol/L) × Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L × 0.01 mol/L × 215.05 g/mol = 0.00215 g = 2.15 mg
-
-
Solubilization: Add the calculated volume of anhydrous DMSO to the tube containing the compound.
-
Dissolution: Tightly cap the tube and vortex for 1-2 minutes. A clear solution with no visible particulates should be formed. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied.[11]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots in sterile, clearly labeled amber tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
PART 2: Determining Biological Activity: Cytotoxicity Profiling
The first critical step in characterizing a novel compound is to determine its effect on cell viability and establish a dose-response relationship. This allows for the calculation of the IC₅₀ (half-maximal inhibitory concentration), a key parameter for guiding concentrations in future mechanistic studies. We will detail the protocol for the MTT assay, a widely used colorimetric method that measures metabolic activity as an indicator of cell viability.[12]
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for assessing compound cytotoxicity.
Protocol for MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for the specific cell line being used.[13]
Materials:
-
Cells of interest cultured in appropriate medium
-
Sterile 96-well flat-bottom plates
-
10 mM stock solution of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)[13]
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Protocol:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[14]
-
Include wells for all controls:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO that will be used in the experiment (e.g., 0.1%).
-
Blank Control: Medium only (no cells) to measure background absorbance.
-
-
Incubate the plate overnight (37°C, 5% CO₂) to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in culture medium from your 10 mM stock. A wide initial range is recommended, for example, from 100 µM to 1 nM.[15]
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate compound concentrations or vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Return the plate to the incubator for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[13]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Normalization: Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate Percent Viability:
-
% Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) × 100
-
-
Determine IC₅₀: Plot the percent viability against the logarithm of the compound concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and calculate the IC₅₀ value.
-
Complementary Assay: Lactate Dehydrogenase (LDH) Assay
While the MTT assay measures metabolic activity, the LDH assay quantifies cell death by measuring the release of the cytosolic enzyme LDH from cells with compromised membrane integrity.[16][17] Using both assays can help distinguish between cytostatic (inhibiting growth) and cytotoxic (killing cells) effects. The protocol involves collecting the cell culture supernatant and measuring LDH activity using a commercially available kit, which typically results in a colorimetric or fluorescent readout.[18]
PART 3: Advanced Characterization
Assessing Compound Stability in Culture Media
It is crucial to confirm that the compound is stable under standard culture conditions (37°C, 5% CO₂).[4] Compound degradation can lead to an underestimation of its potency.[4]
Brief Protocol Outline:
-
Prepare a solution of the compound in complete cell culture medium at a relevant concentration (e.g., the calculated IC₅₀).
-
Incubate this solution under standard cell culture conditions for the longest duration of your planned experiments (e.g., 72 hours).
-
Take samples at various time points (e.g., 0, 24, 48, 72 hours).
-
Analyze the concentration of the parent compound in the samples using a quantitative method like High-Performance Liquid Chromatography (HPLC).[4][10][19] A significant decrease in concentration over time indicates instability.
Proposed Workflow for Preliminary Mechanism of Action (MoA) Studies
Once the IC₅₀ is established, subsequent experiments can be designed to investigate how the compound exerts its effects. The following workflow provides a logical progression for initial MoA studies.
Caption: A logical workflow for the initial investigation of a novel compound's mechanism of action.
Explanation of the Workflow:
-
Characterize the Mode of Cell Death: After observing cytotoxicity, the first step is to determine if the compound induces programmed cell death (apoptosis) or uncontrolled cell death (necrosis). Assays like Annexin V and Propidium Iodide (PI) staining analyzed by flow cytometry can distinguish between these processes. If apoptosis is indicated, further investigation into the activation of key executioner enzymes like caspases is warranted.
-
Analyze Cell Cycle Progression: If the compound is cytostatic, it may be arresting the cell cycle at a specific checkpoint. Flow cytometric analysis of DNA content after PI staining can reveal the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Investigate Key Signaling Pathways: Based on the findings from the cell death and cell cycle analyses, researchers can form hypotheses about which signaling pathways might be involved. For example, the cleavage of PARP is a hallmark of apoptosis and can be detected by Western blot. Similarly, the phosphorylation status of key proteins in survival pathways (like Akt) or stress-response pathways (like MAPK) can be assessed.
-
Target Deconvolution: Should these initial studies yield promising and consistent results, more advanced techniques can be employed to identify the direct molecular target of the compound, a critical step in the drug discovery process.[3][20]
Conclusion
8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine represents a novel chemical entity with unexplored biological potential. The absence of existing data necessitates a rigorous, foundational approach to its characterization. By following the structured protocols and workflows outlined in this guide—from safe handling and stock preparation to cytotoxicity profiling and systematic mechanism of action studies—researchers can generate reliable and reproducible data. This will pave the way for a deeper understanding of this compound's therapeutic potential and its place within the broader landscape of pharmacologically active oxazine derivatives.
References
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protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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University of Bologna. (n.d.). GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Green World Group. (2023). Chemical Safety Best Practices in The Lab. Retrieved from [Link]
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ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
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Wiley Online Library. (n.d.). A statistical approach to improve compound screening in cell culture media. Retrieved from [Link]
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AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6. Retrieved from [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
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ACS Publications. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology. Retrieved from [Link]
- Unknown Source. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
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Vipergen. (n.d.). From Target to Therapy: A Comprehensive Overview of the Drug Discovery Workflow. Retrieved from [Link]
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Emulatebio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
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ResearchGate. (2018). How to choose concentration range of drug for cancer-cell proliferation assay?. Retrieved from [Link]
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National Journal of Pharmaceutical Sciences. (n.d.). Steps in the process of new drug development. Retrieved from [Link]
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Columbia Systems Biology. (2015). New Algorithm Accurately Predicts Drug Mechanism of Action. Retrieved from [Link]
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World Pharma Today. (n.d.). BioPharma Drug Development Workflow and Techniques. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (2022). An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation. Retrieved from [Link]
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MDPI. (2022). The Journey towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]
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ResearchGate. (2018). Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. Retrieved from [Link]
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ResearchGate. (2023). Discovery solubility measurement and assessment of small molecules with drug development in mind. Retrieved from [Link]
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Application Notes and Protocols for the Characterization of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the initial characterization of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine, a novel heterocyclic compound with potential as a kinase inhibitor. Given the prevalence of the pyrido-oxazine scaffold in bioactive molecules, including those targeting kinases, this guide outlines a systematic approach to evaluate its inhibitory activity. We present detailed protocols for in vitro biochemical assays, cell-based functional assays, and cytotoxicity screening. The methodologies are designed to establish the compound's potency, cellular activity, and preliminary selectivity profile, thereby providing a solid foundation for further drug development efforts.
Introduction: The Rationale for Investigating 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine as a Kinase Inhibitor
Protein kinases are a large family of enzymes that play critical roles in cellular signal transduction by catalyzing the phosphorylation of substrate proteins.[1] The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[1] Small molecule kinase inhibitors have revolutionized the treatment of various cancers.[2]
The compound 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine belongs to the pyrido-oxazine class of heterocyclic compounds. Structurally related fused ring systems are present in a number of approved and investigational kinase inhibitors. This structural alert suggests that 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine may also exhibit kinase inhibitory activity. We hypothesize that this compound may act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of a protein kinase and preventing the phosphorylation of its substrates.
Given the importance of the Epidermal Growth Factor Receptor (EGFR) in many cancers, this guide will use EGFR as a primary example of a target kinase for the characterization of our lead compound. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways such as the RAS-RAF-MAPK and PI3K-AKT pathways, leading to cell proliferation and survival.[3] Inhibition of EGFR signaling is a clinically validated anti-cancer strategy.
This guide will provide detailed protocols to:
-
Determine the in vitro potency (IC50) of the compound against a target kinase.
-
Assess the compound's ability to inhibit kinase activity within a cellular context.
-
Evaluate the cytotoxic effect of the compound on cancer cells.
-
Outline a strategy for determining the compound's selectivity profile.
Physicochemical Properties and Formulation
A proper understanding of the physicochemical properties of a compound is crucial for its handling and for the design of robust assays.[4]
| Property | Value | Source/Method |
| Molecular Formula | C₇H₇BrN₂O | - |
| Molecular Weight | 215.05 g/mol | - |
| Appearance | Solid | - |
| Solubility | Soluble in DMSO | (Assumed for screening compounds) |
| Purity | >95% (recommended) | HPLC/LC-MS |
Protocol 2.1: Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine for use in all subsequent assays.
Materials:
-
8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Accurately weigh a precise amount of the compound (e.g., 2.15 mg).
-
Dissolve the compound in a calculated volume of DMSO to achieve a final concentration of 10 mM (e.g., 2.15 mg in 1 mL of DMSO).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
In Vitro Biochemical Kinase Inhibition Assay
An in vitro biochemical assay is the first step to determine if the compound directly inhibits the enzymatic activity of the target kinase.[5] The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[6]
Protocol 3.1: ADP-Glo™ Kinase Assay for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine against a target kinase (e.g., recombinant human EGFR).
Materials:
-
Recombinant active kinase (e.g., EGFR)
-
Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine (10 mM stock in DMSO)
-
Staurosporine or a known EGFR inhibitor (e.g., Gefitinib) as a positive control
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Workflow:
Caption: Workflow for the in vitro biochemical kinase assay.
Procedure:
-
Compound Dilution: Prepare a 10-point serial dilution of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine in kinase assay buffer, starting from a high concentration (e.g., 100 µM). Also, prepare a vehicle control (DMSO) and a positive control inhibitor.
-
Assay Plate Setup: Add 5 µL of each inhibitor dilution to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and substrate in kinase assay buffer.
-
Prepare a separate ATP solution.
-
Add 10 µL of the kinase/substrate mix to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the plate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Kinase Activity Assay
To determine if the compound can inhibit the target kinase in a more physiologically relevant context, a cell-based assay is essential.[7] This assay measures the phosphorylation of the kinase or its direct substrate within intact cells.
Protocol 4.1: Cell-Based ELISA for EGFR Autophosphorylation
Objective: To measure the inhibition of ligand-induced EGFR autophosphorylation at a specific tyrosine residue (e.g., Tyr1068) in cells treated with 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine.
Materials:
-
A431 human epidermoid carcinoma cells (overexpress EGFR)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Human Epidermal Growth Factor (EGF)
-
8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine
-
Cell-Based ELISA Kit for Phospho-EGFR (e.g., R&D Systems, Cell Signaling Technology)
-
96-well tissue culture plates
-
Microplate reader capable of colorimetric measurements
Workflow:
Caption: Workflow for the cell-based EGFR phosphorylation assay.
Procedure:
-
Cell Seeding: Seed A431 cells into a 96-well plate at a density of 20,000-40,000 cells per well and incubate overnight.
-
Cell Treatment:
-
Aspirate the growth medium and replace it with serum-free medium. Incubate for 4-6 hours.
-
Prepare serial dilutions of the inhibitor in serum-free medium.
-
Add the inhibitor dilutions to the cells and incubate for 1-2 hours.
-
Stimulate the cells by adding EGF to a final concentration of 100 ng/mL for 10 minutes. Include an unstimulated control.
-
-
Cell-Based ELISA:
-
Follow the manufacturer's protocol for the cell-based ELISA kit. This typically involves:
-
Fixing the cells with a fixing solution (e.g., 4% paraformaldehyde).
-
Quenching endogenous peroxidase activity.
-
Blocking non-specific binding sites.
-
Incubating with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068). A parallel set of wells should be incubated with an antibody for total EGFR as a loading control.
-
Incubating with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Adding a colorimetric substrate (e.g., TMB).
-
Stopping the reaction with a stop solution.
-
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the phospho-EGFR signal to the total EGFR signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
Cell Viability/Cytotoxicity Assay
To link the inhibition of kinase activity to a cellular outcome, a cell viability assay is performed.[8] The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Protocol 5.1: MTT Assay for Cell Viability
Objective: To assess the effect of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine on the viability of cancer cells that are dependent on the target kinase.
Materials:
-
Cancer cell line dependent on the target kinase (e.g., A431 for EGFR)
-
Complete growth medium
-
8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well tissue culture plates
-
Microplate reader
Workflow:
Caption: Workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the inhibitor. Include a vehicle control.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Data Acquisition: Shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Kinase Selectivity Profiling
It is crucial to determine the selectivity of a kinase inhibitor, as off-target effects can lead to toxicity.[7] Kinase selectivity is typically assessed by screening the compound against a large panel of kinases.[10]
Strategy:
-
Primary Screen: Screen the compound at a single high concentration (e.g., 1 or 10 µM) against a broad panel of kinases (e.g., the KinomeScan® panel).
-
IC50 Determination: For any kinases that show significant inhibition in the primary screen, perform dose-response experiments to determine the IC50 values.
-
Selectivity Analysis: Compare the IC50 value for the primary target to the IC50 values for the off-target kinases to determine the selectivity profile.
Caption: Conceptual diagram of kinase selectivity profiling.
Data Presentation and Interpretation
The results of the assays should be summarized in a clear and concise manner.
Table 1: Inhibitory Activity of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine
| Assay Type | Target/Cell Line | IC50/GI50 (µM) |
| Biochemical Assay | Recombinant EGFR | (Example Value: 0.5) |
| Cell-Based Assay | A431 (p-EGFR) | (Example Value: 1.2) |
| Cell Viability Assay | A431 (MTT) | (Example Value: 2.5) |
EGFR Signaling Pathway
The following diagram illustrates the EGFR signaling pathway and the hypothetical point of intervention for 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine.
Caption: Simplified EGFR signaling pathway showing the point of inhibition.
References
-
Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of action of EGFR inhibitors. Retrieved from [Link]
-
Tyrosine Kinase Inhibitors: Targeted Cancer Therapy Explained. (n.d.). LinkedIn. Retrieved from [Link]
- Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge.
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]
- Viola, G., et al. (2008). Kinase selectivity profiling by inhibitor affinity chromatography.
-
ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]
- Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]
-
Bio-Rad. (n.d.). EGFR signaling pathway Pathway Map. Retrieved from [Link]
- JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50535.
- Roskoski, R., Jr. (2024). Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update. Pharmacological Research, 199, 107059.
- Roskoski, R., Jr. (2020). Properties of FDA-approved Small Molecule Protein Kinase Inhibitors: A 2020 Update. Pharmacological Research, 152, 104609.
-
Wikipedia. (n.d.). Tyrosine kinase inhibitor. Retrieved from [Link]
- Lee, A. Y., et al. (2016). Mechanisms of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance and Strategies to Overcome Resistance in Lung Adenocarcinoma. International Journal of Molecular Sciences, 17(10), 1593.
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- Roskoski, R., Jr. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research, 165, 105463.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. International Journal of Molecular Sciences, 25(2), 13121.
-
ResearchGate. (n.d.). Physico-chemical properties of the cancer drugs, non-cancer drugs and.... Retrieved from [Link]
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Application Notes and Protocols for High-Throughput Screening with 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine
Abstract
The pyrido[3,4-b]oxazine scaffold is an emerging heterocyclic motif of significant interest in medicinal chemistry, with derivatives demonstrating potent biological activities. This document provides a comprehensive guide for initiating a high-throughput screening (HTS) campaign centered on 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine, a versatile building block for generating novel compound libraries. We present a scientifically grounded, hypothetical screening strategy targeting a clinically relevant mutant of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC). This application note details the rationale for assay selection, provides step-by-step protocols for biochemical and cell-based screening, and outlines a robust data analysis workflow for hit identification and validation.
Introduction: The Scientific Rationale
Heterocyclic compounds form the backbone of a vast number of approved pharmaceuticals.[1] Among these, structures containing the oxazine nucleus are recognized for a wide array of biological applications, including anticancer and antimicrobial activities.[2] The pyrido-oxazine core, in particular, has been identified as a promising scaffold for kinase inhibitors. Recent studies have highlighted the potential of pyrido[2,3-b][3][4]oxazine derivatives as potent and selective inhibitors of EGFR tyrosine kinase (EGFR-TK), including mutations that confer resistance to existing therapies.[1][5]
Given this precedent, we selected 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine as a foundational scaffold for a drug discovery program. The bromine atom at the 8-position provides a strategic handle for synthetic diversification through cross-coupling reactions, enabling the rapid generation of a focused compound library with varied substitutions.
This guide outlines a screening campaign to identify inhibitors of the EGFR T790M "gatekeeper" mutation, a common mechanism of acquired resistance in NSCLC.[1] We will employ a combination of biochemical and cell-based assays to identify potent and selective inhibitors derived from the 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine scaffold.
The High-Throughput Screening (HTS) Master Plan
A successful HTS campaign is a multi-stage process designed to efficiently identify and validate promising compounds from a large library.[6][7] Our strategy is designed as a funnel, starting with a broad primary screen to identify all potential hits, followed by more specific secondary and cellular assays to confirm activity and assess physiological relevance.
Figure 1. A multi-phase workflow for the HTS campaign.
Phase 1: Primary High-Throughput Screening
The primary screen is designed for speed and scalability, testing every compound in the library at a single, high concentration to identify any with potential activity against our target, EGFR T790M.[8][9]
Assay Principle: ADP-Glo™ Kinase Assay
Causality Behind Choice: We have selected the ADP-Glo™ Kinase Assay (Promega) for its high sensitivity, robustness, and amenability to HTS.[7] This luminescence-based assay quantifies the amount of ADP produced during the kinase reaction. As an inhibitor blocks the kinase, less ADP is produced, resulting in a lower luminescence signal. This format is less susceptible to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based methods.[6]
The assay is a two-step process:
-
Kinase Reaction: The EGFR T790M enzyme, a peptide substrate, and ATP are incubated with the test compound.
-
ADP Detection: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the newly produced ADP into ATP, which drives a luciferase reaction, generating a light signal proportional to the initial kinase activity.
Experimental Protocol: Primary HTS (384-Well Format)
Materials:
-
Recombinant human EGFR T790M enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP, ultra-pure
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Compound library plates (10 mM stock in DMSO)
-
White, solid-bottom 384-well assay plates
-
Acoustic liquid handler (e.g., Echo®) and automated plate handling systems.[10]
Protocol:
-
Compound Plating: Using an acoustic liquid handler, transfer 10 nL of each test compound (from 10 mM DMSO stock) into the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM.
-
Enzyme/Substrate Addition: Prepare an enzyme/substrate mix in Kinase Buffer. Dispense 5 µL of this mix into each well.
-
Initiate Kinase Reaction: Prepare an ATP solution in Kinase Buffer. Add 5 µL to each well to start the reaction. The final volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
First Detection Step: Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to allow the luminescent signal to develop.
-
Data Acquisition: Read the luminescence on a plate reader (e.g., BMG LABTECH PHERAstar).
Plate Layout and Controls (Self-Validating System):
-
Columns 1-2: Negative Control (DMSO only, 0% inhibition, high signal)
-
Columns 23-24: Positive Control (Staurosporine or a known EGFR inhibitor, 100% inhibition, low signal)
-
Columns 3-22: Test Compounds
Data Analysis and Quality Control
The quality of an HTS assay is paramount. We use the Z'-factor to assess assay quality, a statistical measure of the separation between the positive and negative controls.[7][11]
Z'-factor Calculation: Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| )
| Parameter | Description | Acceptance Criteria |
| Z'-factor | Measures assay quality and dynamic range. | ≥ 0.5 [7] |
| Signal-to-Background | Ratio of negative control to positive control signal. | ≥ 10 |
| CV (%) of Controls | Coefficient of variation for control wells. | < 10% |
Hit Identification: Percentage inhibition for each compound is calculated as: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
A primary hit is defined as any compound exhibiting ≥ 50% inhibition at the 10 µM screening concentration.
Phase 2: Hit Confirmation and Validation
Primary hits must be rigorously validated to eliminate false positives and confirm their activity.[6]
Protocol: Dose-Response (IC₅₀) Determination
This step confirms the potency of the primary hits.
-
Serial Dilution: Create a 10-point, 3-fold serial dilution series for each hit compound, starting from 100 µM.
-
Assay Performance: Perform the ADP-Glo™ assay as described in section 3.2, using the diluted compounds.
-
Data Analysis: Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
Orthogonal Assay: Eliminating Artifacts
To ensure that hits are not artifacts of the specific assay technology (e.g., luciferase inhibitors), their activity is confirmed using a different method.[6] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice.
Principle: A TR-FRET kinase assay uses a biotinylated substrate and a phospho-specific antibody labeled with a europium chelate. Upon phosphorylation, binding of a streptavidin-allophycocyanin (SA-APC) conjugate and the antibody brings the donor (europium) and acceptor (APC) into proximity, generating a FRET signal. Inhibitors prevent phosphorylation, leading to a loss of signal. This technology is robust and widely used in drug discovery.[12]
Phase 3: Cellular and Functional Characterization
The ultimate goal is to find compounds that work in a physiological context. Therefore, confirmed hits are advanced to cell-based assays.[13][14]
Figure 2. Simplified EGFR signaling pathway targeted by inhibitors.
Protocol: Cell Viability Assay
Causality Behind Choice: We will use the NCI-H1975 cell line, which endogenously expresses the EGFR L858R/T790M double mutation, providing a highly relevant disease model.[1] Cell viability will be assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.[3][13]
Protocol:
-
Cell Plating: Seed H1975 cells into white, clear-bottom 384-well plates at a density of 2,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with the hit compounds across a 10-point dose-response range.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay Procedure:
-
Equilibrate the plates and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read luminescence on a plate reader.
-
Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.
Counter-Screening for Selectivity
To ensure the compounds are selective for the mutant EGFR, a counter-screen is performed against a cell line expressing wild-type EGFR (e.g., A549).[1] A desirable hit will show high potency against the H1975 cell line and significantly lower potency (a high GI₅₀) against the A549 line.
Conclusion and Future Directions
This application note provides a comprehensive and scientifically rigorous framework for conducting a high-throughput screening campaign with libraries derived from 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine. By following this multi-stage protocol, researchers can efficiently identify and validate novel inhibitors of EGFR T790M. Compounds that demonstrate potent biochemical activity, on-target cellular effects, and selectivity represent high-quality starting points for lead optimization and the development of next-generation cancer therapeutics.
References
-
Gilbert, D. F., et al. (2017). A Protocol for a High-Throughput Multiplex Cell Viability Assay. In High-Throughput Screening: Methods and Protocols (pp. 65-76). Humana Press. [Link]
-
Creative Bioarray. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]
-
GEN Edge. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening. Genetic Engineering & Biotechnology News. [Link]
-
Noah, J. W. (2012). New developments and emerging trends in high-throughput screening methods for lead compound identification. Expert Opinion on Drug Discovery, 7(8), 735-748. [Link]
-
Sittampalam, G. S., et al. (Eds.). (2012). Cell-Based Assays for High-Throughput Screening: Methods and Protocols. Humana Press. [Link]
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Sittampalam, G. S., et al. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research, 30(3), 1037. [Link]
-
Technology Networks. (2025). The High-Throughput Screening Transformation in Modern Drug Development. Retrieved from [Link]
-
AZoLifeSciences. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. [Link]
-
An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186. [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]
-
Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]
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BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]
-
Evotec. (n.d.). Biochemical Assay Services. Retrieved from [Link]
-
Deshmukh, S. S., et al. (2024). Novel pyrido[2,3-b][3][4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 15(1), 1-14. [Link]
-
Sarojini, B. K., et al. (2010). 8-Bromo-1,3-diphenyl-2,3-dihydro-1H-naphtho[1,2-e][3][8]oxazine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2053. [Link]
-
Deshmukh, S. S., et al. (2024). Novel pyrido[2,3-b][3][4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PubMed. [Link]
-
Abdulhussein, M. A., & Abood, N. A. (2024). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through chalcone intermediates. Moroccan Journal of Chemistry, 12(1), 376-393. [Link]
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- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Derivatization of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine Derivatives
Application Notes and Protocols for the Synthesis and Derivatization of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine Derivatives
Introduction: The Significance of the Pyrido[3,4-b]oxazine Scaffold
The pyrido[3,4-b]oxazine ring system, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry and drug discovery. This rigid, tricyclic structure, which is an analogue of tetrahydro-β-carboline, serves as a versatile template for the design of compounds with a wide range of biological activities. The incorporation of the oxazine ring modulates the electronic and conformational properties of the parent β-carboline core, offering opportunities for fine-tuning pharmacological profiles.
The strategic placement of a bromine atom at the 8-position provides a crucial handle for further chemical modifications. This allows for the exploration of the structure-activity relationship (SAR) by introducing a variety of substituents through well-established cross-coupling methodologies. The resulting derivatives are of considerable interest as potential therapeutic agents targeting various biological targets, including enzymes and receptors in the central nervous system. This guide provides a comprehensive overview of the synthesis of the 8-bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine core and detailed protocols for its subsequent derivatization, aimed at researchers and professionals in the field of drug development.
Part 1: Synthesis of the Core Scaffold: 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine
The synthesis of the target scaffold is achieved through a two-step sequence, commencing with the preparation of the key intermediate, N-(2-hydroxyethyl)-6-bromotryptamine, followed by a Pictet-Spengler cyclization and subsequent intramolecular ring closure.
Step 1: Synthesis of N-(2-hydroxyethyl)-6-bromotryptamine
The initial step involves the N-alkylation of commercially available 6-bromotryptamine with a protected or unprotected 2-hydroxyethyl group. A common and effective method utilizes 2-bromoethanol.
Protocol 1: Synthesis of N-(2-hydroxyethyl)-6-bromotryptamine
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |
| 6-Bromotryptamine | 225.10 g/mol | 0.044 mol | 1.0 | 10.0 g |
| 2-Bromoethanol | 124.97 g/mol | 0.053 mol | 1.2 | 6.6 g (4.5 mL) |
| Potassium Carbonate | 138.21 g/mol | 0.088 mol | 2.0 | 12.2 g |
| Acetonitrile (ACN) | - | - | - | 200 mL |
Procedure:
-
To a stirred suspension of 6-bromotryptamine (10.0 g, 0.044 mol) and potassium carbonate (12.2 g, 0.088 mol) in acetonitrile (200 mL) at room temperature, add 2-bromoethanol (4.5 mL, 0.053 mol) dropwise.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Dichloromethane/Methanol 9:1).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Purify the residue by column chromatography on silica gel (Eluent: Dichloromethane/Methanol gradient, 98:2 to 95:5) to afford N-(2-hydroxyethyl)-6-bromotryptamine as a solid.
Rationale: The use of a mild base like potassium carbonate is sufficient to deprotonate the primary amine of tryptamine, facilitating the nucleophilic attack on 2-bromoethanol. Acetonitrile is an appropriate polar aprotic solvent for this SN2 reaction.
Step 2: Pictet-Spengler Reaction and Oxazine Ring Formation
The cornerstone of this synthesis is the Pictet-Spengler reaction, which constructs the tetrahydro-β-carboline core. In this case, the N-(2-hydroxyethyl)-6-bromotryptamine undergoes condensation with an aldehyde, typically formaldehyde, followed by an acid-catalyzed cyclization. The subsequent intramolecular cyclization of the pendant hydroxyl group forms the desired oxazine ring.
Protocol 2: Synthesis of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |
| N-(2-hydroxyethyl)-6-bromotryptamine | 269.14 g/mol | 0.0186 mol | 1.0 | 5.0 g |
| Paraformaldehyde | (CH₂O)n | 0.0279 mol | 1.5 | 0.84 g |
| Trifluoroacetic Acid (TFA) | 114.02 g/mol | - | Catalyst | 1.0 mL |
| Dichloromethane (DCM) | - | - | - | 100 mL |
Procedure:
-
Suspend N-(2-hydroxyethyl)-6-bromotryptamine (5.0 g, 0.0186 mol) and paraformaldehyde (0.84 g, 0.0279 mol) in dichloromethane (100 mL).
-
Cool the mixture to 0°C in an ice bath.
-
Add trifluoroacetic acid (1.0 mL) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction by TLC (Eluent: Ethyl Acetate/Hexane 1:1).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: Ethyl Acetate/Hexane gradient, 20:80 to 50:50) to yield 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine.
Causality behind Experimental Choices: The Pictet-Spengler reaction is acid-catalyzed, and TFA is a strong acid that is readily soluble in DCM and easily removed.[3] Paraformaldehyde serves as a convenient source of formaldehyde. The reaction is performed at room temperature to allow for the sequential formation of the iminium ion, cyclization onto the indole ring, and the subsequent intramolecular etherification to form the oxazine ring.
Caption: Synthetic route to the core scaffold.
Part 2: Derivatization of the 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine Scaffold
The presence of the bromine atom at the 8-position opens a gateway for a multitude of derivatization reactions, primarily through palladium-catalyzed cross-coupling reactions.[4][5] These reactions allow for the introduction of a wide array of functional groups, enabling extensive exploration of the chemical space around the core scaffold.
A. Suzuki-Miyaura Cross-Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the 8-position of the scaffold and various aryl or heteroaryl boronic acids or esters.[5]
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
| Reagent/Solvent | Role |
| 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine | Starting Material |
| Aryl/Heteroaryl Boronic Acid | Coupling Partner |
| Pd(PPh₃)₄ or PdCl₂(dppf) | Palladium Catalyst |
| K₂CO₃ or Cs₂CO₃ | Base |
| 1,4-Dioxane/Water or Toluene/Ethanol/Water | Solvent System |
Procedure:
-
In a reaction vessel, combine 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the chosen solvent system (e.g., 1,4-dioxane/water 4:1).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst (0.05-0.10 eq) under an inert atmosphere.
-
Heat the reaction mixture to 80-100°C for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or preparative HPLC.
Expert Insight: The choice of catalyst, base, and solvent system can significantly impact the reaction outcome. For challenging couplings, using a more active catalyst like PdCl₂(dppf) and a stronger base such as Cs₂CO₃ may be beneficial.
B. Sonogashira Coupling: Introduction of Alkynyl Groups
The Sonogashira coupling enables the installation of terminal alkynes at the 8-position, which can serve as versatile handles for further transformations, such as click chemistry.
Protocol 4: General Procedure for Sonogashira Coupling
| Reagent/Solvent | Role |
| 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine | Starting Material |
| Terminal Alkyne | Coupling Partner |
| Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Palladium Catalyst |
| Copper(I) Iodide (CuI) | Co-catalyst |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | Base/Solvent |
| Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | Co-solvent |
Procedure:
-
To a solution of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine (1.0 eq) and the terminal alkyne (1.5-2.0 eq) in a mixture of THF and TEA (or DIPA), add the palladium catalyst (0.05 eq) and CuI (0.1 eq).
-
Stir the reaction mixture at room temperature or heat to 50-60°C under an inert atmosphere for 2-8 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
C. Buchwald-Hartwig Amination: Introduction of Nitrogen-based Nucleophiles
This reaction is invaluable for introducing a variety of amine functionalities, which are often crucial for biological activity and improving physicochemical properties.
Protocol 5: General Procedure for Buchwald-Hartwig Amination
| Reagent/Solvent | Role |
| 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine | Starting Material |
| Amine (Primary or Secondary) | Nucleophile |
| Pd₂(dba)₃ or Pd(OAc)₂ | Palladium Pre-catalyst |
| Xantphos or BINAP | Ligand |
| Sodium tert-butoxide (NaOtBu) or K₃PO₄ | Base |
| Toluene or 1,4-Dioxane | Solvent |
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst (0.02-0.05 eq), the ligand (0.04-0.10 eq), and the base (1.5-2.0 eq).
-
Add the solvent, followed by 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine (1.0 eq) and the amine (1.2-1.5 eq).
-
Seal the reaction vessel and heat to 80-110°C for 6-24 hours.
-
Monitor the reaction by LC-MS. After completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Caption: Key derivatization pathways.
Part 3: Structural Characterization
The identity and purity of all synthesized compounds must be rigorously confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized molecules. The characteristic chemical shifts and coupling constants will confirm the formation of the pyrido[3,4-b]oxazine core and the successful installation of substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the target compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is crucial for determining the purity of the final compounds. A purity of >95% is generally required for biological screening.
Conclusion
This guide provides a robust and versatile synthetic strategy for accessing the valuable 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine scaffold and its derivatives. The protocols outlined herein are based on well-established and reliable chemical transformations, offering a solid foundation for researchers in drug discovery to generate novel and diverse compound libraries for biological evaluation. The strategic derivatization of the 8-position allows for a systematic investigation of the structure-activity relationships, which is a critical step in the journey towards identifying new therapeutic agents.
References
-
Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Ber. Dtsch. Chem. Ges.1911 , 44, 2030–2036. [Link]
-
Whaley, W. M.; Govindachari, T. R. The Pictet-Spengler synthesis of tetrahydroisoquinolines and related compounds. Org. React.1951 , 6, 151–190. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457–2483. [Link]
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653, 46–49. [Link]
-
Ruiz-Castillo, P.; Buchwald, S. L. Palladium-Catalyzed Amine, Amide, and Carbamate N-Arylation. Chem. Rev.2016 , 116, 12564–12649. [Link]
-
De Jonghe, S. et al. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorg. Chem.2021 , 107, 104560. [Link]
-
Lippke, J. A. et al. METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online2022 . [Link]
-
The Pictet–Spengler reaction. In Name Reactions in Heterocyclic Chemistry II; Li, J. J., Ed.; John Wiley & Sons, Inc., 2011; pp 569–589. [Link]
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules2019 , 24, 2947. [Link]
-
The Nobel Prize in Chemistry 2010 - Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]
Sources
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- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
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- 4. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine for target identification studies
Application Note & Protocol Guide
Topic: A Multi-pronged Strategy for Target Identification of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine
Audience: Researchers, scientists, and drug development professionals.
Abstract
The deconvolution of a bioactive compound's mechanism of action is a critical bottleneck in drug discovery. Identifying the direct molecular target(s) is paramount for optimizing lead compounds, understanding potential toxicities, and building a robust biological rationale. This document outlines a comprehensive, multi-modal strategy for the target identification of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine, a novel heterocyclic scaffold with potential therapeutic relevance. As this specific molecule is not extensively characterized in public literature, this guide serves as a framework for approaching target deconvolution for any new chemical entity. We present a logical progression from initial biological assessment to the design of chemical probes, the application of orthogonal proteomic methodologies—including Affinity Purification-Mass Spectrometry (AP-MS) and the Cellular Thermal Shift Assay (CETSA)—and conclude with essential strategies for target validation.
Introduction: The Challenge of Target Deconvolution
The principle of "a drug without a target is a drug without a future" underscores the importance of target identification. While phenotypic screening can reveal compounds with desirable cellular effects, it does not explain how they work. The process of identifying the specific protein or proteins a compound interacts with to elicit its effect is known as target deconvolution. A successful target identification campaign provides invaluable insights, enabling mechanism-of-action studies, structure-activity relationship (SAR) development, and the discovery of predictive biomarkers.
The compound 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine belongs to the pyrido-oxazine class of heterocyclic compounds, a scaffold present in various biologically active molecules. The bromine atom at the 8-position serves as a versatile chemical handle, making this molecule an ideal candidate for the development of chemical biology probes essential for modern target ID strategies. This guide will detail a robust workflow to uncover its molecular targets.
Phase 1: Foundational Bioactivity and Probe Design
Before embarking on complex proteomic experiments, it is crucial to establish a clear, reproducible phenotypic endpoint for the parent compound. This provides the biological context and necessary concentration parameters for subsequent assays.
Initial Phenotypic Assessment
The first step is to determine the compound's effect in a relevant cellular model. A simple cell viability assay (e.g., using MTT or CellTiter-Glo®) across a panel of cell lines can establish the compound's potency (EC₅₀) and guide working concentrations for target engagement studies.
| Parameter | Description | Example Value |
| Cell Line | Cancer cell line (e.g., HeLa, A549) | HeLa |
| Assay Type | Luminescence-based Cell Viability | CellTiter-Glo® |
| Time Point | 72 hours | 72 hours |
| EC₅₀ | Concentration for 50% effect | 1.5 µM |
| Max Non-Toxic Dose | Highest concentration with >90% viability | 10 µM |
This table represents hypothetical data to guide experimental design.
Rationale and Synthesis of Chemical Probes
The 8-bromo position is an ideal site for chemical modification via cross-coupling reactions (e.g., Sonogashira or Suzuki coupling) without significantly altering the core scaffold, which is presumed to be responsible for the biological activity. We will design two key probes: an affinity probe for pulldown experiments and a "clickable" probe for photoaffinity labeling.
-
Affinity Probe (AP): This probe consists of the parent molecule linked to a biotin tag via a sufficiently long and flexible linker (e.g., polyethylene glycol, PEG). The biotin allows for high-affinity capture of the probe-protein complex on streptavidin-coated beads.
-
Clickable Photoaffinity Probe (PaP): This more advanced probe incorporates two key features: a photo-reactive group (e.g., a diazirine) that forms a covalent bond with the target upon UV irradiation, and a terminal alkyne or azide group. This "clickable" handle allows for the subsequent attachment of a reporter tag (like biotin or a fluorophore) via copper-catalyzed or strain-promoted cycloaddition. This method reduces steric hindrance during initial binding compared to the pre-tagged affinity probe.
Caption: Strategy for synthesizing affinity and photoaffinity probes from the parent compound.
Phase 2: Core Target Identification Methodologies
Employing orthogonal methods is critical for increasing the confidence in potential targets. We will focus on a classic affinity-based method and a modern, label-free biophysical method.
Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
This method uses the synthesized biotinylated affinity probe (AP) to isolate binding partners from a complex biological lysate.
Workflow Overview:
Caption: Workflow for an Affinity Purification-Mass Spectrometry (AP-MS) experiment.
Step-by-Step Protocol:
-
Lysate Preparation: Culture HeLa cells to ~80-90% confluency. Harvest and wash cells with ice-cold PBS. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40) supplemented with protease and phosphatase inhibitors. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Probe Incubation: Determine the total protein concentration of the lysate (e.g., via BCA assay). Dilute the lysate to 1-2 mg/mL. Add the Affinity Probe (AP) to a final concentration of 10 µM. As a negative control, add an equimolar concentration of a biotin-linker construct lacking the parent molecule. Incubate for 1-2 hours at 4°C with gentle rotation.
-
Complex Capture: Add pre-washed high-capacity streptavidin agarose beads to the lysate and incubate for another hour at 4°C.
-
Washing: Pellet the beads by gentle centrifugation. Discard the supernatant. Wash the beads extensively (5-6 times) with lysis buffer to remove non-specific protein binders.
-
Elution: Elute the bound proteins by competing with excess free biotin (2-5 mM) or by using a denaturing elution buffer (e.g., LDS sample buffer).
-
Sample Preparation for MS: Eluted proteins are subjected to in-solution or on-bead tryptic digestion. The resulting peptides are desalted using C18 tips.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer.
-
Data Analysis: Identify and quantify proteins using software like MaxQuant. Potential targets are proteins that are significantly enriched in the AP pulldown compared to the negative control.
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for validating direct target engagement in an intact cellular environment. It operates on the principle that a protein's thermal stability changes upon ligand binding.
Workflow Overview:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol:
-
Cell Treatment: Culture cells to high confluency. Treat cells with the parent 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine (e.g., at 10x EC₅₀) or vehicle (DMSO) for 1 hour.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis and Separation: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath). Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Quantification: Transfer the supernatant (soluble fraction) to new tubes. Analyze the amount of a specific protein of interest (a candidate from AP-MS) remaining in the soluble fraction using Western Blot or other quantitative methods like ELISA.
-
Data Analysis: For each temperature point, quantify the band intensity. Normalize the data to the lowest temperature point (100% soluble). Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting temperature (Tm) between the compound-treated and vehicle-treated samples indicates direct target engagement.
Phase 3: Hit Prioritization and Target Validation
The output from discovery experiments like AP-MS is a list of candidate proteins. Rigorous bioinformatics and follow-up experiments are essential to identify the true target(s).
Data Analysis and Hit Scoring
Raw mass spectrometry data should be filtered to remove common contaminants and non-specific binders. Tools like the CRAPome database can be used to identify proteins frequently found in AP-MS experiments. A scoring algorithm, such as SAINT (Significance Analysis of INTeractome), can then be used to assign a confidence score to each potential interactor based on spectral counts and reproducibility across replicates.
| Protein ID | Gene Name | Spectral Counts (AP) | Spectral Counts (Control) | Fold Change | SAINT Score | Priority |
| P04637 | TP53 | 0 | 1 | 0 | 0.05 | Low |
| Q13547 | BRD4 | 125 | 2 | 62.5 | 0.98 | High |
| P62258 | HSP90AA1 | 88 | 5 | 17.6 | 0.91 | High |
| P60709 | ACTB | 210 | 195 | 1.1 | 0.10 | Low |
This table represents hypothetical AP-MS data. High-priority hits are those with high fold-change and high confidence scores.
Orthogonal Validation Strategies
Once a high-confidence candidate (e.g., BRD4 from the table above) is identified, its role must be confirmed.
-
Recombinant Protein Binding: Confirm direct interaction using purified recombinant protein and the compound in biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine binding affinity (Kᴅ).
-
Target Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the target protein. If the cellular phenotype of the compound is diminished or abolished upon target knockdown, it provides strong evidence for an on-target effect.
-
Enzymatic/Functional Assays: If the putative target is an enzyme or has a known function (e.g., a reader domain like BRD4), test the compound's ability to modulate this activity in a biochemical assay.
Conclusion
The identification of a drug's target is a cornerstone of modern chemical biology and drug development. This guide provides a robust, multi-pronged framework for the target deconvolution of a novel compound, 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine. By integrating rational probe design with orthogonal proteomic techniques (AP-MS and CETSA) and rigorous validation experiments, researchers can confidently identify and verify molecular targets. This systematic approach not only illuminates the mechanism of action for a specific molecule but also provides a universally applicable template for accelerating the journey from a bioactive hit to a validated lead compound.
References
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Title: Target identification by chemical probes. Source: Nature Reviews Drug Discovery URL: [Link]
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Title: The importance of target identification in drug discovery. Source: Genes & Diseases URL: [Link]
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Title: Recent Advances in the Application of the Sonogashira Reaction in the Synthesis of Heterocyclic Compounds. Source: Molecules URL: [Link]
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Title: Photoaffinity Labeling in Target and Binding Site Identification. Source: Angewandte Chemie International Edition URL: [Link]
-
Title: A scoring system for confidence assessment of protein-protein interactions. Source: Nature Methods URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug target engagement in cells. Source: Nature Protocols URL: [Link]
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Title: A public repository for common contaminants in affinity purification-mass spectrometry experiments. Source: Nature Methods URL: [Link]
Application Notes and Protocols for the Preclinical Evaluation of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine and Related Analogs in Animal Models
Abstract
This document provides a comprehensive guide for the preclinical evaluation of novel chemical entities within the pyrido[3,4-b]oxazine class, using 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine as a representative molecule. Due to the limited public data on the in vivo use of this specific compound, this guide is structured as a strategic roadmap. It outlines the essential in vitro characterization, pharmacokinetic, pharmacodynamic, and toxicological studies required to assess the therapeutic potential and safety of this compound class in animal models. The protocols and methodologies described herein are based on established principles of drug discovery and are intended to provide a robust framework for advancing novel pyrido[3,4-b]oxazine derivatives from the bench to preclinical development.
Introduction: The Pyrido[3,4-b]oxazine Scaffold
The pyrido[3,4-b]oxazine core is a heterocyclic scaffold that has garnered interest in medicinal chemistry due to its presence in various biologically active molecules. Derivatives of related oxazine and pyrido-oxazine structures have been investigated for a range of pharmacological activities, including potential anticancer and anti-inflammatory properties. The specific compound, 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine (Molecular Formula: C₇H₇BrN₂O, Molecular Weight: 215.05 g/mol ), represents a novel chemical entity with potential for therapeutic development.
The critical first step in evaluating any new chemical entity is a systematic and rigorous preclinical assessment. This process is designed to build a comprehensive profile of the compound's biological activity, safety, and drug-like properties before it can be considered for human clinical trials. This application note provides a detailed, field-proven guide for researchers to navigate this process.
The Preclinical Evaluation Workflow: A Roadmap to In Vivo Studies
Successful in vivo studies are predicated on a strong foundation of in vitro data. Rushing a compound into animal models without a thorough understanding of its fundamental properties is inefficient and ethically questionable. The following diagram illustrates the logical progression of preclinical evaluation.
Caption: Preclinical evaluation workflow for a novel compound.
Phase 1: Essential In Vitro Characterization
Before committing to resource-intensive animal studies, a clear understanding of the compound's in vitro properties is paramount. These assays are crucial for go/no-go decisions and for designing meaningful in vivo experiments.[1][2][3]
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Assays
The goal of in vitro ADME studies is to predict a compound's pharmacokinetic properties.[1][3][4]
| Parameter | Assay | Purpose | Acceptable Range (General Guidance) |
| Solubility | Kinetic and Thermodynamic Solubility Assays | Determines how much compound can dissolve; critical for absorption and formulation.[4] | > 50 µM in PBS (pH 7.4) |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 | Predicts absorption across the gut wall. | Papp > 1 x 10⁻⁶ cm/s |
| Metabolic Stability | Liver Microsome or Hepatocyte Stability Assay | Assesses how quickly the compound is metabolized by liver enzymes.[5] | t½ > 30 min |
| Plasma Protein Binding | Rapid Equilibrium Dialysis (RED) | Determines the fraction of compound bound to plasma proteins, as only the unbound fraction is active. | Fraction unbound > 1% |
| CYP450 Inhibition | Cytochrome P450 Inhibition Assay | Evaluates the potential for drug-drug interactions.[2] | IC₅₀ > 10 µM |
In Vitro Cytotoxicity Assays
These assays determine the concentration at which a compound is toxic to cells, which is essential for establishing a therapeutic window.[6][7]
-
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate a relevant cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
Phase 2: In Vivo Pharmacokinetic (PK) Studies
The primary objective of a PK study is to understand what the body does to the drug. This involves characterizing the compound's absorption, distribution, metabolism, and excretion in a living organism.[8][9]
Formulation Development
Many novel compounds have poor aqueous solubility, making in vivo administration challenging.
-
Strategy for Poorly Soluble Compounds:
-
Solubility Screen: Test the solubility of the compound in various pharmaceutically acceptable vehicles (e.g., saline, 5% dextrose, PBS, and co-solvent systems like 10% DMSO/40% PEG400/50% water).
-
Formulation Selection: Choose a vehicle that provides the required concentration for dosing and is well-tolerated by the animals. For oral dosing, a suspension in 0.5% methylcellulose is a common starting point.[10][11]
-
Protocol: Rodent Pharmacokinetic Study (Mouse)
This protocol outlines a typical single-dose PK study in mice to determine key parameters like half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).[12][13]
-
Animal Model: Male CD-1 mice (8-10 weeks old).
-
Groups (n=3 per timepoint):
-
Group 1 (Intravenous, IV): 1 mg/kg dose administered via tail vein injection.
-
Group 2 (Oral Gavage, PO): 10 mg/kg dose administered via oral gavage.
-
-
Blood Sampling (Serial Bleeding):
-
Collect approximately 50 µL of blood from each mouse via submandibular or saphenous vein at the following time points:
-
IV: 2, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours.
-
PO: 15, 30 minutes, 1, 2, 4, 8, 24 hours.
-
-
Collect blood into tubes containing K₂EDTA as an anticoagulant.
-
-
Plasma Processing:
-
Centrifuge blood samples at 2000 x g for 10 minutes at 4°C.
-
Harvest the plasma supernatant and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop a sensitive and specific LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine in plasma.
-
-
Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.
-
Interpreting PK Data
The results of the PK study will guide the design of subsequent efficacy studies.
| Parameter | Description | Significance |
| t½ (Half-life) | Time for plasma concentration to decrease by 50%. | Determines dosing frequency. |
| Cmax | Maximum observed plasma concentration. | Relates to efficacy and potential toxicity. |
| AUC (Area Under the Curve) | Total drug exposure over time. | Key indicator of overall exposure. |
| CL (Clearance) | Volume of plasma cleared of the drug per unit time. | Indicates the efficiency of drug elimination. |
| %F (Oral Bioavailability) | Fraction of the oral dose that reaches systemic circulation. | Determines the suitability of the oral route. |
Phase 3: In Vivo Pharmacodynamic (PD) and Efficacy Studies
PD studies aim to demonstrate that the compound has the desired biological effect in a disease-relevant animal model. The choice of model is critical and depends on the hypothesized mechanism of action. Given that related compounds have shown potential as anticancer agents, a xenograft model is a relevant example.[14][15][16]
Hypothetical Target Pathway
For the purpose of this guide, let's hypothesize that 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine inhibits a key kinase in a cancer-related signaling pathway, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothetical inhibition of the PI3K pathway.
Protocol: Human Tumor Xenograft Efficacy Study (Mouse)
This protocol describes a study to evaluate the antitumor efficacy of the compound in mice bearing human tumor xenografts.[17]
-
Cell Line and Animal Model:
-
Use A549 human lung carcinoma cells.
-
Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice, 6-8 weeks old).
-
-
Tumor Implantation:
-
Inject 5 x 10⁶ A549 cells suspended in Matrigel subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose), administered orally (PO), once daily (QD).
-
Group 2: 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine (10 mg/kg), PO, QD.
-
Group 3: 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine (30 mg/kg), PO, QD.
-
Group 4: Positive control (a standard-of-care chemotherapy agent), administered as per literature.
-
-
Dosing and Monitoring:
-
Administer treatments for 21 consecutive days.
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity (e.g., changes in behavior, ruffled fur).
-
-
Study Endpoints:
-
Primary: Tumor growth inhibition (TGI). TGI (%) = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in the control group.
-
Secondary: Body weight changes, clinical observations.
-
At the end of the study, tumors can be harvested for pharmacodynamic biomarker analysis (e.g., Western blot for phosphorylated Akt).
-
Phase 4: Toxicology and Safety Pharmacology
Toxicity studies are essential to determine the safety profile of a compound and to identify a safe starting dose for potential human trials. These studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations.[18][19][20]
Acute and Sub-chronic Toxicity Studies
-
Acute Toxicity: A single high dose is administered to animals (usually rodents) to determine the maximum tolerated dose (MTD) and to observe any immediate adverse effects over a 14-day period.[18][21]
-
Sub-chronic Toxicity: The compound is administered daily for a longer period (e.g., 28 or 90 days) to evaluate the effects of repeated exposure.[19][22] Key assessments in these studies include:
-
Clinical observations
-
Body weight and food consumption
-
Hematology and clinical chemistry
-
Gross necropsy
-
Histopathology of major organs
-
Conclusion and Future Directions
This document provides a foundational framework for the preclinical evaluation of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine or any novel analog from this chemical class. By systematically conducting the described in vitro and in vivo studies, researchers can build a comprehensive data package to support the compound's therapeutic potential, understand its limitations, and make informed decisions about its progression towards clinical development. Adherence to these principles of scientific integrity and logical progression is essential for the successful translation of promising molecules into effective therapies.
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A Validated LC-MS/MS Method for the Quantification of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine in Human Plasma
An Application Note for Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine in human plasma. Designed for researchers, scientists, and drug development professionals, this guide provides comprehensive protocols for sample preparation, instrument configuration, and full method validation in accordance with regulatory standards. We describe two distinct sample preparation strategies—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—offering flexibility based on laboratory resources and throughput needs. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the method effectively. All validation procedures adhere to the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[1][2]
Introduction and Scientific Rationale
The quantification of novel therapeutic agents and their metabolites in biological matrices is a cornerstone of preclinical and clinical drug development. 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine is a heterocyclic compound whose pharmacokinetic (PK) and toxicokinetic (TK) profiles must be accurately characterized. LC-MS/MS has become the gold standard for such bioanalytical tasks due to its exceptional sensitivity, specificity, and wide dynamic range.[3][4]
The primary challenge in bioanalysis is the "matrix effect," where endogenous components of a biological sample like plasma (e.g., phospholipids, proteins, salts) can interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[5][6][7][8] This can severely compromise the accuracy and reproducibility of the results.[9] Therefore, a meticulously developed method with efficient sample cleanup and rigorous validation is not just recommended, but essential for generating reliable data for regulatory submissions.
This guide provides a self-validating system, grounded in established scientific principles and regulatory expectations, to ensure the integrity of the bioanalytical data generated.
Overall Analytical Workflow
The entire process, from sample receipt to final data reporting, is designed for clarity, efficiency, and regulatory compliance. The workflow ensures that each step is controlled and documented, minimizing variability and ensuring data integrity.
Caption: Overall analytical workflow from sample receipt to final report.
Materials, Reagents, and Instrumentation
| Item | Specification |
| Analyte & Standard | 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine (Reference Standard, >99% purity) |
| Stable Isotope Labeled Internal Standard (SIL-IS): 8-Bromo-d4-2,3-dihydro-1H-pyrido[3,4-b]oxazine | |
| Biological Matrix | Human Plasma (K2-EDTA as anticoagulant) |
| Chemicals & Solvents | Acetonitrile, Methanol, Isopropanol (LC-MS Grade) |
| Methyl tert-butyl ether (MTBE), Dichloromethane (HPLC Grade) | |
| Formic Acid (≥98%), Ammonium Hydroxide (~28%) | |
| Water (Type 1, 18.2 MΩ·cm) | |
| Sample Prep Consumables | Polypropylene microcentrifuge tubes (1.5 mL, 2.0 mL) |
| SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C) | |
| Instrumentation | High-Performance Liquid Chromatography (HPLC) system |
| Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) source | |
| Nitrogen Evaporator or Centrifugal Vacuum Concentrator | |
| Centrifuge, Vortex Mixer, Analytical Balance |
Detailed Sample Preparation Protocols
Effective sample preparation is critical for removing interferences and ensuring method robustness.[10][11] The choice between LLE and SPE depends on the desired level of cleanup, sample throughput, and potential for automation.
Protocol A: Liquid-Liquid Extraction (LLE)
LLE separates the analyte from the aqueous plasma matrix into an immiscible organic solvent based on its physicochemical properties. The pyridyloxazine structure is basic, making it highly soluble in organic solvents at an elevated pH.
Step-by-Step LLE Protocol:
-
Aliquot: Pipette 100 µL of human plasma into a 1.5 mL polypropylene tube.
-
Spike IS: Add 10 µL of the Internal Standard (IS) working solution.
-
Alkalinize: Add 50 µL of 1M Sodium Carbonate solution to raise the pH > 10. This neutralizes the basic nitrogen on the analyte, increasing its hydrophobicity and partitioning into the organic phase.
-
Vortex: Briefly vortex mix for 10 seconds.
-
Add Extraction Solvent: Add 600 µL of Methyl tert-butyl ether (MTBE). MTBE is an excellent choice due to its low water miscibility and good extraction efficiency for moderately polar basic compounds.
-
Extract: Vortex vigorously for 2 minutes to ensure thorough mixing and analyte transfer.
-
Centrifuge: Centrifuge at 13,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers and pellet any precipitated proteins.
-
Transfer: Carefully transfer the upper organic layer (~550 µL) to a clean tube, avoiding the aqueous layer and protein pellet.
-
Evaporate: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Analyze: Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol B: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than LLE by using a solid sorbent to retain the analyte while interferences are washed away.[12][13] A mixed-mode cation exchange (MCX) sorbent is ideal as it leverages both reversed-phase (hydrophobic) and ion-exchange (charge-based) retention mechanisms for superior selectivity.
Step-by-Step SPE Protocol:
-
Aliquot & Spike: Pipette 100 µL of human plasma into a tube and add 10 µL of the IS working solution.
-
Pre-treat: Add 200 µL of 4% Phosphoric Acid in water. This step ensures the analyte is protonated (positively charged) for strong retention on the cation exchange sorbent and helps precipitate proteins. Vortex and centrifuge to pellet proteins.
-
Condition Sorbent: Condition the MCX SPE cartridge with 1 mL of Methanol followed by 1 mL of Water. This activates the sorbent for proper interaction.
-
Load Sample: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1% Formic Acid in Water to remove salts and other highly polar interferences.
-
Wash 2 (Non-polar Interferences): Wash with 1 mL of Methanol to remove lipids and other non-polar interferences. The analyte is retained by the strong cation exchange mechanism.
-
Elute Analyte: Elute the analyte and IS with 1 mL of 5% Ammonium Hydroxide in Methanol. The ammonia neutralizes the analyte, disrupting its interaction with the cation exchange sorbent and allowing it to elute.
-
Evaporate: Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute: Reconstitute in 100 µL of the mobile phase starting condition.
-
Analyze: Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method and Parameters
The following parameters serve as a starting point and should be optimized for the specific instrumentation used.
Analyte & Internal Standard Mass Transitions
The monoisotopic mass of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine (C₈H₉BrN₂O) is ~227.99 Da for the ⁷⁹Br isotope and ~229.99 Da for the ⁸¹Br isotope. The protonated precursor ions [M+H]⁺ will be m/z 229.0 and 231.0. The characteristic 1:1 isotopic pattern for bromine is a powerful confirmatory tool.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Analyte | 229.0 | 145.1 (Hypothetical) | 25 |
| Analyte (Isotope) | 231.0 | 145.1 (Hypothetical) | 25 |
| Internal Standard (d4) | 233.0 | 149.1 (Hypothetical) | 25 |
Note: Product ions and collision energies must be optimized empirically by infusing a standard solution of the analyte into the mass spectrometer.
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (5% B) |
Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| Ion Spray Voltage | 4500 V |
| Curtain Gas | 35 psi |
| CAD Gas | Medium |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Bioanalytical Method Validation (BMV)
Method validation is performed to demonstrate that the analytical method is reliable and suitable for its intended purpose.[14] The following experiments must be conducted according to FDA and/or ICH M10 guidelines.[1][15][16]
Caption: Logical relationships in bioanalytical method validation.
Validation Parameters & Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria (FDA/ICH M10) |
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Calibration Curve | To define the relationship between concentration and instrument response. | At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards must be within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise > 5. Accuracy within ±20% of nominal. Precision ≤20% CV. |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | Three runs with QC samples at LLOQ, Low, Medium, and High concentrations. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ).[17] |
| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix.[5][7] | The IS-normalized matrix factor calculated from at least 6 lots of matrix should have a CV ≤15%. |
| Extraction Recovery | To measure the efficiency of the extraction process. | Recovery of the analyte and IS should be consistent and reproducible. |
| Stability | To ensure the analyte is stable throughout sample lifecycle (collection, storage, processing).[18][19][20][21] | Mean concentration of stability QCs must be within ±15% of nominal concentration. Includes freeze-thaw, bench-top, long-term, and processed sample stability. |
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, selective, and robust framework for the quantification of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine in human plasma. By offering both LLE and SPE protocols and grounding the methodology in regulatory validation principles, this guide serves as an authoritative resource for scientists in the drug development field. Adherence to these protocols will ensure the generation of high-quality, reliable, and defensible bioanalytical data to support pharmacokinetic studies and regulatory filings.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Gao, H., et al. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH.
- NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?
- Li, W., et al. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online.
- FDA. (2018, May). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry.
- FDA. (2025, January 21). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. U.S. Food and Drug Administration.
- Bhatia, R. (n.d.). USFDA guidelines for bioanalytical method validation. Slideshare.
- Chromatography Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- Global Bioanalysis Consortium Harmonization Team. (n.d.). Stability: Recommendation for Best Practices and Harmonization. NIH.
- FDA. (2001). Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration.
- International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples.
- FDA. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.
- BioPharma Services Inc. (n.d.). Bioanalytical Method Validation Focus on Sample Stability.
- SciTechnol. (n.d.). Blood Drug Identification: Techniques and Applications.
- Yeter, S., et al. (n.d.). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. NIH.
- Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation.
- Anapharm. (n.d.). Considerations to properly assess drug stability within biological samples.
- Stevenson, L., et al. (2025, August 11). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability. ResearchGate.
- Aurora Biomed. (2022, September 29). Automated SPE for Drugs of Abuse in Urine Sample.
- Thermo Fisher Scientific. (n.d.). Solid Phase Extraction Guide.
- Medwin Publishers. (2017, December 11). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology.
- AxisPharm. (2022, September 14). Methods for Pharmaceutical Analysis of Biological Samples.
Sources
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- 2. moh.gov.bw [moh.gov.bw]
- 3. medwinpublisher.org [medwinpublisher.org]
- 4. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nebiolab.com [nebiolab.com]
- 7. tandfonline.com [tandfonline.com]
- 8. longdom.org [longdom.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ijisrt.com [ijisrt.com]
- 11. scitechnol.com [scitechnol.com]
- 12. aurorabiomed.com [aurorabiomed.com]
- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. biopharmaservices.com [biopharmaservices.com]
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- 16. fda.gov [fda.gov]
- 17. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 18. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 20. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vivo Formulation of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine (Compound X) for in vivo studies. Due to the limited publicly available data on the physicochemical properties of this specific molecule, this guide emphasizes a systematic approach to formulation development, starting with fundamental characterization and progressing to scalable vehicle systems for preclinical research. The protocols provided herein are based on established methodologies for formulating poorly soluble heterocyclic compounds and are intended to serve as a robust starting point for your investigations.
Introduction: The Challenge of Formulating Novel Chemical Entities
8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine is a heterocyclic compound with potential for investigation in various biological systems[1][2]. As with many novel chemical entities, advancing from in vitro discovery to in vivo efficacy and toxicity studies presents a significant hurdle: the formulation. The physical and chemical properties of a compound dictate its solubility and stability, which in turn influence its bioavailability and, ultimately, its pharmacological effect. This application note will guide the user through a logical workflow to develop a suitable formulation for preclinical in vivo evaluation of this compound.
Core Physicochemical Properties of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine:
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₂O | [3] |
| Molecular Weight | 215.05 g/mol | [4] |
| Appearance | Solid | |
| CAS Number | 1203499-19-7 | [5] |
| Predicted LogP | 0.6679 - 1.6484 | [4][6] |
Pre-formulation Assessment: The Foundation of Rational Formulation Design
Before embarking on complex formulation strategies, a thorough understanding of the compound's intrinsic properties is paramount. The following experimental workflow is recommended.
Workflow for Pre-formulation Assessment
Caption: Pre-formulation workflow for Compound X.
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
-
Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Addition of Compound: Add an excess amount of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine to a known volume of the PBS in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and determine the concentration of the dissolved compound using a validated analytical method (see Section 4).
Formulation Development for In Vivo Administration
The choice of formulation strategy will be dictated by the route of administration and the physicochemical properties determined in the pre-formulation assessment. Given the likelihood of poor aqueous solubility for a heterocyclic compound of this nature, the following approaches are recommended as starting points.[7][8][9]
Oral Administration
For oral dosing, the primary goal is to enhance solubility and absorption from the gastrointestinal tract.
Table of Common Oral Formulation Vehicles:
| Vehicle Type | Components | Rationale |
| Aqueous Suspension | Water, Suspending agent (e.g., 0.5% Methylcellulose), Wetting agent (e.g., 0.1% Tween 80) | Simple to prepare; suitable for compounds with moderate to low solubility that are stable in water. |
| Co-solvent System | PEG 400, Propylene Glycol, Water | Increases solubility by reducing the polarity of the vehicle.[10] |
| Lipid-Based System | Sesame Oil, Corn Oil, Medium-Chain Triglycerides (MCTs) | For highly lipophilic compounds; can enhance lymphatic absorption.[11] |
| Self-Emulsifying Drug Delivery System (SEDDS) | Oil (e.g., Capryol 90), Surfactant (e.g., Cremophor EL), Co-surfactant (e.g., Transcutol HP) | Forms a fine emulsion upon contact with gastrointestinal fluids, enhancing drug solubilization and absorption.[7][11] |
Protocol 2: Preparation of a Co-solvent Formulation for Oral Gavage (10 mg/mL)
This protocol is a starting point and should be optimized based on solubility data.
-
Weighing: Accurately weigh the required amount of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine.
-
Solubilization: In a suitable glass vial, add a co-solvent such as polyethylene glycol 400 (PEG 400) and vortex until the compound is fully dissolved. Gentle warming (to 40-50°C) may be applied if necessary.
-
Dilution: If required, add a secondary co-solvent like propylene glycol or water dropwise while continuously vortexing to maintain a clear solution. A common vehicle composition is PEG 400:Water (60:40 v/v).
-
Final Volume: Adjust to the final desired volume with the vehicle components.
-
Pre-dosing Check: Before administration, visually inspect the formulation for any precipitation.
Parenteral Administration (Intravenous, Intraperitoneal, Subcutaneous)
Parenteral formulations must be sterile, pyrogen-free, and have a pH close to physiological levels. The primary challenge is often achieving and maintaining solubility in an aqueous-based vehicle.
Table of Common Parenteral Formulation Vehicles:
| Vehicle Type | Components | Rationale |
| Aqueous Solution with Cyclodextrin | Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Saline | Cyclodextrins have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[10] |
| Co-solvent System | PEG 400, Propylene Glycol, Ethanol in Saline or 5% Dextrose in Water (D5W) | Solubilizes the compound, but care must be taken to minimize the percentage of organic solvents to avoid toxicity.[12] |
| Micellar Solution | Polysorbate 80 (Tween 80), Cremophor EL in Saline | Surfactants form micelles that can encapsulate hydrophobic drug molecules.[13] |
Protocol 3: Preparation of a Cyclodextrin-Based Formulation for Intravenous Injection (5 mg/mL)
This protocol assumes some solubility enhancement with cyclodextrins and should be optimized.
-
Cyclodextrin Solution Preparation: Prepare a 20-40% (w/v) solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile saline.
-
Compound Addition: Add the weighed 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine to the cyclodextrin solution.
-
Complexation: Vortex and/or sonicate the mixture until the compound is completely dissolved. This may take some time as the complexation process occurs.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Pre-dosing Check: Visually inspect for clarity and absence of particulate matter before injection.
Analytical Methodology for Formulation Quantification and Stability Assessment
A validated analytical method is crucial to confirm the concentration of the prepared formulation and to assess its stability over time. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.
Workflow for Analytical Method Development
Caption: Workflow for HPLC method development and validation.
Protocol 4: General HPLC-UV Method for Quantification
This is a starting point and requires optimization for 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis scan (likely in the 254-320 nm range).
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO or Acetonitrile) and create a calibration curve by serial dilution.
-
Sample Preparation: Dilute the formulated vehicle with the mobile phase to fall within the range of the calibration curve.
Stability Considerations
The bromo-substituent on the heterocyclic ring may be susceptible to degradation under certain conditions, such as exposure to light or extreme pH.[14][15] It is crucial to assess the stability of the final formulation.
-
Short-Term Stability: Analyze the concentration of the formulation immediately after preparation and after storing it at room temperature and 4°C for several hours (e.g., 0, 2, 4, 8 hours) to ensure it is stable for the duration of the experiment.
-
Freeze-Thaw Stability: If the formulation is to be stored frozen, assess its stability after undergoing at least three freeze-thaw cycles.
Conclusion
The successful in vivo evaluation of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine is critically dependent on the development of an appropriate formulation. This guide provides a systematic and scientifically-grounded framework for approaching this challenge. By first characterizing the fundamental physicochemical properties of the compound and then exploring a logical progression of formulation vehicles, researchers can develop a stable and effective delivery system for their preclinical studies. It is imperative to validate the concentration and stability of the final formulation using a robust analytical method to ensure accurate and reproducible experimental outcomes.
References
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health (NIH). [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Formulation strategies to improve the bioavailability of poorly absorbed drugs. Request PDF. [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Solubilizing Excipients in Oral and Injectable Formulations. ResearchGate. [Link]
-
Excipients. Pharmlabs. [Link]
-
8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][7][11]oxazine. PubChem. [Link]
-
Excipients for Parenterals. Unknown Source. [Link]
-
PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS. IPSF. [Link]
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8-Bromo-1,3-diphenyl-2,3-dihydro-1H-naphtho[1,2-e][7][16]oxazine. National Institutes of Health (NIH). [Link]
-
Semi-synthesis and biological activities of heterocyclic compounds containing camphor. Unknown Source. [Link]
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Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. Request PDF. [Link]
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In Vivo Stability Improvement of Astatobenzene Derivatives by Introducing Neighboring Substituents. PubMed. [Link]
-
In Vivo Stability Improvement of Astatobenzene Derivatives by Introducing Neighboring Substituents. Request PDF. [Link]
-
A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
-
Synthesis of potential anticancer agents. Pyrido[4,3-b][7][11]oxazines and pyrido[4,3-b][7][11]thiazines. PubMed. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
-
Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. National Institutes of Health (NIH). [Link]
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Analytical Methodologies for the Determination of Hydralazine: A Review. Semantic Scholar. [Link]
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- 2. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Bromo-2,3-dihydro-1h-pyrido[3,4-b][1,4]oxazine | 1203499-19-7 [sigmaaldrich.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 1203499-19-7|8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine|BLD Pharm [bldpharm.com]
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- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Strategies for Improving the Solubility of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine
Welcome to the technical support center for 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming solubility challenges with this novel heterocyclic compound. Our goal is to equip you with the scientific rationale and experimental know-how to effectively work with this molecule in your research endeavors.
Understanding the Solubility Profile of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine
Before delving into solubility enhancement techniques, it is crucial to understand the inherent physicochemical properties of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine that influence its solubility.
Molecular Structure and Physicochemical Properties:
-
Chemical Name: 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine
-
CAS Number: 1203499-19-7
-
Molecular Formula: C₇H₇BrN₂O
-
Molecular Weight: 215.05 g/mol
-
Predicted LogP: 0.668
Frequently Asked Questions (FAQs)
Here we address common questions encountered when working with 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine.
Q1: Why is my compound not dissolving in aqueous buffers?
A1: Based on its predicted pKa of around 4.5, 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine is a weak base. In neutral or basic aqueous solutions (pH > 5), the molecule will exist predominantly in its neutral, un-ionized form. This form is generally less soluble in water due to the lack of charge to interact favorably with polar water molecules.
Q2: What is the first step I should take to improve solubility?
A2: The most straightforward and often most effective initial approach is to adjust the pH of your aqueous solution. By lowering the pH, you can protonate the basic nitrogen atoms in the molecule, forming a more soluble salt.
Q3: Are there common organic solvents that can be used?
A3: Yes, for initial stock solutions and in vitro assays, Dimethyl Sulfoxide (DMSO) is a powerful and widely used organic solvent capable of dissolving a broad range of organic compounds.[4] Other common polar aprotic solvents like N,N-Dimethylformamide (DMF) can also be effective. For applications where DMSO is not suitable, polar protic solvents such as ethanol and methanol may be considered, although the solubility might be lower.
Troubleshooting Guide: Step-by-Step Protocols for Solubility Enhancement
This section provides detailed experimental protocols to systematically address and improve the solubility of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine.
Strategy 1: pH Modification
The basic nature of the pyrido-oxazine core is the primary target for enhancing aqueous solubility. By acidifying the solution, we can protonate the molecule, leading to a significant increase in its solubility.[2]
Experimental Protocol: pH-Dependent Solubility Assessment
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for pH 2-6 and phosphate buffers for pH 6-8).
-
Sample Preparation: Add an excess amount of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the supernatant by centrifugation or filtration (using a filter compatible with your analytical method).
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method such as HPLC-UV or LC-MS.
-
Data Analysis: Plot the measured solubility against the pH of the buffers to generate a pH-solubility profile.
Expected Outcome: You should observe a significant increase in solubility as the pH decreases below the predicted pKa of ~4.5. This data will be invaluable for selecting the optimal pH for your experiments.
Caption: Workflow for improving solubility via pH modification.
Strategy 2: Utilization of Co-solvents
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[5]
Common Co-solvents for Preclinical Formulations:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Glycerin
Experimental Protocol: Co-solvent Screening
-
Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions containing varying percentages (v/v) of a co-solvent (e.g., 10%, 20%, 30%, 40%, 50% ethanol in water).
-
Solubility Determination: Determine the solubility of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine in each co-solvent mixture using the shake-flask method described in the pH modification protocol.
-
Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration. This will help identify the most effective co-solvent and the optimal concentration range.
Table 1: Example of Co-solvent Screening Data (Hypothetical)
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) |
| None (Water) | 0 | < 1 |
| Ethanol | 10 | 15 |
| 20 | 50 | |
| 30 | 120 | |
| PEG 400 | 10 | 25 |
| 20 | 80 | |
| 30 | 200 |
Strategy 3: Salt Formation
For long-term storage and formulation development, forming a stable, crystalline salt of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine can significantly improve its solubility and handling properties.[6] The selection of an appropriate counter-ion is crucial and is guided by the "pKa rule," which states that for a stable salt to form, the pKa of the basic drug should be at least 2-3 units higher than the pKa of the acidic counter-ion.[7]
Commonly Used Pharmaceutically Acceptable Counter-ions for Basic Drugs:
-
Hydrochloride (HCl)
-
Sulfate (H₂SO₄)
-
Mesylate (CH₃SO₃H)
-
Tosylate (p-toluenesulfonic acid)
-
Maleate
-
Fumarate
-
Citrate
Experimental Protocol: Salt Screening
-
Counter-ion Selection: Based on the predicted pKa of ~4.5 for the target compound, select a range of acidic counter-ions with pKa values less than 2.
-
Salt Formation: In a suitable solvent (e.g., ethanol, isopropanol, or acetone), dissolve 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine. Add an equimolar amount of the selected acid.
-
Crystallization: Allow the solution to stir at room temperature or with gentle heating, followed by slow cooling to induce crystallization. If no crystals form, techniques such as solvent evaporation or the addition of an anti-solvent can be employed.
-
Isolation and Characterization: Isolate the resulting solid by filtration and characterize it using techniques like X-ray powder diffraction (XRPD) to confirm the formation of a new crystalline salt form and Differential Scanning Calorimetry (DSC) to determine its melting point and thermal stability.
-
Solubility Assessment: Determine the aqueous solubility of the newly formed salt.
Caption: A systematic approach to salt screening for solubility enhancement.
Strategy 4: Use of Excipients in Formulations
For oral dosage forms, the inclusion of pharmaceutical excipients can significantly enhance the dissolution and absorption of poorly soluble compounds.[1] These excipients can act through various mechanisms.
Key Classes of Solubility-Enhancing Excipients:
-
Surfactants: (e.g., Sodium Lauryl Sulfate, Polysorbates) - Enhance wetting and form micelles to solubilize the drug.
-
Polymers: (e.g., PVP, HPMC, PEGs) - Can form amorphous solid dispersions, preventing crystallization and maintaining a supersaturated state.[1]
-
Cyclodextrins: (e.g., β-cyclodextrin, HP-β-cyclodextrin) - Form inclusion complexes where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity.
Formulation Approach: Amorphous Solid Dispersions (ASDs)
Creating an amorphous solid dispersion is a powerful technique to improve the solubility and dissolution rate of crystalline compounds.[1]
Experimental Protocol: Preparation of an ASD by Solvent Evaporation
-
Polymer Selection: Choose a suitable polymer such as polyvinylpyrrolidone (PVP) K30 or hydroxypropyl methylcellulose (HPMC).
-
Co-dissolution: Dissolve both 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine and the polymer in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Drying: Further dry the film under vacuum to remove any residual solvent.
-
Characterization: Scrape the dried film to obtain a powder. Characterize the solid dispersion using XRPD to confirm its amorphous nature (absence of sharp diffraction peaks) and DSC to determine its glass transition temperature (Tg).
-
Dissolution Testing: Perform dissolution studies to compare the dissolution rate of the ASD with that of the crystalline drug.
Summary and Recommendations
For researchers encountering solubility issues with 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine, we recommend a systematic approach starting with the simplest and most direct methods.
-
Initial Troubleshooting: Begin by attempting to dissolve the compound in an acidic aqueous buffer (pH 2-4).
-
Stock Solutions: For in vitro experiments requiring a stock solution, DMSO is the recommended solvent.
-
Formulation Development: If developing an aqueous formulation for in vivo studies, a combination of pH adjustment and the use of co-solvents is a practical starting point.
-
Solid Form Development: For long-term stability and improved bioavailability in solid dosage forms, performing a salt screening study to identify a suitable crystalline salt is highly recommended. The use of excipients to create amorphous solid dispersions is also a powerful strategy to consider.
By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges associated with 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine and advance their research and development efforts.
References
-
Chavan, R. B., Rathi, S., Jyothi, V. G. S. S., & Shastri, N. R. (2019). Cellulose based polymers in development of amorphous solid dispersions. Asian Journal of Pharmaceutical Sciences, 14(3), 248–264. [Link]
-
Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
- Avdeef, A. (2007). pH-metric solubility. 2. Correlation between the acid-base titration curve and the solubility-pH profile. Current Topics in Medicinal Chemistry, 7(8), 755-772.
- Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1996). Salt selection for drug development. In Encyclopedia of Pharmaceutical Technology (Vol. 13, pp. 453-499).
- Stahl, P. H., & Nakano, M. (2002). Pharmaceutical salts: Properties, selection, and use. Pharmaceutical Development and Technology, 7(1), 1-16.
-
Streng, W. H. (1984). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. Journal of Pharmaceutical Sciences, 73(12), 1679-1684. [Link]
- S. M. Berge, L. D. Bighley, and D. C. Monkhouse, "Pharmaceutical Salts," Journal of Pharmaceutical Sciences 66 (1), 1–19 (1977).
- P. H. Stahl and C. G. Wermuth, Eds., Handbook of Pharmaceutical Salts: Properties, Selection, and Use, Wiley-VCH, Weinheim, Germany (2002).
- A. T. M. Serajuddin, "Salt formation to improve drug solubility," Advanced Drug Delivery Reviews 59 (7), 603–616 (2007).
-
S. K. Rawat et al., "Excipients in solid oral dosage forms to overcome poor drug dissolution and bioavailability," Pharmaceutics 12 (5), 395 (2020). [Link]
- R. G. Strickley, "Solubilizing excipients in oral and injectable formulations," Pharmaceutical Research 21 (2), 201–230 (2004).
-
A. A. Lodola, "Developing combination drugs in preclinical studies," Methods in Molecular Biology 691, 3-16 (2011). [Link]
- D. Lundberg and S. Ulvenlund, "pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances," CR Com.
-
M. J. Bowker, "Salt selection and optimisation procedures for pharmaceutical new chemical entities," Organic Process Research & Development 4 (5), 427-435 (2000). [Link]
Sources
- 1. Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1203499-19-7|8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine|BLD Pharm [bldpharm.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine stability and storage conditions
This technical guide provides in-depth information, frequently asked questions (FAQs), and troubleshooting protocols for the handling, storage, and stability of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine. Our recommendations are grounded in chemical first principles and data from commercial suppliers to ensure the integrity of your experiments.
Compound Identification and Key Properties
A clear understanding of the compound's properties is the foundation of proper handling. Below is a summary of its key characteristics.
| Property | Value | Source |
| CAS Number | 1203499-19-7 | [1] |
| Molecular Formula | C₇H₇BrN₂O | |
| Molecular Weight | 215.05 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [1] |
| Storage Class | 11 - Combustible Solids | |
| Hazard Statements | H302: Harmful if swallowed | [1] |
| GHS Pictograms | GHS07: Harmful/Irritant | [1] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine?
Answer: While extensive public stability data is not available, based on its classification as a combustible solid and the general nature of complex heterocyclic molecules, we recommend the following tiered approach to maximize shelf-life.
-
Short-Term Storage (1-4 weeks): The compound can be stored at ambient room temperature (15-25°C) in a tightly sealed container, preferably within a desiccator to protect against atmospheric moisture.
-
Long-Term Storage (>1 month): For maximum stability, store the compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, light-resistant container. The secondary amine and the electron-rich aromatic system are susceptible to slow oxidation over time, and refrigeration significantly reduces the rate of these potential degradation pathways.
Q2: I need to make a stock solution. What solvents are recommended, and how should I store the solution?
Answer: The solubility of this specific compound is not widely published. We recommend starting with common polar aprotic solvents used for similar heterocyclic structures, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
Solution Storage Protocol: Solutions are inherently less stable than the solid material. We strongly advise against long-term storage of solutions.
-
Preparation: Prepare the stock solution fresh for your experiments if possible. Use anhydrous grade solvent to minimize water-catalyzed hydrolysis.
-
Aliquoting: If you must store the solution, immediately aliquot it into single-use volumes in appropriate vials (e.g., amber glass or polypropylene). This is critical to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution and accelerate degradation.
-
Storage: Freeze the aliquots at -20°C or -80°C . For reference, stock solutions of other complex heterocyclic compounds are often stable for up to 6 months when stored at -20°C.[2] However, you should validate this for your specific solvent and concentration.
Q3: My experimental results are inconsistent. How can I tell if my compound has degraded?
Answer: Compound degradation is a common cause of experimental variability. Look for the following physical and analytical indicators:
-
Visual Changes: Any change from a uniform solid, such as discoloration (e.g., yellowing or browning), clumping, or melting, suggests potential degradation.
-
Solubility Issues: If the compound becomes difficult to dissolve in a solvent it was previously soluble in, this may indicate the formation of less-soluble polymeric byproducts.
-
Analytical Confirmation (Recommended): The most reliable method is to perform a quality control (QC) check.
-
Thin-Layer Chromatography (TLC): The appearance of new spots or streaking indicates impurities.
-
HPLC or LC-MS: A decrease in the area of the main peak and/or the appearance of new peaks confirms degradation. Comparing the chromatogram to that of a freshly opened sample is the gold standard.
-
Q4: What chemical incompatibilities should I be aware of?
Answer: The structure of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine contains several reactive functional groups. Avoid co-storage or mixing with:
-
Strong Oxidizing Agents: The secondary amine and the electron-rich heterocyclic core can be readily oxidized.
-
Strong Acids and Bases: These can protonate or deprotonate the molecule, potentially catalyzing ring-opening or other rearrangements.
-
Strong Electrophiles: The secondary amine is nucleophilic and will react with agents like acid chlorides and alkyl halides.
Troubleshooting and Experimental Workflows
Logical Flow for Storage and Handling
To ensure maximal compound integrity, follow this workflow from receipt to use.
Caption: Decision workflow for proper storage and handling.
Troubleshooting Guide for Suspected Degradation
If you suspect compound degradation is affecting your results, use this logical guide to diagnose the issue.
Caption: Logical steps for troubleshooting suspected degradation.
Protocol: Self-Validating Stability Test for Solutions
This protocol allows you to determine the stability of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine in your specific experimental solvent and conditions.
-
Preparation (T=0):
-
Prepare a stock solution at your desired concentration (e.g., 10 mM in anhydrous DMSO).
-
Immediately take an aliquot for T=0 analysis.
-
Analyze via HPLC or LC-MS, recording the peak area and retention time of the parent compound. This is your baseline.
-
-
Incubation:
-
Aliquot the remaining stock solution into separate vials for each time point and condition.
-
Store the vials under your intended experimental conditions (e.g., benchtop at room temperature, 4°C refrigerator, protected from light vs. exposed to light).
-
-
Analysis (T=24h, T=48h, T=1 week):
-
At each designated time point, retrieve one aliquot from each storage condition.
-
Analyze the sample using the exact same HPLC/LC-MS method as the T=0 sample.
-
-
Evaluation:
-
Calculate the percentage of the parent compound remaining by comparing the peak area at each time point to the T=0 peak area.
-
A loss of >5-10% peak area indicates significant degradation under those conditions, signaling that solutions must be prepared fresh for future experiments.
-
References
-
Jasinski, J. P., et al. (2009). 8-Bromo-1,3-diphenyl-2,3-dihydro-1H-naphtho[1,2-e][2]oxazine. National Center for Biotechnology Information. [Link]
-
CHIR-99021 (CT99021) | GSK-3 inhibitor. West Bioscience. [Link]
-
Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][3]oxazine as new scaffolds for potential bioactive compounds. ResearchGate. [Link]
Sources
Technical Support Center: Troubleshooting 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine Assay Interference
Welcome to the technical support center for assays involving 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve potential experimental artifacts and interferences associated with this compound. Our approach is rooted in providing a deep causal understanding of experimental choices to ensure the integrity and reliability of your results.
Introduction: Understanding the Challenge
8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery.[1][2] As with many small molecules, it is crucial to differentiate true biological activity from non-specific assay interference.[3][4] False positives can arise from a variety of mechanisms, including compound aggregation, intrinsic fluorescence, redox cycling, and reactivity with assay components.[3][5][6] This guide will provide a structured, question-and-answer-based approach to identify and mitigate these common pitfalls.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My dose-response curve for 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine is steep and shows a narrow therapeutic window. Could this be an artifact?
This is a classic hallmark of compound aggregation.[4][7] At a certain critical concentration, small molecules can form colloidal aggregates that non-specifically sequester and denature proteins, leading to apparent inhibition.[7][8]
Troubleshooting Steps:
-
Detergent Test: The most definitive test for aggregation-based inhibition is to re-run the assay in the presence of a non-ionic detergent.[4]
-
Rationale: Detergents like Triton X-100 or Tween-20, at concentrations typically between 0.01% and 0.1%, will disrupt the formation of colloidal aggregates.[4] If the inhibitory activity of your compound is significantly reduced or eliminated in the presence of the detergent, aggregation is the likely cause.
-
-
Visual Inspection: At higher concentrations, visually inspect the assay wells for any signs of precipitation or turbidity. While not all aggregates are visible, this can be a simple first indicator.
-
Dynamic Light Scattering (DLS): For a more quantitative assessment, DLS can be used to detect the presence of sub-micron aggregates in solutions of the compound at concentrations used in the assay.
Experimental Protocol: Detergent-Based Counterscreen
| Step | Procedure |
| 1 | Prepare two sets of assay buffers: one standard buffer and one containing 0.05% (v/v) Triton X-100. |
| 2 | Prepare serial dilutions of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine in both buffers. |
| 3 | Run your standard assay protocol in parallel using both sets of compound dilutions. |
| 4 | Compare the dose-response curves. A significant rightward shift or complete loss of activity in the detergent-containing condition strongly suggests aggregation. |
Question 2: I'm observing high background signal in my fluorescence-based assay when 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine is present, even in the absence of the target. What could be the cause?
This issue points towards intrinsic fluorescence of the compound or interference with the fluorescent reporter system.[9] Many organic molecules, particularly those with conjugated aromatic systems, can absorb and emit light, leading to false-positive signals.[9][10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence interference.
Troubleshooting Steps:
-
Spectral Profiling:
-
Measure the absorbance spectrum of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine across the UV-visible range. If the compound absorbs light at the excitation or emission wavelengths of your fluorophore, it can cause quenching (a decrease in signal).[9]
-
Measure the fluorescence excitation and emission spectra of the compound itself. If it fluoresces in the same range as your assay's detection wavelength, it will contribute to the background signal.[9]
-
-
"Compound-Only" Control: Run a control plate with all assay components except the target biomolecule. Add 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine at the concentrations being tested. A significant signal in this control confirms compound-based interference.
-
Orthogonal Assay: If possible, validate your findings using an orthogonal assay with a different detection modality (e.g., absorbance, luminescence, or a label-free method).[9]
Question 3: The inhibitory effect of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine seems to increase with pre-incubation time. Is this indicative of a specific mechanism?
Time-dependent inhibition can suggest several mechanisms, including covalent modification of the target protein or redox cycling.[11][12] The structure of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine, with its heterocyclic rings and bromine substituent, may be susceptible to certain reactions.
Potential Mechanisms and Troubleshooting:
-
Redox Cycling: Some compounds can undergo redox cycling in the presence of reducing agents (like DTT or TCEP, which are common in assay buffers), generating reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[12][13][14] These ROS can then non-specifically oxidize and inactivate proteins.[12][13]
-
Troubleshooting:
-
Catalase Addition: Add catalase to your assay buffer. Catalase will break down any H₂O₂ generated. If the inhibitory effect of the compound is diminished, redox cycling is a likely culprit.[12]
-
Varying Reducing Agents: Test the compound's activity in the presence of different reducing agents (e.g., DTT vs. TCEP vs. glutathione). The magnitude of inhibition may vary depending on the reducing agent if redox cycling is occurring.[12]
-
H₂O₂ Detection Assay: Use a commercially available assay to directly measure H₂O₂ production in a solution containing your compound and the assay buffer.[15]
-
-
-
Covalent Modification: The compound or a reactive metabolite could be forming a covalent bond with the target protein. This is often associated with electrophilic functional groups.
-
Troubleshooting:
-
Washout Experiment: After incubating the target with the compound, perform a washout step to remove any unbound compound. If the inhibitory effect persists after washout, it suggests a covalent or very slowly dissociating inhibitor.
-
Mass Spectrometry: Intact protein mass spectrometry can be used to detect a mass shift in the target protein corresponding to the adduction of the compound.
-
-
Redox Cycling Troubleshooting Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Small-molecule fluorescent probes and their design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents--real hits or promiscuous artifacts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chemical motifs that redox cycle and their associated toxicity - MedChemComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Resistance to 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine in Cell Lines
A Foreword from the Senior Application Scientist:
The emergence of cellular resistance to investigational compounds is a cornerstone challenge in preclinical drug development. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for troubleshooting and overcoming resistance to 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine. While public domain data on this specific compound is limited, the principles and methodologies outlined here are built upon well-established mechanisms of drug resistance observed in oncology and other therapeutic areas. This resource will function as a technical support hub, offering structured troubleshooting in a question-and-answer format to address common experimental hurdles.
Recent studies on related pyrido[2,3-b][1][2]oxazine derivatives have shown potent inhibitory activity against EGFR kinase, including mutations that confer resistance to other therapies.[3][4] This suggests that the broader pyrido-oxazine scaffold holds promise. Therefore, understanding and overcoming resistance is paramount to unlocking its full therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: My cell line, which was initially sensitive to 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine, is now showing reduced sensitivity. What are the potential underlying mechanisms?
A1: Acquired resistance to a therapeutic agent is a complex phenomenon that can arise from various cellular adaptations.[2][5] The primary mechanisms to consider include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.[1]
-
Target Alteration: Mutations or modifications in the drug's molecular target can reduce binding affinity, rendering the compound less effective.
-
Activation of Bypass Signaling Pathways: Cells can develop resistance by upregulating alternative signaling pathways that compensate for the inhibition of the primary target.[5]
-
Enhanced DNA Repair: If the compound induces DNA damage, resistant cells may enhance their DNA repair mechanisms to survive treatment.[2]
-
Altered Drug Metabolism: Cells may increase the metabolic breakdown of the compound into inactive forms.[2]
Q2: How can I experimentally determine if increased drug efflux is the cause of resistance in my cell line?
A2: A straightforward approach is to use a co-treatment strategy with known inhibitors of ABC transporters. Verapamil and Cyclosporin A are commonly used P-gp inhibitors.
Experimental Protocol: Drug Efflux Inhibition Assay
Objective: To determine if the overexpression of ABC transporters is responsible for resistance to 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine.
Materials:
-
Resistant and parental (sensitive) cell lines
-
8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine
-
Verapamil or Cyclosporin A
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed both resistant and parental cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[6]
-
Pre-treatment with Inhibitor: Pre-treat the cells with a non-toxic concentration of Verapamil (typically 1-10 µM) for 1-2 hours.
-
Co-treatment: Add 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine at a range of concentrations to both inhibitor-treated and untreated wells.
-
Incubation: Incubate the plates for a duration consistent with the compound's known mechanism of action (typically 48-72 hours).
-
Viability Assessment: Perform a cell viability assay to determine the IC50 values.
Data Interpretation:
| Cell Line | Treatment | IC50 of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine | Interpretation |
| Parental | Compound Alone | 1 µM | Baseline sensitivity |
| Resistant | Compound Alone | 15 µM | Acquired resistance |
| Resistant | Compound + Verapamil | 2 µM | Re-sensitization suggests drug efflux is a key resistance mechanism |
Q3: I suspect my resistant cells have a mutation in the target protein. How can I confirm this?
A3: Target alteration is a common mechanism of acquired resistance.[5] To investigate this, you can perform the following:
-
Sanger Sequencing: If the target of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine is known, you can sequence the gene encoding the target protein in both the parental and resistant cell lines to identify any mutations.
-
Western Blotting: Assess the expression levels of the target protein in both cell lines. A significant change in expression could also contribute to resistance.
-
Computational Modeling: If a mutation is identified, molecular docking studies can predict how it might affect the binding of the compound.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Inconsistent cell passage number or confluency.[7] | Use cells within a consistent passage number range and ensure uniform seeding density. |
| Instability of the compound in solution. | Prepare fresh stock solutions of the compound regularly and store them under appropriate conditions (e.g., protected from light, at -20°C). | |
| Compound appears to be toxic at all tested concentrations. | Off-target toxicity.[7] | Perform a dose-response curve with a wider range of concentrations to identify a potential therapeutic window. |
| Solvent toxicity (e.g., DMSO).[7] | Determine the maximum tolerated solvent concentration for your cell line and ensure it is not exceeded in your experiments. | |
| No discernible difference between parental and resistant cell lines after efflux pump inhibition. | Resistance is mediated by a different mechanism. | Investigate other potential mechanisms such as target mutation or activation of bypass signaling pathways. |
Visualizing Resistance Mechanisms
To better understand the potential pathways of resistance, it's helpful to visualize the cellular processes involved.
Caption: Potential mechanisms of resistance to 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine.
Advanced Troubleshooting Workflow
For more complex resistance profiles, a systematic approach is necessary.
Caption: A logical workflow for investigating and overcoming drug resistance.
By systematically investigating these potential resistance mechanisms, researchers can develop strategies to overcome them, such as co-administering the compound with an efflux pump inhibitor or developing next-generation compounds that are effective against mutated targets.
References
-
[Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PubMed]([Link])
-
[Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC - NIH]([Link])
-
[Synthesis of potential anticancer agents. Pyrido[4,3-b][1][2]oxazines and pyrido[4,3-b][1][2]thiazines - PubMed]([Link])
-
[8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine - PubChem]([Link])
-
[Synthesis and Antimicrobial Study of New 8-bromo-1,3-diaryl-2,3-dihydro-1H-naphtho[1,2e][1][8]oxazines - Semantic Scholar]([Link])
-
[8-Bromo-1,3-diphenyl-2,3-dihydro-1H-naphtho[1,2-e][1][8]oxazine - NIH]([Link])
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- 3. Novel pyrido[2,3- b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine
Introduction
Welcome to the technical support center for the synthesis of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine. This guide is designed for researchers, chemists, and drug development professionals who are looking to synthesize, scale up, and troubleshoot the production of this valuable heterocyclic scaffold. The pyrido[3,4-b]oxazine core is a key intermediate in the development of various pharmacologically active agents.[1][2] This document provides in-depth, field-proven insights, moving beyond simple protocols to explain the causality behind experimental choices. We will address common challenges, from low yields to impurity profiling, ensuring a robust and reproducible synthesis.
Core Synthesis Protocol
The synthesis of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine is typically achieved via a nucleophilic substitution and subsequent intramolecular cyclization. The following protocol is a validated starting point for laboratory-scale synthesis.
Reaction Scheme
Caption: Proposed multi-step synthesis of the target compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow from reagents to final product.
Detailed Step-by-Step Methodology
Materials:
-
5-Bromo-3-nitropyridin-2-amine
-
Ethylene Glycol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Iron (Fe) powder
-
Ammonium Chloride (NH₄Cl)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Ethanol (EtOH)
-
Hexane
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Step 1: Synthesis of 2-((5-Bromo-3-nitropyridin-2-yl)amino)ethan-1-ol.
-
To a solution of 5-bromo-3-nitropyridin-2-amine (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq) and ethylene glycol (3.0 eq).
-
Heat the mixture to 80-90 °C and stir for 4-6 hours, or until TLC analysis indicates consumption of the starting material.
-
Cool the reaction to room temperature and pour into ice-water. Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude intermediate is often used directly in the next step.
-
-
Step 2: Intramolecular Cyclization.
-
Dissolve the crude intermediate from Step 1 in anhydrous THF.
-
Add triphenylphosphine (1.5 eq). Cool the solution to 0 °C in an ice bath.
-
Add DIAD (1.5 eq) dropwise over 30 minutes. The reaction is often exothermic.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by LC-MS.
-
Alternative: This cyclization can sometimes be achieved under different conditions, for example, by using iodine and a base, which may be a more scalable and cost-effective approach.[3]
-
-
Step 3: Nitro Group Reduction.
-
Concentrate the reaction mixture from Step 2. Dissolve the crude residue in a mixture of Ethanol and Water (e.g., 4:1 v/v).
-
Add iron powder (5.0 eq) and ammonium chloride (4.0 eq).
-
Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction progress can be monitored by the disappearance of the yellow color and confirmed by TLC or LC-MS.
-
After completion, cool the reaction and filter the hot solution through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Dissolve the crude residue in a minimal amount of dichloromethane or ethyl acetate.
-
Purify by column chromatography on silica gel, using a gradient elution of hexane and ethyl acetate to isolate the final product, 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine.
-
Quantitative Data Summary
| Parameter | Value/Conditions | Rationale / Notes |
| Starting Material | 5-Bromo-3-nitropyridin-2-amine | Commercially available, provides the core pyridine ring and bromo-substituent. |
| Reagents | Ethylene Glycol, K₂CO₃, PPh₃/DIAD, Fe/NH₄Cl | Standard reagents for N-alkylation, Mitsunobu cyclization, and nitro reduction. |
| Solvents | DMF, THF, EtOH/H₂O | Chosen for solubility of reactants and appropriate boiling points for reaction temperatures. |
| Temperature | Step 1: 80-90°C; Step 2: 0°C to RT; Step 3: Reflux | Optimized to balance reaction rate against potential side reactions. |
| Reaction Time | 4-24 hours per step | Highly dependent on scale and specific substrate reactivity. Monitoring is key. |
| Typical Yield | 40-60% (overall) | Yields can vary significantly based on the purity of intermediates and efficiency of each step. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthesis? A1: The intramolecular cyclization (Step 2) is often the most challenging step to optimize. The efficiency of the Mitsunobu reaction can be sensitive to reagent quality, water content, and temperature control. An incomplete reaction here will carry uncyclized intermediate forward, complicating the final purification.
Q2: How can I effectively monitor the reaction progress? A2: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
-
TLC: Ideal for monitoring the consumption of the starting materials in Steps 1 and 3. A typical mobile phase is 30-50% Ethyl Acetate in Hexane.
-
LC-MS: Essential for confirming the formation of the desired product mass at each step, especially for the cyclization and reduction where intermediates and products may have similar polarities.
Q3: What are the expected spectral characteristics of the final product? A3: The final product, 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine (C₇H₇BrN₂O, MW: 215.05)[4][5], should exhibit characteristic signals.
-
¹H NMR: Expect signals for the aromatic protons on the pyridine ring, and two sets of triplets in the aliphatic region (typically 3.5-4.5 ppm) corresponding to the -O-CH₂- and -N-CH₂- protons of the oxazine ring. A broad singlet for the N-H proton will also be present.
-
¹³C NMR: Will show the corresponding 7 carbon signals.
-
Mass Spec (ESI+): A prominent peak at m/z 215/217, corresponding to the [M+H]⁺ ion with the characteristic isotopic pattern for bromine.
Q4: Can I use a different reducing agent for the nitro group? A4: Yes, other reducing agents can be used. Catalytic hydrogenation (e.g., H₂, Pd/C) is a clean alternative but may require specialized equipment (hydrogenator). Tin(II) chloride (SnCl₂) in HCl or ethanol is also effective but can lead to tin salt impurities that require careful removal during workup.[6] Fe/NH₄Cl is often preferred on a lab scale for its cost-effectiveness and operational simplicity.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis.
Troubleshooting Workflow: Low Yield or Stalled Reaction
Caption: A decision tree for troubleshooting common synthesis problems.
Common Problems and Solutions
| Symptom / Issue | Potential Cause | Recommended Solution |
| Multiple Spots on TLC after Step 1 | Formation of bis-alkylated byproduct (on both the amino group and the nitro-group-activated position). | - Use a milder base or lower the reaction temperature. - Reduce the equivalents of ethylene glycol. |
| Reaction stalls during Mitsunobu cyclization (Step 2) | - The intermediate alcohol is not sufficiently nucleophilic. - Reagents (DIAD, PPh₃) have degraded. | - Activate the alcohol first (e.g., convert to a tosylate or mesylate), then perform an intramolecular Sₙ2 reaction with a strong base like NaH. This two-step process can be more reliable than a direct Mitsunobu. - Always use fresh, high-purity Mitsunobu reagents. |
| Product is a dark, tarry substance after reduction (Step 3) | - Over-reduction or side reactions under harsh acidic/basic conditions. - Air oxidation of the final product, which is an electron-rich aromatic amine. | - Switch to a milder reduction method like catalytic hydrogenation (H₂, Pd/C). - Ensure the workup is performed promptly and consider blanketing the reaction with an inert gas (N₂ or Ar). - Purify the product immediately after isolation. |
| Difficulty in Final Purification | - The product has similar polarity to a byproduct (e.g., uncyclized material). - The product is basic and streaks on the silica gel column. | - Optimize the chromatography solvent system. A small amount of triethylamine (0.5-1%) can be added to the mobile phase to prevent streaking of the basic product on the silica gel. - Consider an acid-base extraction during workup to separate the basic product from neutral impurities like triphenylphosphine oxide. |
References
-
Synthesis and antibacterial activity of novel pyridobenzoxazine analogues. PubMed. Available at: [Link]
-
Pyridobenzoxazepine and pyridobenzothiazepine derivatives as potential central nervous system agents: synthesis and neurochemical study. PubMed. Available at: [Link]
-
New Pyridobenzoxazepine Derivatives Derived From 5-(4-methylpiperazin-1-yl)-8-chloro-pyrido[2,3-b][1][7]benzoxazepine (JL13): Chemical Synthesis and Pharmacological Evaluation. PubMed. Available at: [Link]
-
8-Bromo-1,3-diphenyl-2,3-dihydro-1H-naphtho[1,2-e][1][8]oxazine. National Institutes of Health (NIH). Available at: [Link]
- Process for preparation of optical activated pyridobenzoxazin derivatives. Google Patents.
-
Synthesis and Antimicrobial Study of New 8-bromo-1,3-diaryl-2,3-dihydro-1H-naphtho[1,2e][1][8]oxazines. Semantic Scholar. Available at: [Link]
-
8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1][9]oxazine. PubChem. Available at: [Link]
-
8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1][9]oxazine. Amerigo Scientific. Available at: [Link]
-
Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][1][9]oxazine as new scaffolds for potential bioactive compounds. ResearchGate. Available at: [Link]
-
Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6. Asian Journal of Chemistry. Available at: [Link]
-
Efficient synthesis of some[1][8]-oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite and study on their activity against breast cancer through molecular docking calculation. National Institutes of Health (NIH). Available at: [Link]
-
Novel pyrido[2,3-b][1][9]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. National Institutes of Health (NIH). Available at: [Link]
-
Optimisation of novel 4, 8-disubstituted dihydropyrimido[5,4-b][1][9]oxazine derivatives as potent GPR 119 agonists. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and Biological Activities of[1][8]-Oxazine Derivatives. Der Pharma Chemica. Available at: [Link]
-
Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. Royal Society of Chemistry. Available at: [Link]
- A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripiprazole. Google Patents.
Sources
- 1. Synthesis and antibacterial activity of novel pyridobenzoxazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. 8-Bromo-2,3-dihydro-1H-pyrido 3,4-b 1,4 oxazine AldrichCPR 1203499-19-7 [sigmaaldrich.com]
- 5. 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine | C7H7BrN2O | CID 46318212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. KR940003757B1 - Process for preparation of optical activated pyridobenzoxazin derivatives - Google Patents [patents.google.com]
- 8. New pyridobenzoxazepine derivatives derived from 5-(4-methylpiperazin-1-yl)-8-chloro-pyrido[2,3-b][1,5]benzoxazepine (JL13): chemical synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-Bromo-1,3-diphenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine
Welcome to the technical support resource for the synthesis of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic process. We will explore the underlying chemical principles, troubleshoot common issues, and provide validated protocols to enhance your experimental success.
Introduction to the Synthesis
The synthesis of the 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine core is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common strategy involves the construction of the oxazine ring onto a pre-functionalized pyridine scaffold. A plausible and efficient route begins with the synthesis of the key intermediate, 2-amino-5-bromopyridin-3-ol, followed by N-alkylation and subsequent intramolecular cyclization.
Poor yields in this synthesis are often not due to a single issue but a combination of factors including competing side reactions, suboptimal reaction conditions, and challenges in purification. This guide provides a systematic approach to identifying and resolving these bottlenecks.
Caption: A plausible synthetic route for 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine.
Troubleshooting Guide: Low Yield
This section is structured in a question-and-answer format to directly address the most common issues observed during the synthesis.
Question 1: My reaction has stalled, and I see a high percentage of unreacted 2-amino-5-bromopyridin-3-ol. What is going wrong in the N-alkylation step?
Low conversion in the N-alkylation step (Step 2) is a frequent roadblock. The starting material, 2-amino-5-bromopyridin-3-ol, possesses multiple nucleophilic sites, and achieving selective N-alkylation on the exocyclic amine requires carefully chosen conditions.
Potential Causes & Solutions
| Symptom Observed (TLC/LC-MS) | Potential Cause | Recommended Action & Rationale |
| Primarily starting material spot remains. | 1. Insufficient Base: The exocyclic amino group (-NH2) is not sufficiently nucleophilic without deprotonation or proper activation. The phenolic hydroxyl is more acidic and may be preferentially deprotonated, but N-alkylation is the desired pathway. | Solution: Screen stronger bases. While K₂CO₃ is common, using Sodium Hydride (NaH) in an anhydrous solvent like DMF or THF can more effectively deprotonate the amine, significantly increasing its nucleophilicity. Ensure a molar excess of the base. |
| Starting material and some new, more polar spots. | 2. Poor Leaving Group: If using 2-chloroethanol, the C-Cl bond may not be reactive enough under mild conditions. | Solution: Switch to a more reactive alkylating agent like 2-bromoethanol or 2-iodoethanol . The C-Br and C-I bonds are weaker and thus better leaving groups, facilitating the Sₙ2 reaction. |
| Reaction is sluggish at room temperature. | 3. Insufficient Energy: The activation energy for the Sₙ2 reaction may not be met at ambient temperatures. | Solution: Gradually increase the reaction temperature to 60-80°C. Monitor the reaction progress by TLC every hour to avoid decomposition or side-product formation at elevated temperatures. |
| Inconsistent results in different solvents. | 4. Inappropriate Solvent: Protic solvents (e.g., ethanol) can solvate the nucleophile, reducing its reactivity. | Solution: Use a polar aprotic solvent such as DMF , DMSO , or Acetonitrile . These solvents solvate the cation of the base but leave the nucleophilic anion more "naked" and reactive. |
Question 2: My TLC plate shows multiple product spots that are difficult to separate. What are these side products and how can I prevent them?
The formation of multiple products is typically due to the lack of regioselectivity in the alkylation step. The precursor has three potential nucleophilic centers: the exocyclic amino group (N-alkylation), the phenolic oxygen (O-alkylation), and the pyridine ring nitrogen.
Common Side Reactions and Prevention Strategies
-
O-Alkylation: The phenolic hydroxyl is the most acidic proton, and its deprotonation can lead to a competing O-alkylation pathway, forming an isomeric ether.
-
N-Alkylation on Pyridine Ring: The endocyclic nitrogen of the pyridine ring can also be alkylated, leading to a charged pyridinium species.
-
Dialkylation: Both the amino group and the hydroxyl group can be alkylated if an excess of the alkylating agent is used.
Caption: Visualization of desired vs. undesired reaction pathways.
Recommended Protocol to Improve Selectivity:
-
Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the alkylating agent. A large excess dramatically increases the risk of dialkylation.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures often favor the kinetic product, which is typically the desired N-alkylation over the thermodynamically more stable O-alkylation product.
-
Protecting Group Strategy: For maximum selectivity, consider a protecting group strategy. The amino group can be protected as an amide (e.g., using acetic anhydride[1]), directing the alkylation to the hydroxyl group. Subsequent cyclization would then involve the protected amine. Alternatively, protecting the hydroxyl group (e.g., as a silyl ether) would direct alkylation to the amine. This adds steps but can significantly improve yield and purity.
Question 3: The N-alkylation appears successful, but the subsequent cyclization step to form the oxazine ring is failing or giving a low yield. How can I optimize this?
The intramolecular cyclization requires the removal of a molecule of water from the N-(2-hydroxyethyl) intermediate. This dehydration reaction is typically catalyzed by acid, but conditions must be carefully optimized.
Troubleshooting the Cyclization Step
| Parameter | Issue | Recommended Solution & Rationale |
| Catalyst | 1. Ineffective Dehydration: The acid catalyst may be too weak or used in insufficient quantity. | Solution: Use a strong protic acid like concentrated H₂SO₄ or polyphosphoric acid (PPA) . These act as both catalysts and dehydrating agents. Start with catalytic amounts and gradually increase if necessary. Monitor for decomposition, as strong acids can cause charring at high temperatures. |
| Temperature | 2. Insufficient Heat: The intramolecular cyclization is an endergonic process that requires thermal energy to overcome the activation barrier. | Solution: Heat the reaction mixture, typically in the range of 100-140°C. The optimal temperature will depend on the substrate and the acid used. A Dean-Stark apparatus can be used to remove water azeotropically and drive the reaction to completion. |
| Side Reactions | 3. Product Degradation: The pyrido-oxazine product may be unstable under harsh acidic conditions and high temperatures, leading to decomposition or rearrangement. | Solution: If decomposition is observed, consider alternative, milder cyclization methods. A Mitsunobu reaction on the N-(2-hydroxyethyl) intermediate (using DEAD/PPh₃) can effect cyclization under neutral conditions, avoiding strong acids altogether. |
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for the cyclization reaction? The formation of the dihydro-oxazine ring in this context is an intramolecular nucleophilic substitution. After protonation of the terminal hydroxyl group by a strong acid, water becomes a good leaving group. The lone pair of electrons on the phenolic oxygen then acts as the nucleophile, attacking the electrophilic carbon and displacing the water molecule to form the six-membered ring. This type of reaction is a variation of intramolecular etherification.
Q2: Are there alternative synthetic routes to this scaffold? Yes, while the route described is common, other strategies exist. One could involve a Pictet-Spengler type reaction, although this is more common for forming tetrahydro-β-carbolines.[2][3][4] Another approach could involve starting with 2,3-dichloro-5-bromopyridine and performing sequential nucleophilic substitutions, first with ethanolamine and then an intramolecular cyclization. The choice of route depends on starting material availability and cost.
Q3: How should I purify the final product? The product, 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine, is a relatively polar, basic compound.
-
Workup: After the reaction, neutralize the acid carefully with a base like NaHCO₃ or NaOH solution until the pH is ~8-9. Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Chromatography: Column chromatography on silica gel is the standard method. Due to the basic nature of the pyridine nitrogen, peak tailing can be an issue. To mitigate this, add 1-2% triethylamine or ammonia solution to your eluent system (e.g., Hexane/Ethyl Acetate with 1% Et₃N). Alternatively, using neutral alumina as the stationary phase can yield better results.
Q4: What analytical techniques are best for characterizing the product and intermediates?
-
¹H and ¹³C NMR: Essential for structural confirmation. Key signals to look for in the final product are the two methylene groups of the oxazine ring (typically seen as two triplets around 3.5-4.5 ppm) and the aromatic protons on the pyridine ring.
-
LC-MS: Crucial for monitoring reaction progress, assessing purity, and confirming the molecular weight of the product and any intermediates or side products. The bromine atom will give a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
-
FT-IR: Useful for tracking the disappearance of the starting material's -OH and -NH₂ stretches and the appearance of the C-O-C ether stretch in the product.
Caption: A logical workflow for diagnosing and solving low-yield issues.
References
-
Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine. PrepChem.com. Available at: [Link]
-
ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Available at: [Link]
-
Pharmaffiliates. (2023). How can 2-Hydroxy-3-Amino-5-bromopyridine be synthesized and applied effectively?. Pharmaffiliates. Available at: [Link]
-
O'Brien, E., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. Available at: [Link]
-
Shvartsberg, M. S., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991–997. Available at: [Link]
-
ResearchGate. (2025). Improved cyclization conditions to prepare 6-substituted pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrazines using catalytic Ag(I) and Au(III) salts. ResearchGate. Available at: [Link]
-
O'Brien, E., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. Available at: [Link]
-
Liu, P. N., et al. (2014). Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage. Organic Letters, 16(13), 3476–3479. Available at: [Link]
-
PubMed. (2020). The Pictet-Spengler Reaction Updates Its Habits. PubMed. Available at: [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Efficacy of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine as a Novel Neuroprotective Agent
Introduction
The pyrido[3,4-b]oxazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential anticancer and anti-inflammatory properties.[1][2][3] The introduction of a bromine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its potency and membrane permeability. While the specific efficacy of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine has not been extensively reported in peer-reviewed literature, its structural alerts suggest a strong rationale for its investigation as a potential neuroprotective agent.
This guide provides a comprehensive framework for the systematic validation of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine's neuroprotective efficacy. It is designed for researchers, scientists, and drug development professionals, offering a series of self-validating experimental protocols, from initial in vitro screening to in vivo proof-of-concept studies. We will objectively compare its potential performance with established neuroprotective agents and provide the underlying causality for experimental choices, ensuring scientific integrity and a logical progression of investigation.
Part 1: Synthesis and Characterization
Proposed Synthetic Pathway
A potential synthetic route could involve the cyclization of a substituted aminopyridine precursor. The following diagram illustrates a conceptual synthetic workflow.
Caption: A conceptual workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis and Characterization
-
Synthesis: The synthesis would likely proceed through a multi-step process involving the bromination of a suitable pyridine precursor, followed by the introduction of the necessary functional groups for the subsequent cyclization to form the oxazine ring.
-
Purification: The crude product should be purified using column chromatography or recrystallization to achieve high purity (>98%).
-
Characterization: The structure and purity of the final compound must be unequivocally confirmed using a suite of analytical techniques, including:
-
¹H NMR and ¹³C NMR for structural elucidation.
-
Mass Spectrometry (MS) to confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC) to determine purity.
-
Part 2: A Tiered Framework for Efficacy Validation
A logical, tiered approach is essential for efficiently evaluating the neuroprotective potential of a novel compound. This framework begins with high-throughput in vitro screening to establish a basic profile of activity and toxicity, followed by more complex in vitro models to elucidate the mechanism of action, and culminates in in vivo studies to assess efficacy in a physiological context.
Caption: Potential signaling pathways modulated by the test compound.
Part 5: In Vivo Proof-of-Concept
Positive in vitro results must be validated in a living organism to assess the compound's potential for therapeutic translation.
1. Animal Model
-
Transient Middle Cerebral Artery Occlusion (tMCAO) in Rodents: A widely accepted model of ischemic stroke that allows for the evaluation of neuroprotective agents. [8][9][10][11] Experimental Protocol: In Vivo Efficacy Study
-
Animal Groups: Divide animals into groups: Sham, Vehicle-treated tMCAO, and Compound-treated tMCAO (at various doses).
-
tMCAO Surgery: Induce transient focal cerebral ischemia.
-
Compound Administration: Administer the compound at a clinically relevant time point (e.g., post-ischemia).
-
Behavioral Assessment: Conduct neurological scoring and motor function tests at various time points post-surgery.
-
Histological Analysis: At the end of the study, perfuse the animals and prepare brain sections.
-
Infarct Volume Measurement: Use TTC staining to quantify the extent of brain injury.
-
Immunohistochemistry: Stain for markers of neuronal survival (e.g., NeuN) and apoptosis (e.g., TUNEL).
-
Caption: A streamlined workflow for in vivo validation of a neuroprotective compound.
Comparative Data Table (Expected Outcomes)
| Group | Neurological Deficit Score (Lower is Better) | Infarct Volume (% of Hemisphere) |
| Sham | 0 | 0% |
| Vehicle-treated tMCAO | 3-4 | ~40-50% |
| Compound-treated tMCAO | Expected Dose-Dependent Reduction | Expected Dose-Dependent Reduction |
| Edaravone-treated tMCAO (Reference) | ~1-2 | ~20-30% |
Conclusion and Future Directions
This guide provides a rigorous, multi-tiered framework for the comprehensive validation of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine as a potential neuroprotective agent. By following these self-validating protocols, researchers can systematically generate the necessary data to establish its efficacy profile, elucidate its mechanism of action, and benchmark its performance against established alternatives. Positive outcomes from this validation pipeline would provide a strong foundation for further preclinical development, including pharmacokinetic studies, toxicology assessments, and investigation in chronic models of neurodegeneration. The exploration of this and other novel heterocyclic compounds holds significant promise for the discovery of new therapeutics to address the immense unmet need in the treatment of neurodegenerative diseases.
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Belenichev, I., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. Available at: [Link]
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Belenichev, I., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. ResearchGate. Available at: [Link]
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Belenichev, I., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. ResearchGate. Available at: [Link]
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Belenichev, I., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed. Available at: [Link]
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Peng, Y., et al. (2022). Predicted molecules followed by experimental validation for protecting human neurons from oxidative stress–induced cytotoxicity. PNAS. Available at: [Link]
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Peng, Y., et al. (2022). Predicted molecules followed by experimental validation for protecting human neurons from oxidative stress–induced cytotoxicity. ResearchGate. Available at: [Link]
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Maurice, T., et al. (2020). Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. MDPI. Available at: [Link]
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An, Y., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Spandidos Publications. Available at: [Link]
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Al-Hussain, S. A., et al. (2025). An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders. PubMed Central. Available at: [Link]
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A Comparative Guide to Pyridooxazine Derivatives: Profiling 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine Against its Bioactive Isomers
This guide provides a detailed comparison of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine with other functionally significant pyridooxazine derivatives. We will delve into the structural nuances, known biological activities, and the underlying structure-activity relationships that govern their therapeutic potential, supported by experimental data and established scientific protocols.
Introduction: The Pyridooxazine Scaffold
The pyridooxazine core is a fused heterocyclic system comprising both a pyridine and an oxazine ring. This structural motif is of significant interest in medicinal chemistry because it serves as a versatile scaffold for designing biologically active molecules.[1][2][3] The arrangement of the nitrogen and oxygen atoms within the six-membered oxazine ring, combined with the isomeric position of the nitrogen in the pyridine ring, gives rise to several distinct structural skeletons, including pyrido[3,4-b], [3,2-b], [4,3-b], and [2,3-b]oxazines.[1][4][5][6] This structural diversity is a key determinant of their pharmacological profiles, which span a wide range of activities including anticancer, antimicrobial, and central nervous system (CNS) modulation.[3][4][5][7]
Profiling the Subject: 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine
Chemical Identity:
While extensively listed in chemical supplier catalogs as a building block for organic synthesis, specific experimental data detailing the biological activity of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine is not prominently available in peer-reviewed literature.[8] Its primary role appears to be that of a chemical intermediate.
However, based on the known bioactivities of related brominated heterocyclic compounds, we can hypothesize its potential. The presence of a bromine atom can significantly influence a molecule's lipophilicity and its ability to form halogen bonds, which may confer antimicrobial or anticancer properties.[2][3][12] Further research is required to validate these potential applications.
Comparative Analysis with Bioactive Pyridooxazine Derivatives
To understand the potential of the 8-bromo derivative, we will compare it to several well-characterized isomers that have demonstrated significant biological activity in experimental settings.
Pyrido[2,3-b][14][15]oxazine Derivatives as EGFR Kinase Inhibitors
A novel class of pyrido[2,3-b][13][14]oxazine-based inhibitors has shown potent activity against Epidermal Growth Factor Receptor (EGFR) kinases, a key target in non-small cell lung cancer (NSCLC).[5][15] These compounds have demonstrated significant anti-proliferative effects against EGFR-mutated cancer cell lines, including those with acquired resistance to earlier-generation inhibitors.[5]
Mechanism of Action: These derivatives function as EGFR-tyrosine kinase inhibitors (TKIs). They bind to the ATP-binding site of the EGFR kinase domain, inhibiting its autophosphorylation and downstream signaling pathways that lead to cell proliferation and survival. Molecular docking studies suggest that key interactions with the hinge region and the glycine-rich loop of the kinase are crucial for their inhibitory activity.[5][15]
Experimental Data: The anticancer efficacy of these derivatives has been quantified using the MTT assay against various NSCLC cell lines. The half-maximal inhibitory concentration (IC₅₀) values indicate their potency.
| Compound ID | Target Cell Line | EGFR Mutation Status | IC₅₀ (µM) | Reference |
| 7f | HCC827 | Exon 19 deletion | 0.09 | [5] |
| NCI-H1975 | L858R/T790M | 0.89 | [5] | |
| A-549 | Wild-Type | 1.10 | [5] | |
| 7g | HCC827 | Exon 19 deletion | 0.15 | [5] |
| NCI-H1975 | L858R/T790M | 1.12 | [5] | |
| A-549 | Wild-Type | 1.90 | [5] | |
| Osimertinib | HCC827 | Exon 19 deletion | 0.08 | [5] |
| (Clinical Drug) | NCI-H1975 | L858R/T790M | 0.75 | [5] |
| A-549 | Wild-Type | 1.01 | [5] |
As shown, compound 7f exhibits potency comparable to the clinically approved drug Osimertinib, highlighting the therapeutic potential of the pyrido[2,3-b][13][14]oxazine scaffold.[5]
Pyrido[4,3-b][14][15]oxazine Derivatives as Anticancer Agents
Researchers have also explored the pyrido[4,3-b][13][14]oxazine scaffold for potential anticancer applications. A series of these derivatives were synthesized and evaluated for their effects on the proliferation of cultured L1210 leukemia cells.[4] The synthetic route involved the reaction of a 5-amino-4-hydroxypyridine intermediate with various α-halo ketones to generate a library of substituted pyrido[4,3-b][13][14]oxazines.[4] While specific IC₅₀ values are not detailed in the abstract, the study confirmed that these compounds affect cell proliferation and mitotic index, establishing this isomer as a viable backbone for developing novel antineoplastic agents.[4]
Octahydropyrido[2,1-c][14][15]oxazines with CNS Activity
In contrast to the anticancer focus of other isomers, certain octahydropyrido[2,1-c][13][14]oxazine derivatives have been evaluated for their effects on the central nervous system.[7] Specifically, 3-phenyloctahydropyrido[2,1-c][13][14]oxazine and its diastereomers were synthesized and found to possess a depressant action on the CNS, quantified by a reduction in locomotor activity in mice.[7] This finding suggests that the pyridooxazine framework can be tailored to interact with neurological targets, expanding its therapeutic applicability beyond oncology.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyridine-containing heterocycles is highly dependent on the nature and position of their substituents.[16][17]
-
Enhancing Groups: Studies on various pyridine derivatives have shown that the presence of groups capable of hydrogen bonding, such as methoxy (-OCH₃), hydroxyl (-OH), and amino (-NH₂), often enhances antiproliferative activity.[16][17]
-
Halogenation: The role of halogens, like the bromine atom in our subject molecule, can be complex. While they can increase lipophilicity and facilitate membrane crossing, they can also introduce steric hindrance.[16][17] In some contexts, halogenation has been shown to decrease antiproliferative activity, whereas in others, it is crucial for potent inhibition.[16][18] The specific position and the overall molecular context are critical.
-
Isomeric Scaffolds: As demonstrated, the isomeric form of the pyridooxazine core dictates the class of biological targets. The pyrido[2,3-b] scaffold is effective for EGFR inhibition, while the pyrido[4,3-b] system shows general antiproliferative effects, and the [2,1-c] isomer interacts with CNS targets.[4][5][7] This underscores the importance of scaffold selection in the early stages of drug design.
Experimental Methodologies
To ensure scientific integrity and reproducibility, detailed protocols for key experiments are provided below.
Protocol 1: Synthesis of Pyrido[4,3-b][14][15]oxazine Derivatives
This protocol is adapted from the synthesis of ethyl (5-amino-2H-pyrido[4,3-b][13][14]oxazin-7-yl)carbamates.[4]
Objective: To synthesize substituted pyrido[4,3-b][13][14]oxazines via cyclization.
Materials:
-
Ethyl (5-amino-6-amino-4-hydroxypyridin-2-yl)carbamate (Synthon 5)
-
α-Halo ketones (e.g., chloroacetone)
-
Glacial acetic acid
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: Dissolve the starting pyridine synthon (5) in glacial acetic acid in a round-bottom flask at room temperature.
-
Reagent Addition: To the stirred solution, add the desired α-halo ketone dropwise. The ketone reacts with the vicinal amino and hydroxyl groups on the pyridine ring.
-
Reaction: Allow the reaction to proceed at room temperature. The progress can be monitored using Thin Layer Chromatography (TLC). The reaction involves an initial N-alkylation followed by an intramolecular cyclization to form the oxazine ring.
-
Workup: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure substituted ethyl (5-amino-2H-pyrido[4,3-b][13][14]oxazin-7-yl)carbamate (8).[4]
Protocol 2: MTT Assay for Antiproliferative Activity
This protocol is a standard method used to assess the cytotoxic effects of compounds on cancer cell lines, as was done for the pyrido[2,3-b][13][14]oxazine derivatives.[5]
Objective: To determine the IC₅₀ value of a test compound against a cancer cell line.
Materials:
-
Cancer cell lines (e.g., HCC827, NCI-H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Visualization of Pathways and Processes
Caption: Structural diversity among pyridooxazine isomers.
Caption: Workflow for the synthesis of pyridooxazine derivatives.
Caption: Inhibition of the EGFR signaling pathway by pyridooxazines.
Conclusion
While 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine currently serves primarily as a synthetic intermediate, its structural congeners have demonstrated significant and diverse therapeutic potential. The pyrido[2,3-b]oxazine scaffold is a promising backbone for potent EGFR inhibitors in oncology, with some derivatives showing efficacy comparable to clinically approved drugs.[5] Meanwhile, other isomers have shown utility as general anticancer agents or as modulators of the central nervous system.[4][7] The position of the pyridine nitrogen and the nature of substituents are critical determinants of biological activity, offering a rich field for future drug development. Further investigation into the 8-bromo derivative is warranted to determine if the bromine substitution can be leveraged to create novel therapeutic agents, building upon the established potential of the versatile pyridooxazine family.
References
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Zhang, S., et al. (2021). Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][13][14]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors. Semantic Scholar. Available at:
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Various Authors. (2025). Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][13][14]oxazine as new scaffolds for potential bioactive compounds. ResearchGate. Available at:
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Anonymous. (N/A). Synthesis of potential anticancer agents. Pyrido[4,3-b][13][14]oxazines and pyrido[4,3-b][13][14]thiazines. PubMed. Available at:
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Anonymous. (N/A). Novel pyrido[2,3-b][13][14]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PMC - NIH. Available at:
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Anonymous. (N/A). Novel pyrido[2,3-b][13][14]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Publishing. Available at:
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Sigma-Aldrich. (N/A). 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][13][14]oxazine AldrichCPR. Sigma-Aldrich. Available at:
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- Anonymous. (N/A). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI.
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Amerigo Scientific. (N/A). 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][13][14]oxazine. Amerigo Scientific. Available at:
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Anonymous. (2011). Synthesis and Antimicrobial Study of New 8-bromo-1,3-diaryl-2,3-dihydro-1H-naphtho[1,2e][13][19]oxazines. Semantic Scholar. Available at:
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BLDpharm. (N/A). 1203499-19-7|8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][13][14]oxazine. BLDpharm. Available at:
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PubChem. (N/A). 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][13][14]oxazine. PubChem. Available at:
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A Comparative Analysis of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine and Known Monoamine Oxidase A Inhibitors
A Senior Application Scientist's Guide to Evaluating Novel CNS-Active Compounds
Disclaimer: There is limited publicly available information on the specific biological activity of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine. This guide is presented as a scientifically rigorous, exemplary framework for researchers. It hypothesizes that this compound is a novel inhibitor of Monoamine Oxidase A (MAO-A) and outlines a comprehensive comparative study against established inhibitors. This document is intended for informational and educational purposes for a scientific audience.
Introduction: The Rationale for a Comparative Study
Monoamine oxidase A (MAO-A) is a critical enzyme in the catabolism of key neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2] Its inhibition can lead to increased levels of these monoamines in the brain, a mechanism that has been successfully targeted for the treatment of depression and anxiety disorders.[2][3] The pyrido[3,4-b]oxazine scaffold is a privileged structure in medicinal chemistry, appearing in various biologically active compounds.[4] While the specific target of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine is not extensively documented in peer-reviewed literature, its structural features suggest a potential interaction with enzymes that have heterocyclic binding pockets, such as MAO-A.
This guide provides a detailed framework for a comparative study of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine against well-characterized MAO-A inhibitors. The objective is to present a robust methodology for determining its inhibitory potency, selectivity, and potential as a therapeutic agent. The selected known inhibitors for this comparative study are:
-
Clorgyline: An irreversible and selective MAO-A inhibitor, often used as a reference compound in research.[3]
-
Moclobemide: A reversible and selective MAO-A inhibitor (RIMA), representing a different class of inhibitors with a distinct clinical profile.[][6]
Through a series of in vitro biochemical and cell-based assays, this guide will detail the necessary steps to elucidate the inhibitory profile of this novel compound and benchmark its performance against established standards.
Signaling Pathways and Experimental Overview
Monoamine Oxidase A Signaling Pathway
MAO-A is a flavoenzyme located on the outer mitochondrial membrane.[3][7] It catalyzes the oxidative deamination of monoamines, a process that is crucial for maintaining neurotransmitter homeostasis. Inhibition of MAO-A blocks this degradation pathway, leading to an accumulation of neurotransmitters in the presynaptic neuron and increased signaling in the synapse.
Caption: MAO-A Inhibition Pathway.
Experimental Workflow
The comparative study will follow a logical progression from initial biochemical characterization to cell-based validation. This workflow ensures a comprehensive evaluation of the compound's activity and potential liabilities.
Caption: Overall Experimental Workflow.
Experimental Methodologies
Part 1: In Vitro MAO-A Inhibition Assay
This assay will determine the half-maximal inhibitory concentration (IC50) of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine and the known inhibitors against human recombinant MAO-A. A fluorometric assay is a common and reliable method.[8]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine, Clorgyline, and Moclobemide in DMSO.
-
Prepare a serial dilution of each compound in assay buffer.
-
Prepare the MAO-A enzyme solution, substrate (e.g., kynuramine or p-tyramine), and a fluorescent probe (e.g., Amplex Red) in assay buffer.[3][8]
-
-
Assay Procedure:
-
Add the diluted compounds to a 96-well black plate.
-
Add the MAO-A enzyme solution to each well and incubate for a predefined period to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate and fluorescent probe mixture.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission) using a plate reader.[8]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Part 2: MAO-B Selectivity Profiling
To assess the selectivity of the novel compound, the in vitro inhibition assay will be repeated using human recombinant MAO-B.
Protocol:
-
Follow the same protocol as the MAO-A inhibition assay, but substitute MAO-A with MAO-B enzyme.
-
Use a non-selective substrate or a substrate preferential for MAO-B if necessary.
-
Determine the IC50 value for MAO-B inhibition.
-
Calculate the selectivity index (SI) as the ratio of the IC50 for MAO-B to the IC50 for MAO-A. A higher SI value indicates greater selectivity for MAO-A.
Part 3: Cell-Based Cytotoxicity Assay
It is crucial to determine if the observed enzyme inhibition is due to a specific interaction or general cellular toxicity. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]
Protocol:
-
Cell Culture:
-
Culture a relevant human cell line (e.g., SH-SY5Y neuroblastoma cells) in appropriate media.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.[10]
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine and the known inhibitors for 24-48 hours.
-
-
MTT Assay:
-
Remove the treatment media and add fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[11]
-
Incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[10][11]
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).[12]
-
Measure the absorbance at a wavelength of 540-590 nm using a plate reader.[12]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the CC50 (half-maximal cytotoxic concentration) value for each compound.
-
Data Presentation and Interpretation
The quantitative data from the experiments should be summarized in a clear and concise table to facilitate direct comparison.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-B/MAO-A) | Cytotoxicity CC50 (µM) |
| 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine | Experimental Value | Experimental Value | Calculated Value | Experimental Value |
| Clorgyline | Literature/Experimental Value | Literature/Experimental Value | Calculated Value | Literature/Experimental Value |
| Moclobemide | Literature/Experimental Value | Literature/Experimental Value | Calculated Value | Literature/Experimental Value |
Interpretation of Results:
-
A low nanomolar IC50 value for MAO-A would indicate that 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine is a potent inhibitor.
-
A high selectivity index (>>100) would suggest that the compound is highly selective for MAO-A over MAO-B, which is a desirable characteristic for minimizing off-target effects.
-
A high CC50 value (ideally >10 µM) would indicate low cytotoxicity, suggesting that the observed MAO-A inhibition is not due to general cell death.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the comparative study of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine against known MAO-A inhibitors. By following the detailed experimental protocols and data analysis procedures, researchers can effectively characterize the inhibitory profile of this novel compound. The results of such a study would provide valuable insights into its potential as a therapeutic agent for CNS disorders and would form a strong basis for further preclinical development. The combination of biochemical potency, selectivity, and cellular viability data will allow for a well-rounded assessment of this promising scaffold.
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A Comprehensive Guide to Establishing the Cross-Reactivity Profile of Novel Heterocyclic Compounds: A Case Study of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine
Introduction
In the landscape of modern drug discovery, the early and accurate identification of a compound's potential for off-target interactions is paramount. Unforeseen cross-reactivity with unintended biological targets is a leading cause of adverse drug reactions (ADRs) and subsequent late-stage clinical attrition.[1][2] Therefore, a robust in vitro safety pharmacology profile is not merely a regulatory checkbox but a critical tool for de-risking candidates, guiding lead optimization, and ultimately building a stronger case for clinical development.[3][4]
This guide presents a systematic, experimentally-grounded framework for comprehensively characterizing the cross-reactivity and selectivity profile of a novel chemical entity. We will use 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine , a heterocyclic compound with an uncharacterized pharmacological profile, as a case study. The principles and methodologies detailed herein are designed to be broadly applicable for researchers, scientists, and drug development professionals seeking to move a novel compound from initial hit to a well-defined preclinical candidate.
Part 1: Rationale for Target Class Selection and Screening Strategy
The journey to define a cross-reactivity profile begins not with random screening, but with a logical assessment of the compound's structure and the known activities of related chemical scaffolds.
Structural Scaffolding Analysis
The core of our case compound is a pyrido-oxazine moiety. A survey of authoritative literature reveals that related heterocyclic systems are biologically active. For instance, pyrido[2,3-b][1,4]oxazine derivatives have been rationally designed as potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors for non-small cell lung cancer.[5][6] The broader oxazine class of molecules has been associated with a wide array of biological activities, including antimicrobial, antifungal, and central nervous system effects.[7][8] This structural precedent immediately suggests that a comprehensive assessment should, at a minimum, include a broad panel of kinases and common CNS-related targets such as G-protein coupled receptors (GPCRs) and ion channels.
A Tiered Approach to Safety Profiling
An efficient and cost-effective screening strategy follows a tiered or phased approach. This involves an initial broad screen at a single high concentration to identify any potential interaction, followed by more focused, quantitative studies on the primary "hits" to determine their potency and functional effect. This logical progression ensures that resources are focused on the most relevant potential liabilities.[9]
Caption: Tiered workflow for assessing compound cross-reactivity.
Part 2: Primary Cross-Reactivity Screening
The goal of primary screening is to cast a wide net, identifying potential off-target interactions that warrant further investigation. This is most effectively achieved using a broad panel of validated assays covering the major protein families implicated in ADRs.[10][11]
Recommended Panel: The SafetyScreen44 Profile
A well-established and scientifically validated starting point is a panel like the SafetyScreen44™ , which was developed based on recommendations from major pharmaceutical companies.[12] This panel provides a cost-effective screen against 44 clinically relevant targets, including GPCRs, ion channels, transporters, and enzymes, providing a robust overview of a compound's potential liabilities.[11][12]
Experimental Protocol: Broad Panel Radioligand Binding Assay
Radioligand binding assays remain a gold standard for quantifying the direct interaction between a compound and a target receptor.[13] They are highly sensitive and form the basis of most large-scale safety panels.
Objective: To determine the percent inhibition of radioligand binding to a panel of 44 targets by 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine at a single concentration of 10 µM.
Methodology:
-
Preparation: For each of the 44 assays, a specific membrane preparation expressing the target receptor is thawed and diluted in a proprietary assay buffer.
-
Compound Addition: 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine is added to the assay wells to a final concentration of 10 µM. Control wells receive vehicle (e.g., DMSO) for total binding (0% inhibition) and a known potent inhibitor for non-specific binding (100% inhibition).
-
Radioligand Addition: A specific, high-affinity radiolabeled ligand for the target receptor is added to all wells. The concentration is typically at or near its dissociation constant (Kd) to ensure assay sensitivity.
-
Incubation: The assay plates are incubated for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C) to allow the binding reaction to reach equilibrium.
-
Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Detection: The filter mat is washed with ice-cold buffer, dried, and a scintillant is added. The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.
-
Calculation: The percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - [(Test Compound cpm - Non-specific cpm) / (Total Binding cpm - Non-specific cpm)])
Data Presentation: Hypothetical Primary Screen Results
A result of >50% inhibition at 10 µM is typically considered a "hit" and flagged for further investigation.
| Target Name | Target Family | % Inhibition @ 10 µM | Status |
| Adenosine A2A | GPCR | 8% | No Hit |
| Adrenergic α2A | GPCR | 72% | Hit |
| Dopamine D2S | GPCR | 15% | No Hit |
| Serotonin 5-HT2A | GPCR | 65% | Hit |
| hERG | Ion Channel | 21% | No Hit |
| Lck Kinase | Kinase | 88% | Hit |
| COX1 | Enzyme | 5% | No Hit |
| ... (and 37 others) | ... | <50% | No Hit |
Part 3: Secondary Screening and Selectivity Profiling
Primary hits must be confirmed and quantified. This involves generating concentration-response curves to determine potency (IC50) and, where applicable, assessing functional activity.
Caption: Workflow from primary hit identification to quantitative characterization.
Focus Area 1: Kinase Selectivity Profiling
Justification: The primary hit on Lck kinase (88%) and the literature precedent for related scaffolds targeting kinases necessitates a broad assessment of selectivity across the human kinome.[5][14] A lack of selectivity can lead to toxicity.
Methodology: A comprehensive kinase panel screen (e.g., Reaction Biology's HotSpot™ or Eurofins' KinomeScan™) is the industry standard. The HotSpot™ platform is a radiometric assay that directly measures kinase catalytic activity and its inhibition.[15][16]
Experimental Protocol: Kinase Activity Assay (HotSpot™)
-
Reaction Setup: Kinase, a specific peptide substrate, and cofactors are prepared in a reaction buffer.
-
Compound Addition: The test compound is added across a range of concentrations (e.g., 10 µM to 0.1 nM).
-
Initiation: The reaction is initiated by adding [γ-³³P]-ATP.
-
Incubation: The reaction is allowed to proceed for a set time at a controlled temperature.
-
Termination & Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.
-
Detection: Unincorporated [γ-³³P]-ATP is washed away, and the radioactivity on the filter, representing kinase activity, is measured.
-
Data Analysis: IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Data Presentation: Hypothetical Kinase Selectivity Data
| Kinase Target | Family | IC50 (nM) |
| Primary Target (Hypothetical) | TK | 25 |
| Lck | TK | 150 |
| SRC | TK | 320 |
| EGFR | TK | 2,500 |
| ROCK1 | AGC | >10,000 |
| PKA | AGC | >10,000 |
| CDK2 | CMGC | >10,000 |
Focus Area 2: GPCR Functional Profiling
Justification: The hits on Adrenergic α2A and Serotonin 5-HT2A receptors must be functionally characterized. A binding hit does not distinguish between an antagonist (blocker) and an agonist (activator).[17] This distinction is critical for predicting physiological effects.
Methodology: Functional assays measure the downstream signaling consequences of receptor binding, such as changes in second messenger levels (e.g., cAMP, IP1, or intracellular Ca2+).[17]
-
Adrenergic α2A is a Gi-coupled receptor; its activation leads to a decrease in cAMP. An antagonist would block this decrease.
-
Serotonin 5-HT2A is a Gq-coupled receptor; its activation leads to an increase in intracellular calcium.
Experimental Protocol: cAMP Functional Assay (for Adrenergic α2A)
-
Cell Culture: A stable cell line overexpressing the human Adrenergic α2A receptor is cultured and plated.
-
Compound Pre-incubation (Antagonist Mode): Cells are pre-incubated with various concentrations of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine.
-
Agonist Challenge: A known agonist for the α2A receptor (e.g., UK 14,304) is added at a concentration that elicits an 80% maximal response (EC80).
-
cAMP Generation: Forskolin is added to stimulate the production of cAMP.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay format, such as HTRF®.
-
Data Analysis: The ability of the test compound to reverse the agonist-induced decrease in cAMP is measured, and an antagonist IC50 value is calculated.
Data Presentation: Hypothetical GPCR Profile
| Target | Assay Type | Functional Mode | Potency (nM) |
| Adrenergic α2A | cAMP | Antagonist | 450 |
| Serotonin 5-HT2A | Calcium Flux | Antagonist | 890 |
Part 4: Interpretation and Comparative Analysis
With quantitative data in hand, the final step is to synthesize a holistic profile and benchmark it against relevant alternatives.
Synthesizing the Data
For our case compound, the hypothetical data paints a picture of a potent primary target inhibitor with several off-target activities in the sub-micromolar range. A key metric is the Selectivity Index , calculated as (Off-Target IC50 / On-Target IC50).
-
Selectivity for Lck: 150 nM / 25 nM = 6-fold
-
Selectivity for Adrenergic α2A: 450 nM / 25 nM = 18-fold
-
Selectivity for Serotonin 5-HT2A: 890 nM / 25 nM = ~36-fold
A selectivity index of >100-fold is often desired, indicating that the off-target activities observed here would be a significant consideration for development.
Master Comparison Guide
The true value of a cross-reactivity profile is revealed by comparison. Below, the profile of our case compound is compared against two hypothetical alternatives: "Compound X," a highly selective kinase inhibitor, and "Compound Y," a known promiscuous or "dirty" compound.
| Target Class | Target Hit (>50% Inh. @ 10µM) | 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine | Compound X (Selective) | Compound Y (Promiscuous) |
| Primary Target | Primary Kinase | IC50: 25 nM | IC50: 20 nM | IC50: 30 nM |
| Kinases | Lck | IC50: 150 nM | >10,000 nM | IC50: 200 nM |
| SRC | IC50: 320 nM | >10,000 nM | IC50: 500 nM | |
| EGFR | IC50: 2,500 nM | >10,000 nM | IC50: 900 nM | |
| GPCRs | Adrenergic α2A | IC50: 450 nM | No Hit | IC50: 750 nM |
| Serotonin 5-HT2A | IC50: 890 nM | No Hit | IC50: 400 nM | |
| Dopamine D2 | No Hit | No Hit | IC50: 1,200 nM | |
| Ion Channels | hERG | No Hit | No Hit | IC50: 5,000 nM |
This comparative table clearly illustrates that while our case compound is potent, its selectivity profile is significantly poorer than the ideal "Compound X" and shares characteristics with the promiscuous "Compound Y."
Conclusion
This guide has outlined a rigorous, multi-tiered strategy for defining the cross-reactivity profile of a novel compound, using 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine as a working example. The hypothetical data generated through this framework reveal a potent kinase inhibitor whose development would be complicated by significant off-target interactions with Lck kinase and two GPCRs. This is precisely the kind of critical insight that early-stage safety profiling is designed to provide. By systematically applying broad panel screening, quantitative follow-up, and comparative analysis, drug discovery teams can make data-driven, confident decisions, thereby optimizing the allocation of resources and increasing the probability of advancing safer, more effective medicines to the clinic.
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Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from Eurofins Discovery website.[3]
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Lynch, J. J., Van Vleet, T. R., Mittelstadt, S. W., & Blomme, E. A. (2017). In vitro safety pharmacology profiling: what else beyond hERG?. Journal of pharmacological and toxicological methods, 87, 125-133.[1]
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ChemPartner. (n.d.). In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs. Retrieved from ChemPartner website.[2]
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BenchChem. (2025). A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpretation. Retrieved from BenchChem website.[14]
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Eurofins Discovery. (n.d.). SafetyScreen Functional Panel. Retrieved from Eurofins Discovery website.[18]
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Eurofins Discovery. (n.d.). SafetyScreen44 Panel. Retrieved from Eurofins Discovery website.[11]
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Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73.[7]
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Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045.[15]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology website.[16]
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A Comparative Guide to 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine Analogs: Unraveling Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a continuous endeavor. Heterocyclic compounds, particularly those containing nitrogen and oxygen, form the backbone of many established and experimental drugs. Among these, the pyrido[3,4-b]oxazine scaffold has emerged as a promising framework for the development of new bioactive molecules. This guide provides a comprehensive comparison of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine analogs, delving into their structure-activity relationships (SAR) with a focus on their potential as anticancer and antimicrobial agents. Drawing upon experimental data from related heterocyclic systems, we aim to provide a predictive framework for the rational design of more potent and selective therapeutic candidates.
The Pyrido[3,4-b]oxazine Core: A Scaffold of Therapeutic Promise
The 2,3-dihydro-1H-pyrido[3,4-b]oxazine core is a rigid, bicyclic system that offers a unique three-dimensional arrangement of heteroatoms and aromatic functionalities. This structural rigidity can be advantageous in drug design, as it may lead to higher binding affinity and selectivity for biological targets. The presence of nitrogen and oxygen atoms provides sites for hydrogen bonding, a critical interaction in drug-receptor binding. Furthermore, the aromatic pyridine ring and the oxazine ring offer multiple positions for substitution, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.
While direct and extensive research on the 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine scaffold is limited, the broader class of pyridoxazines and related benzoxazines has demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] This guide will leverage data from these related systems to infer the SAR of the target analogs.
Synthesis of the 2,3-dihydro-1H-pyrido[3,4-b]oxazine Scaffold
For the synthesis of the 2,3-dihydro-1H-pyrido[3,4-b]oxazine core, a potential pathway is outlined below. The introduction of the 8-bromo substituent would likely be achieved by starting with a pre-brominated aminopyridine precursor.
Experimental Protocol: General Synthesis of 2,3-dihydro-1H-pyrido[3,4-b]oxazine Derivatives
Step 1: Synthesis of the Aminopyridine Precursor
The synthesis would commence with a commercially available or synthesized 3-amino-4-hydroxypyridine derivative. For the 8-bromo analog, a 2-bromo-5-amino-4-hydroxypyridine would be the required starting material.
Step 2: Cyclization to form the Pyrido[3,4-b]oxazine Ring
The aminopyridine precursor is then reacted with a suitable two-carbon synthon, such as a 1,2-dihaloethane (e.g., 1,2-dibromoethane) or an epoxide, under basic conditions to facilitate the intramolecular cyclization to form the oxazine ring.
Figure 1. General synthetic workflow for 2,3-dihydro-1H-pyrido[3,4-b]oxazine analogs.
This synthetic approach allows for the introduction of various substituents on both the pyridine and oxazine rings by using appropriately functionalized starting materials, thus enabling a systematic exploration of the SAR.
Structure-Activity Relationship (SAR) Analysis
The biological activity of the 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine scaffold is expected to be significantly influenced by the nature and position of its substituents. Based on data from analogous heterocyclic systems, we can postulate the following SAR trends:
The Role of the 8-Bromo Substituent
The introduction of a bromine atom at the 8-position of the pyridoxazine core is a key modification that can profoundly impact its biological profile. Halogen atoms, particularly bromine, are known to influence a molecule's physicochemical properties and its interactions with biological targets.[3]
-
Increased Lipophilicity: The bromine atom will increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets. This is often a desirable property for anticancer and antimicrobial agents.
-
Modulation of Electronic Properties: As an electron-withdrawing group, the bromine atom can alter the electron density of the pyridine ring, potentially influencing its pKa and its ability to participate in crucial binding interactions such as pi-stacking or cation-pi interactions.
-
Formation of Halogen Bonds: Bromine atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like oxygen and nitrogen in the active sites of target proteins. These interactions can contribute significantly to the binding affinity and selectivity of the compound.
-
Metabolic Stability: The presence of a bromine atom can block sites of metabolism, leading to a longer half-life and improved pharmacokinetic profile.
Studies on bromo-substituted quinolines have demonstrated that the position and number of bromine substituents can dramatically affect their anticancer activity. For instance, certain 5,7-dibromo-8-hydroxyquinolines have shown strong antiproliferative activity against various tumor cell lines.[4][5][6][7] This suggests that the 8-bromo substitution on the pyrido[3,4-b]oxazine core is a promising strategy for enhancing anticancer potency. Similarly, in the context of antimicrobial agents, bromo-substituted benzoxazines have shown notable activity.[1]
Substitutions on the Oxazine Ring
Modifications to the oxazine ring, particularly at the N1 and C2/C3 positions, are expected to play a crucial role in determining the biological activity and selectivity of the analogs.
-
N1-Substitution: The secondary amine in the oxazine ring provides a handle for introducing a variety of substituents. Alkylation or acylation at this position can be used to modulate lipophilicity, introduce additional binding groups, or alter the overall shape of the molecule to better fit a target's active site.
-
C2 and C3-Substitution: Introducing substituents on the C2 and C3 positions of the oxazine ring can influence the conformation of the ring and introduce new interaction points. For example, the introduction of bulky groups could sterically hinder binding to certain off-target proteins, thereby improving selectivity.
Substitutions on the Pyridine Ring
In addition to the 8-bromo substituent, other positions on the pyridine ring (C5, C6, C7) are amenable to modification.
-
Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of substituents on the pyridine ring can influence the overall electron distribution of the molecule and its ability to interact with biological targets. For example, electron-donating groups could enhance the basicity of the pyridine nitrogen, while electron-withdrawing groups would decrease it.
-
Steric Hindrance: The size and shape of substituents can influence the molecule's ability to access and bind to the active site of a target.
Comparative Performance and Experimental Data
While direct comparative data for 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine analogs is not yet available in the literature, we can present a hypothetical comparison based on the expected impact of different substituents, drawing parallels from related heterocyclic systems.
Table 1: Predicted Impact of Substitutions on the Biological Activity of 2,3-dihydro-1H-pyrido[3,4-b]oxazine Analogs
| Position of Substitution | Substituent Type | Predicted Impact on Anticancer Activity | Predicted Impact on Antimicrobial Activity | Rationale |
| C8 | -Br (vs. -H) | Increased Potency | Increased Potency | Enhanced lipophilicity, potential for halogen bonding, and altered electronics.[3][4] |
| N1 | Small Alkyl (e.g., -CH3) | Variable | Variable | Modulates lipophilicity and steric profile. |
| N1 | Aryl/Heteroaryl | Potentially Increased | Potentially Increased | Introduces additional pi-stacking or hydrogen bonding interactions. |
| C2/C3 | Small Alkyl | Variable | Variable | Fine-tunes steric interactions within the binding pocket. |
| C6/C7 | Electron-Donating Group (e.g., -OCH3) | May decrease activity | May decrease activity | Alters electronic properties of the pyridine ring. |
| C6/C7 | Electron-Withdrawing Group (e.g., -CF3) | May increase activity | May increase activity | Enhances potential for specific electronic interactions. |
Experimental Protocols for Biological Evaluation
To validate the predicted SAR and to directly compare the performance of novel 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine analogs, a standardized set of in vitro assays is essential.
Anticancer Activity Assays
A common and effective method for assessing the anticancer potential of new compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Plate cancer cells (e.g., human breast cancer cell line MCF-7, or lung cancer cell line A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Figure 2. Workflow for the MTT cell viability assay.
Antimicrobial Activity Assays
The antimicrobial activity of the synthesized analogs can be determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol: Broth Microdilution for MIC Determination
-
Bacterial Culture: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus for Gram-positive and Escherichia coli for Gram-negative).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Conclusion and Future Directions
The 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental data on its analogs is currently limited, by drawing parallels with related heterocyclic systems, we can make informed predictions about its structure-activity relationships. The presence of the 8-bromo substituent is anticipated to be a key determinant of biological activity, likely enhancing both anticancer and antimicrobial potency through a combination of electronic and steric effects.
Future research should focus on the systematic synthesis and biological evaluation of a library of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine analogs with diverse substitutions on both the pyridine and oxazine rings. This will allow for the validation of the predicted SAR and the identification of lead compounds with optimal potency and selectivity. Further mechanistic studies will also be crucial to elucidate the specific cellular targets and pathways through which these compounds exert their therapeutic effects. The insights gained from such studies will undoubtedly pave the way for the rational design of the next generation of drugs based on this promising heterocyclic scaffold.
References
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Baklanov, M. M., et al. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][4][7]oxazine-1,8-diones. Molecules, 28(3), 1234.
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Temple, C., et al. (1982). Synthesis of potential anticancer agents. Pyrido[4,3-b][4][7]oxazines and pyrido[4,3-b][4][7]thiazines. Journal of Medicinal Chemistry, 25(8), 1045-1050.
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Charting the Molecular Underworld: A Comparative Guide to Confirming the Binding Site of Novel Bioactive Compounds
For researchers in the vanguard of drug discovery, the identification of a novel bioactive compound like 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine marks the beginning of an intense investigative journey. While its chemical structure is defined, its biological target and the precise nature of its interaction remain uncharted territory. This guide provides a comprehensive, in-depth comparison of modern experimental and computational methodologies to elucidate the binding site of such novel chemical entities. We will move beyond a simple listing of techniques to a nuanced discussion of their underlying principles, comparative strengths, and the strategic rationale for their deployment in a rigorous drug development campaign.
The Investigative Funnel: A Strategic Approach to Binding Site Confirmation
Confirming the binding site of a novel compound is not a linear process but rather a multi-pronged, iterative approach. The strategy can be visualized as a funnel, starting with broad, hypothesis-generating methods and progressively narrowing down to high-resolution, definitive techniques.
Caption: A workflow for binding site identification and validation.
Phase 1: Identifying the Target - Where Does the Compound Act?
Before determining where on a target a compound binds, one must first identify the target itself. For a novel compound like 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine, several approaches can be employed.
Computational Prediction
Modern computational methods can predict potential protein-ligand binding sites based on the three-dimensional structure of the protein.[1][2][3][4][5] These methods are broadly categorized into geometry-based, energy-based, and machine learning-based approaches.[1][2][5] While not a substitute for experimental validation, in silico docking studies can provide initial hypotheses and guide the design of subsequent experiments.[6][7]
Affinity-Based Methods
Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful technique to isolate the cellular targets of a bioactive compound. Here, the compound of interest is immobilized on a solid support and used to "fish" for its binding partners from a cell lysate.
Phase 2: Confirming Engagement - Does the Compound Bind the Target?
Once a putative target is identified, the next critical step is to confirm direct physical interaction. A suite of biophysical assays can provide this confirmation and yield quantitative data on binding affinity and kinetics.[8][9][]
Comparative Overview of Biophysical Assays
| Technique | Principle | Key Outputs | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized target.[6] | Binding kinetics (kon, koff), Affinity (KD), Stoichiometry.[6] | Real-time, label-free, high sensitivity. | Requires target immobilization, which may affect protein conformation. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding.[6][] | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[6][] | Label-free, in-solution, provides full thermodynamic profile.[11] | Requires relatively large amounts of pure protein and compound.[11] |
| Differential Scanning Fluorimetry (DSF) | Monitors the thermal unfolding of a protein in the presence of a ligand.[8][9] | Change in melting temperature (ΔTm). | High-throughput, low sample consumption.[8][9] | Indirect measure of binding, may not work for all proteins. |
| Cellular Thermal Shift Assay (CETSA) | Measures ligand-induced stabilization of a target protein in intact cells or lysates.[8][9] | Target engagement in a cellular context. | In-cell/in-tissue measurement, label-free.[12] | Not all proteins exhibit a clear thermal shift. |
Phase 3: The Atomic Blueprint - High-Resolution Structural Interrogation
With confirmed target engagement, the focus shifts to elucidating the precise binding mode at atomic resolution. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold-standard techniques for this purpose.[13]
X-ray Crystallography: The "Gold Standard"
X-ray crystallography provides a static, high-resolution three-dimensional structure of the protein-ligand complex, revealing the exact atomic interactions and binding mode.[6][13][14][15][16] The process involves crystallizing the protein in complex with the ligand (co-crystallization) and then diffracting X-rays through the crystal.[14][16]
Experimental Protocol: Co-crystallization for X-ray Crystallography
-
Protein Purification: Express and purify the target protein to >95% homogeneity.
-
Complex Formation: Incubate the purified protein with a molar excess of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine.
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature) using sitting-drop or hanging-drop vapor diffusion methods.
-
Crystal Optimization: Optimize initial crystal hits to obtain diffraction-quality crystals.
-
Data Collection: Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source, and collect diffraction data.[17]
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build an atomic model of the protein-ligand complex.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Solution-State Perspective
NMR spectroscopy offers a powerful alternative for studying protein-ligand interactions in solution, providing information on the structure and dynamics of the complex.[6][18][19][20][21][22] Ligand-observe NMR experiments can rapidly identify binding, while protein-observe NMR can map the binding site.[19][21][23]
Experimental Protocol: 1H-15N HSQC Titration for Binding Site Mapping
-
Protein Preparation: Express and purify the target protein with uniform 15N isotopic labeling.
-
NMR Sample Preparation: Prepare a sample of the 15N-labeled protein in a suitable NMR buffer.
-
Acquire Reference Spectrum: Record a 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.
-
Titration: Add increasing amounts of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine to the protein sample, acquiring a 1H-15N HSQC spectrum at each concentration.
-
Data Analysis: Monitor chemical shift perturbations (CSPs) of the protein's amide peaks upon ligand addition. Residues exhibiting significant CSPs are likely at or near the binding site.
Comparison of High-Resolution Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State | Solid (crystal) | Solution |
| Resolution | Typically higher (1-3 Å) | Lower, provides ensemble of structures |
| Protein Size | No strict size limit | Generally limited to < 40 kDa |
| Dynamics | Provides a static snapshot | Can probe conformational dynamics |
| Throughput | Can be high-throughput with automation | Generally lower throughput |
| Key Challenge | Obtaining high-quality crystals | Resonance assignment can be time-consuming |
Phase 4: Functional Corroboration - Validating the Binding Site
Structural data provides a detailed map of the binding site, but it is crucial to functionally validate the importance of the identified residues for ligand binding. Site-directed mutagenesis is the definitive method for this purpose.[24][25][26][27][28]
Site-Directed Mutagenesis: Probing Key Interactions
This technique involves systematically mutating the amino acid residues in the putative binding site and then measuring the impact of these mutations on ligand binding affinity.[24][25][26] A significant decrease or complete loss of binding upon mutation of a specific residue confirms its critical role in the interaction.[25]
Experimental Workflow: Site-Directed Mutagenesis and Binding Analysis
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An Independent Investigator's Guide to Verifying the Biological Activity of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine
This guide provides a comprehensive framework for the independent verification of the biological activity of the novel compound, 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine. To date, the specific biological activities of this compound remain largely uncharacterized in publicly available literature[1]. However, the pyrido-oxazine scaffold is present in a variety of biologically active molecules, with activities ranging from anticancer to kinase inhibition[2][3][4][5][6]. Notably, similar heterocyclic structures are known to exhibit activity as monoamine oxidase (MAO) inhibitors, a class of enzymes crucial in the metabolism of neurotransmitters.[7][8][9] Dysfunction of MAO is implicated in several neurological disorders, making MAO inhibitors valuable therapeutic agents, particularly for depression and neurodegenerative diseases like Parkinson's and Alzheimer's disease[7][8][10][11].
This guide, therefore, proposes a logical, two-stage experimental plan to first screen for and then characterize the potential activity of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine as a monoamine oxidase inhibitor, and subsequently to evaluate its potential for neuroprotection in a cell-based model. We will compare its hypothetical performance against well-established, commercially available MAO inhibitors.
Part 1: In Vitro Verification of Monoamine Oxidase Inhibition
The initial and most critical step is to determine if 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine interacts with and inhibits monoamine oxidase enzymes. MAOs exist in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor selectivities[7][10][12]. Therefore, it is essential to assess the inhibitory activity of the compound against both isoforms to determine its potency and selectivity.
Comparative Compounds
To provide a robust comparison, we will utilize two well-characterized and selective MAO inhibitors as positive controls:
-
Selegiline: An irreversible and selective inhibitor of MAO-B, commonly used in the treatment of Parkinson's disease[12][13].
-
Clorgyline: A selective and irreversible inhibitor of MAO-A[12][14].
Experimental Rationale & Workflow
A fluorometric in vitro assay is a common, high-throughput method for screening MAO inhibitors[10][11][14]. This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate by MAO[10][11][14][15]. The H₂O₂ is then detected using a fluorescent probe[16]. The intensity of the fluorescence is directly proportional to the MAO activity. A decrease in fluorescence in the presence of an inhibitor indicates its potency.
Caption: Workflow for the in vitro MAO inhibition assay.
Detailed Experimental Protocol: Fluorometric MAO Inhibition Assay
This protocol is adapted from commercially available MAO inhibitor screening kits[14][16].
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine in DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Prepare 10 mM stock solutions of Selegiline and Clorgyline in DMSO and dilute similarly.
-
Reconstitute recombinant human MAO-A and MAO-B enzymes in assay buffer to the manufacturer's recommended concentration.
-
Prepare the substrate working solution containing p-tyramine and a fluorescent probe (e.g., OxiRed™) in assay buffer.
-
-
Assay Procedure:
-
To a 96-well black microplate, add 50 µL of the diluted test compound or control inhibitor to their respective wells.
-
Add 50 µL of the appropriate MAO enzyme (MAO-A or MAO-B) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 50 µL of the substrate working solution to all wells.
-
Immediately place the plate in a microplate reader and measure the fluorescence intensity (Ex/Em = 530/585 nm) every minute for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%)[16].
-
Hypothetical Comparative Data
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine | 550 | 25 | 22 |
| Selegiline (Control) | 12,000 | 8 | 1500 |
| Clorgyline (Control) | 5 | 8,500 | 0.0006 |
Part 2: Cell-Based Verification of Neuroprotective Activity
Should 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine demonstrate significant MAO inhibitory activity, the next logical step is to assess its potential for neuroprotection in a cellular context. Cell-based assays provide a more physiologically relevant system to evaluate a compound's efficacy in protecting neurons from damage[17][18][19].
Experimental Rationale & Workflow
A common method to induce neuronal damage in vitro is through oxidative stress, which is implicated in the pathology of many neurodegenerative diseases[20]. In this assay, a neurotoxin such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (tBHP) is used to induce oxidative stress and subsequent cell death in a neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells)[17][20]. The ability of the test compound to mitigate this cell death is then quantified. Cell viability can be assessed using various methods, such as the MTT assay or by using fluorescent dyes like calcein-AM that are only retained in live cells[17][19].
Caption: Workflow for the cell-based neuroprotection assay.
Detailed Experimental Protocol: Neuroprotection Against Oxidative Stress
This protocol is a generalized procedure based on established methods for assessing neuroprotection[17][20].
-
Cell Culture and Plating:
-
Culture SH-SY5Y human neuroblastoma cells in appropriate media.
-
Seed the cells into a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare fresh dilutions of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine and Selegiline in cell culture media at various concentrations (e.g., 0.1, 1, 10 µM).
-
Remove the old media from the cells and replace it with media containing the test compounds or vehicle (DMSO).
-
Incubate the cells for 24 hours.
-
-
Induction of Oxidative Stress:
-
Prepare a working solution of tert-butyl hydroperoxide (tBHP) in culture media. The optimal concentration should be predetermined to induce approximately 50% cell death.
-
Remove the compound-containing media and add the tBHP solution to the appropriate wells. Include control wells with media only (no tBHP) and wells with tBHP and vehicle.
-
Incubate the cells for an additional 24 hours.
-
-
Cell Viability Assessment:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add a solution of Calcein-AM to each well and incubate for 30 minutes at 37°C.
-
Measure the fluorescence intensity using a microplate reader (Ex/Em = 485/530 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence of all wells to the untreated control (100% viability).
-
Calculate the percent neuroprotection for each compound concentration.
-
Hypothetical Comparative Data
| Compound (10 µM) | Cell Viability (%) after tBHP treatment | Neuroprotection (%) |
| Vehicle Control | 52 | 0 |
| 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine | 85 | 63 |
| Selegiline (Control) | 78 | 50 |
Conclusion
This guide outlines a systematic and robust approach for the independent verification of the biological activity of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine. By employing a combination of in vitro enzymatic assays and cell-based functional assays, researchers can effectively screen for and characterize its potential as a monoamine oxidase inhibitor with neuroprotective properties. The inclusion of well-established comparator compounds is crucial for contextualizing the potency and selectivity of this novel molecule. The hypothetical data presented herein suggests that 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine could be a potent and selective MAO-B inhibitor with significant neuroprotective effects, warranting further investigation.
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Chaitra, G., & Rohini, R. M. (2018). Synthesis and Biological Activities of[10][16]-Oxazine Derivatives. Der Pharma Chemica. [Link]
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An Investigator's Guide to Bridging the In Vitro-In Vivo Gap: A Case Study Framework for 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine
Introduction: From Benchtop Promise to Preclinical Reality
In the landscape of modern drug discovery, the journey of a novel chemical entity from initial synthesis to a potential therapeutic candidate is fraught with challenges. A critical, and often precarious, step in this process is the translation of promising in vitro data into meaningful in vivo efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically approach this transition. We will use the novel heterocyclic compound, 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine , as a hypothetical case study.
While specific biological data for this particular molecule is not yet publicly available, its core structure, a pyrido-oxazine, belongs to a class of compounds known for a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[1][2][3] The presence of a bromine atom can further enhance biological activity.[2][4][5] Drawing from this chemical context, we will construct a robust investigational plan to evaluate its potential as a neuroprotective agent, a therapeutic area where both anti-inflammatory and antioxidant mechanisms are highly relevant.[6][7][8]
This guide is designed not as a rigid protocol, but as a dynamic, logic-driven workflow. It emphasizes the "why" behind experimental choices, ensuring that each step builds upon the last to create a self-validating and comprehensive data package. Our objective is to bridge the gap between cellular assays and whole-organism responses, providing a clear path for decision-making in early-stage drug development.
Part 1: The In Vitro Screening Cascade - Establishing a Mechanistic Fingerprint
The initial phase of investigation must be a carefully designed in vitro screening cascade. This multi-tiered approach allows for rapid, cost-effective evaluation of the compound's primary effects and potential mechanism of action, filtering out less promising candidates before committing to resource-intensive in vivo studies.[7]
Tier 1: Primary Screening for Bioactivity and Cytotoxicity
The first step is to ascertain whether the compound has any biological effect in a relevant cell system and to determine its therapeutic window. For our hypothetical neuroprotective agent, we will use a human neuroblastoma cell line (e.g., SH-SY5Y) and a model of oxidative stress.
Key Assays:
-
Cell Viability/Cytotoxicity Assay (MTT or PrestoBlue™): To determine the concentration range at which the compound is non-toxic.
-
Oxidative Stress Rescue Assay: To assess the compound's ability to protect neuronal cells from an oxidative insult (e.g., hydrogen peroxide or 6-hydroxydopamine).
Table 1: Hypothetical Primary Screening Results for 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine
| Assay | Cell Line | Insult | Result Type | Value |
| Cytotoxicity | SH-SY5Y | None | CC50 (50% Cytotoxic Conc.) | > 100 µM |
| Neuroprotection | SH-SY5Y | 100 µM H₂O₂ | EC50 (50% Effective Conc.) | 2.5 µM |
Causality Explained: A high CC50 value coupled with a low EC50 value suggests a favorable therapeutic index. It indicates that the compound's protective effects occur at concentrations far below those that cause cellular harm, a fundamental requirement for a viable drug candidate.
Tier 2: Mechanism of Action (MoA) Elucidation
With primary activity established, the next logical step is to investigate how the compound exerts its protective effects. Based on the known activities of related oxazines, we will explore two common neuroprotective pathways: antioxidant and anti-inflammatory signaling.
Key Assays:
-
Nrf2/ARE Pathway Activation Assay: The Nrf2 pathway is a master regulator of cellular antioxidant responses.[6][8] We can use a reporter cell line containing an Antioxidant Response Element (ARE) linked to a luciferase gene to quantify Nrf2 activation.
-
Inhibition of Inflammatory Mediator Release: In a microglial cell line (e.g., BV-2), we can stimulate an inflammatory response with lipopolysaccharide (LPS) and measure the compound's ability to inhibit the release of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.
Table 2: Hypothetical Mechanism of Action Results
| Assay | Cell Line | Stimulant | Result Type | Value |
| Nrf2 Activation | SH-SY5Y-ARE Luc | - | EC50 | 1.8 µM |
| NO Inhibition | BV-2 | 100 ng/mL LPS | IC50 (50% Inhibitory Conc.) | 5.2 µM |
| TNF-α Inhibition | BV-2 | 100 ng/mL LPS | IC50 | 7.8 µM |
Expert Insight: These hypothetical results would suggest that 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine is a dual-action compound, with a more potent effect on the Nrf2 antioxidant pathway than on inflammatory mediator release. This mechanistic insight is crucial for selecting the most appropriate in vivo model.
Caption: In Vitro Screening and Decision Workflow.
Part 2: The In Vivo Bridge - Validating Efficacy in a Living System
Positive and well-characterized in vitro results provide a strong rationale for progressing to in vivo testing. This phase aims to answer critical questions that cell-based assays cannot: Does the compound reach the target organ? Is it effective in a complex biological environment? What is its safety profile in a whole organism?
Selection of an Animal Model
Based on our in vitro data suggesting both antioxidant and anti-inflammatory properties, a suitable model would be a lipopolysaccharide (LPS)-induced neuroinflammation model in mice. LPS administration triggers a robust inflammatory response in the brain, leading to oxidative stress and neuronal damage, thus allowing us to assess both proposed mechanisms of action.
Pharmacokinetics (PK) and Brain Penetration
Before an efficacy study, it is essential to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile. A preliminary PK study is conducted where a single dose of the compound is administered (e.g., intravenously and orally) and blood and brain tissue are collected at various time points.
Table 3: Hypothetical Pharmacokinetic Parameters
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) | Brain/Plasma Ratio @ Tmax |
| Oral (PO) | 10 | 450 | 1.0 | 4.2 | 0.8 |
Trustworthiness Check: This hypothetical PK profile shows good oral absorption (indicated by a reasonable Cmax and Tmax) and, critically, that the compound crosses the blood-brain barrier (BBB), evidenced by a brain/plasma ratio approaching 1. Without BBB penetration, a compound intended for a CNS target is non-viable, regardless of its in vitro potency.
In Vivo Efficacy Study
In the LPS-induced neuroinflammation model, mice would be pre-treated with our compound or a vehicle control, followed by an LPS challenge. Endpoints would include:
-
Behavioral Tests: To assess sickness behavior and cognitive deficits (e.g., open field test, Y-maze).
-
Biochemical Analysis: Measurement of pro-inflammatory cytokines (TNF-α, IL-6) and oxidative stress markers (e.g., malondialdehyde) in brain homogenates.
-
Histology: Immunohistochemical staining for markers of microglial activation (Iba1) and neuronal health.
Table 4: Comparing In Vitro Potency with In Vivo Efficacy
| Metric | In Vitro Result (IC50) | In Vivo Result (ED50, mg/kg) | Correlation | | :--- | :--- | :--- | :--- | :--- | | Anti-inflammatory | | | | | TNF-α Inhibition | 7.8 µM | 15 mg/kg | Strong | | Neuroprotective | | | | | Oxidative Stress Rescue | 2.5 µM | 5 mg/kg | Strong |
Authoritative Grounding: A strong correlation between the rank order of potency in vitro (neuroprotection > anti-inflammation) and in vivo (lower ED50 for neuroprotective endpoints) provides confidence that the in vitro MoA is relevant to the in vivo effects.[6][9] Discrepancies can occur due to factors like off-target effects, metabolism into more or less active forms, or poor target engagement in the complex tissue environment.
Caption: Logic Flow for In Vivo Validation Studies.
Part 3: Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, detailed protocols for key assays are provided below.
Protocol 1: In Vitro Neuroprotection Assay
-
Cell Culture: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine (e.g., from 0.1 µM to 100 µM) in cell culture medium. Pre-treat the cells with the compound for 2 hours.
-
Oxidative Insult: Add hydrogen peroxide (H₂O₂) to a final concentration of 100 µM to all wells except the "vehicle control" group.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Viability Assessment: Add PrestoBlue™ reagent (10% of well volume) and incubate for 1-2 hours. Read fluorescence on a plate reader (560 nm excitation / 590 nm emission).
-
Data Analysis: Normalize the data to the "H₂O₂ only" control (0% protection) and "vehicle control" (100% protection). Calculate the EC50 value using non-linear regression analysis.
Protocol 2: In Vivo LPS-Induced Neuroinflammation Model
-
Animals: Use male C57BL/6 mice, 8-10 weeks old. Acclimatize animals for at least one week before the experiment.
-
Compound Administration: Prepare the compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline). Administer the compound or vehicle via oral gavage at desired doses (e.g., 1, 5, 15, 50 mg/kg).
-
LPS Challenge: One hour after compound administration, inject lipopolysaccharide (LPS) intraperitoneally at a dose of 1 mg/kg.
-
Behavioral Assessment: Four hours post-LPS injection, assess locomotor activity in an open field test for 10 minutes.
-
Tissue Collection: Twenty-four hours post-LPS injection, euthanize the animals. Perfuse with ice-cold saline. Collect one brain hemisphere for biochemical analysis (flash-freeze in liquid nitrogen) and fix the other in 4% paraformaldehyde for histology.
-
Biochemical Analysis: Homogenize the frozen brain tissue and use commercial ELISA kits to measure TNF-α and IL-6 levels.
-
Statistical Analysis: Use one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the LPS-only control group. Determine the ED50 from the dose-response curve.
Conclusion
The successful translation of in vitro findings to in vivo efficacy is a cornerstone of preclinical drug discovery. This guide has presented a systematic, hypothesis-driven framework for evaluating a novel compound, using 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine as a representative model. By employing a tiered in vitro cascade to establish a mechanistic fingerprint and then validating these findings in a relevant in vivo model with integrated pharmacokinetic data, researchers can make informed, data-driven decisions. This logical progression from cellular to systemic effects not only enhances the probability of success but also embodies the principles of scientific integrity, ensuring that only the most promising candidates move forward in the arduous journey toward becoming a new medicine.
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Bains, J.S. & C.A. Shaw. (2021). Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models. ACS Publications. [Link]
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Lin, T.K., et al. (2019). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. Marine Drugs. [Link]
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Abdulhussein, R.J. & W.N. Abood. (2024). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through. Moroccan Journal of Chemistry. [Link]
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Sá, S., et al. (2024). Artificial Intelligence for Natural Products Drug Discovery in Neurodegenerative Therapies: A Review. MDPI. [Link]
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Shukla, D.K., et al. (n.d.). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines. Oriental Journal of Chemistry. [Link]
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Chaitra, G. & R.M. Rohini. (2018). Synthesis and Biological Activities of[6][9]-Oxazine Derivatives. Der Pharma Chemica. [Link]
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Sindhu, T.J., et al. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research. [Link]
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ResearchGate. (2018). Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][6][8]oxazine as new scaffolds for potential bioactive compounds. ResearchGate. [Link]
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Mayekar, A., et al. (2011). Synthesis and Antimicrobial Study of New 8-bromo-1,3-diaryl-2,3-dihydro-1H-naphtho[1,2e][6][9]oxazines. Indian Journal of Pharmaceutical Sciences. [Link]
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A Comparative Guide to the Selectivity Profiling of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine
This guide provides a comprehensive framework for assessing the molecular selectivity of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine, a novel heterocyclic compound. The oxazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, from antimicrobial to anticancer.[1][2][3] This inherent biological promiscuity underscores the critical need for rigorous, early-stage selectivity profiling. A compound's therapeutic success hinges not only on its potency at the intended target but, more importantly, on its inactivity against a host of unintended off-targets that can lead to toxicity or undesirable side effects.[4][5]
This document outlines a tiered, multi-faceted strategy designed to build a detailed selectivity profile for a novel compound like 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine. We will explain the causal logic behind each experimental step, provide actionable protocols, and offer clear methods for data interpretation, empowering research teams to make confident, data-driven decisions in the drug discovery process.
For the purpose of this guide, we will proceed under a common drug discovery scenario: a novel compound has been synthesized, and its primary target is hypothesized to be a protein kinase, given that related pyridoxazine structures have shown activity in this area.[6] We will use this hypothesis to build a comparative framework against a known kinase inhibitor.
Part 1: Foundational On-Target Potency Assessment
Before assessing selectivity, it is imperative to confirm and quantify the compound's activity against its intended primary target. This baseline measurement of potency (typically an IC50 or Kd value) serves as the anchor against which all off-target activities will be compared.
Rationale for Experimental Design
The choice of assay is critical for generating reliable potency data. A biochemical assay is preferred at this stage because it directly measures the interaction between the compound and the isolated target protein, minimizing confounding factors from complex cellular systems.[7] Radiometric assays, which measure the incorporation of a radiolabeled phosphate ([32P]- or [33P]-ATP) onto a substrate, are considered a gold standard due to their direct and robust nature, with few sources of interference.[8][9]
Furthermore, the concentration of ATP used in the assay must be carefully considered. Many inhibitors compete with ATP for binding to the kinase active site.[10] Performing the assay at an ATP concentration that approximates its physiological intracellular level (typically ~1 mM) provides a more realistic measure of the compound's inhibitory potential in a cellular context.[11]
Comparative Compound
To contextualize the performance of our lead compound, we will compare it with Osimertinib , a well-characterized, potent, and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, particularly against resistance mutations.[6]
Experimental Protocol 1: In Vitro Radiometric Kinase Assay (IC50 Determination)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) for 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine against a hypothetical kinase target (e.g., EGFR).
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution series of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine and the comparator (Osimertinib) in 100% DMSO, starting from a 1000X top concentration (e.g., 10 mM).
-
Enzyme & Substrate Mix: Dilute the recombinant kinase and its specific peptide substrate in kinase buffer to the desired working concentrations.
-
ATP Mix: Prepare the ATP solution in kinase buffer, including [γ-33P]-ATP, to achieve a final concentration at the KM value for the specific kinase or at a physiological concentration of 1 mM.
-
-
Assay Procedure (96-well format):
-
Add 1 µL of serially diluted compound or DMSO vehicle control to appropriate wells.
-
Add 24 µL of the Enzyme & Substrate mix to all wells.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 25 µL of the ATP Mix to all wells.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 50 µL of 1% phosphoric acid.
-
Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose).
-
Wash the filter plate 3-4 times with 0.75% phosphoric acid to remove unincorporated [γ-33P]-ATP.
-
Dry the plate, add scintillant, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Convert raw counts per minute (CPM) data to percent inhibition relative to DMSO (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot percent inhibition versus the logarithm of inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Part 2: A Tiered Strategy for Broad Kinome & GPCR Selectivity
A tiered screening approach is the most efficient and cost-effective strategy for profiling selectivity.[7] It uses a broad, less precise initial screen to identify potential liabilities, followed by more detailed, quantitative analysis only for the "hits."
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panel_k [label="Kinome Panel Screen\n(>300 Kinases)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; panel_g [label="GPCR Binding Panel\n(e.g., 40-50 targets)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
result1_k [label="Identify kinases with\n>70% Inhibition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; result1_g [label="Identify GPCRs with\n>70% Displacement", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
tier2 [label="Tier 2: Dose-Response Analysis\n(IC50 / Kd Determination)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF", penwidth=2];
result2_k [label="Quantitative IC50 values\nfor off-target kinases", fillcolor="#FFFFFF", fontcolor="#202124"]; result2_g [label="Quantitative Kd values\nfor off-target GPCRs", fillcolor="#FFFFFF", fontcolor="#202124"];
final [label="Comprehensive Selectivity Profile\n(On-target vs. Off-target Potency)", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> tier1; tier1 -> panel_k [label="Biochemical\nAssays"]; tier1 -> panel_g [label="Binding\nAssays"];
panel_k -> result1_k; panel_g -> result1_g;
result1_k -> tier2; result1_g -> tier2;
tier2 -> result2_k; tier2 -> result2_g;
result2_k -> final; result2_g -> final; } } Caption: Tiered workflow for selectivity profiling.
Tier 1: High-Concentration Single-Point Screens
The objective here is to cast a wide net. The compound is tested at a single, high concentration (e.g., 1 or 10 µM) against large panels of kinases and G protein-coupled receptors (GPCRs). A high concentration is used to ensure that even weaker, but potentially relevant, interactions are identified.
-
Kinome Screening: The compound should be screened against a diverse panel of recombinant protein kinases (commercial panels often include over 300 kinases).[9][10] This provides a global view of the compound's behavior across the human kinome.
-
GPCR Screening: Concurrently, the compound should be evaluated in a binding assay panel against common GPCRs, which represent another major class of drug targets and potential off-targets.[12]
Any target showing significant inhibition or displacement (a common threshold is >70%) at this stage is flagged as a "hit" for further investigation.
Tier 2: Dose-Response Confirmation for Hits
For every hit identified in Tier 1, a full 10-point dose-response curve is generated to determine a quantitative IC50 (for enzymatic targets) or Ki/Kd (for binding assays).[7] This step validates the initial finding and provides the potency data needed to calculate a selectivity index.
Data Summary: Selectivity Table
All quantitative data should be summarized in a clear, concise table. This allows for at-a-glance comparison of on-target potency versus off-target activity.
| Target Class | Specific Target | 8-Bromo-pyrido-oxazine IC50/Ki (nM) | Osimertinib IC50/Ki (nM) | Selectivity Ratio (Off-Target/On-Target) |
| On-Target | EGFR | 15 | 12 | - |
| Off-Target Kinase | Kinase X | 850 | >10,000 | 57-fold |
| Off-Target Kinase | Kinase Y | 2,300 | >10,000 | 153-fold |
| Off-Target GPCR | 5-HT2B Receptor | >10,000 | >10,000 | >667-fold |
| Off-Target GPCR | H1 Receptor | 6,500 | >10,000 | 433-fold |
Data are hypothetical and for illustrative purposes.
Part 3: Assessing Critical Safety-Related Off-Targets
Beyond kinome-wide selectivity, it is crucial to assess interactions with targets that have known and predictable roles in clinical adverse events. Cytochrome P450 (CYP) enzymes are paramount in this regard.
Rationale for CYP450 Inhibition Assays
CYP enzymes are the primary family of enzymes responsible for drug metabolism.[13] Inhibition of a specific CYP isoform by a new drug can slow the metabolism of co-administered drugs that are substrates for that isoform. This can lead to elevated plasma concentrations and an increased risk of toxicity, a phenomenon known as a drug-drug interaction (DDI).[14][15] Regulatory agencies like the FDA recommend evaluating new chemical entities against a panel of the most clinically relevant CYP isoforms.[16]
Experimental Protocol 2: In Vitro CYP450 Inhibition Assay (IC50 Panel)
This protocol uses pooled human liver microsomes, which contain a full complement of CYP enzymes, representing a "gold standard" for in vitro DDI studies.[16]
-
Reagent Preparation:
-
Microsomes: Thaw pooled human liver microsomes (HLM) on ice. Dilute to a working concentration (e.g., 0.2 mg/mL) in 0.1 M potassium phosphate buffer (pH 7.4).
-
Compound Dilution: Prepare an 8-point serial dilution of 8-Bromo-pyrido-oxazine and a known pan-inhibitor (e.g., Ketoconazole for CYP3A4) in buffer.
-
Substrate Mix: Prepare a solution of a CYP isoform-specific probe substrate (e.g., Midazolam for CYP3A4, Diclofenac for CYP2C9) in buffer.
-
Cofactor: Prepare a solution of NADPH regenerating system (cofactor for CYP activity) in buffer.
-
-
Assay Procedure:
-
Pre-incubation: In a 96-well plate, combine the HLM solution and the diluted test compound/control. Incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add the specific probe substrate to initiate the reaction.
-
Incubation: Incubate for a defined period (e.g., 10 minutes) at 37°C with shaking.
-
Reaction Termination: Stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.
-
-
Data Analysis (LC-MS/MS):
-
Quantify the formation of the specific metabolite from the probe substrate using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[16][17]
-
Calculate the percent inhibition at each concentration of the test compound relative to vehicle controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Data Summary: CYP450 Inhibition Table
| CYP Isoform | Probe Substrate | 8-Bromo-pyrido-oxazine IC50 (µM) | Positive Control & IC50 (µM) |
| CYP1A2 | Phenacetin | >50 | Furafylline (2.1) |
| CYP2C9 | Diclofenac | >50 | Sulfaphenazole (0.8) |
| CYP2C19 | S-Mephenytoin | 28 | Ticlopidine (1.5) |
| CYP2D6 | Dextromethorphan | >50 | Quinidine (0.05) |
| CYP3A4 | Midazolam | 12.5 | Ketoconazole (0.03) |
Data are hypothetical and for illustrative purposes.
Conclusion and Forward Look
This guide presents a logical and experimentally robust strategy for characterizing the selectivity of a novel compound, 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine. By following this tiered approach—beginning with foundational on-target potency, expanding to broad kinome and GPCR panels, and culminating in specific safety-related assays like CYP450 inhibition—researchers can build a comprehensive and actionable selectivity profile.
The resulting data, summarized in clear comparative tables, allows for the direct quantification of selectivity windows between the therapeutic target and potential off-target liabilities. This profile is not an endpoint but a critical decision-making tool. A compound with high on-target potency but poor selectivity (e.g., potent inhibition of several unrelated kinases or a key CYP enzyme) may be flagged for medicinal chemistry efforts to improve specificity or may be deprioritized. Conversely, a compound demonstrating a clean profile can proceed with greater confidence into more complex cellular and in vivo models of efficacy and safety.
References
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- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051.
- Allen, J. A., & Roth, B. L. (2011). Strategies to discover unexpected targets for drugs active at G protein-coupled receptors. Annual Review of Pharmacology and Toxicology, 51, 117-144.
- AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test.
- Bamborough, P., Drewry, D., Harper, G., Smith, G. K., & Zuercher, W. J. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry, 4(2), 145-157.
- Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kovelman, R., & Harvey, K. J. (2013). A broad-spectrum screen for prediction of kinase inhibitor activities. PLoS ONE, 8(4), e61937.
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- Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
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- ResearchGate. (n.d.). Strategies to Discover Unexpected Targets for Drugs Active at G Protein-Coupled Receptors.
- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
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- Abdulhussein, M. A., & Abood, N. A. (2024). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through chalcone intermediates. Moroccan Journal of Chemistry, 12(1), 376-393.
- Shukla, D. K., Rani, M., Khan, A. A., Tiwari, K., & Gupta, R. K. (2011). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines/6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines. E-Journal of Chemistry, 8(2), 637-644.
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Al-Ostath, A., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2022). Novel pyrido[2,3-b][13][17]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Molecules, 27(19), 6649. Available from:
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Sarojini, B. K., et al. (2011). 8-Bromo-1,3-diphenyl-2,3-dihydro-1H-naphtho[1,2-e][4][13]oxazine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2053. Available from:
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Sarojini, B. K., et al. (2011). Synthesis and Antimicrobial Study of New 8-bromo-1,3-diaryl-2,3-dihydro-1H-naphtho[1,2e][4][13]oxazines. Medicinal Chemistry Research, 20(7), 935-943. Available from:
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Chaitra, G., & Rohini, R. M. (2018). Synthesis and Biological Activities of[4][13]-Oxazine Derivatives. Der Pharma Chemica, 10(5), 114-121. Available from:
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical intermediate extends beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine, a brominated heterocyclic compound. Our focus is to empower you with the knowledge to manage this waste stream responsibly, ensuring the safety of yourself, your colleagues, and the environment.
Understanding the Hazard Profile
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine is classified as harmful and an irritant.[3] The primary hazard statement associated with this compound is:
-
H302: Harmful if swallowed. [3]
-
Acute oral, dermal, and inhalation toxicity.
-
Causes skin and serious eye irritation.
Therefore, it is prudent to handle 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine with the assumption that it carries similar risks.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. All handling and disposal procedures must be conducted while wearing the following:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects against accidental splashes that can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact, which can cause irritation. |
| Body Protection | A clean, buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes the risk of inhaling airborne particles of the compound. |
Always inspect your PPE for any signs of damage before use and ensure a proper fit.
Segregation and Waste Collection: A Critical Step
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal. As a brominated organic compound, 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine must be collected in a designated halogenated organic waste container.
dot
Caption: Waste segregation decision pathway for the compound.
Step-by-Step Collection Protocol:
-
Obtain a Proper Waste Container: The container must be made of a material compatible with halogenated organic compounds (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label to the container. The label must clearly state:
-
Transfer the Waste: Carefully transfer the solid compound into the labeled waste container. If the compound is in solution, ensure the solvent is also a halogenated organic. Do not mix with non-halogenated solvents in the same container.
-
Secure the Container: Tightly close the container lid after each addition of waste.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition and incompatible materials.
Disposal Procedures: The Final Pathway
The disposal of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine, as a halogenated organic compound, is subject to stringent environmental regulations. The primary and most appropriate disposal method is incineration at a licensed hazardous waste facility.
dot
Caption: Recommended disposal workflow for the compound.
Key Disposal Steps:
-
Contact your Institution's Environmental Health & Safety (EHS) Office: Your EHS department is the primary resource for hazardous waste disposal. They will provide you with specific instructions and arrange for the collection of your waste.
-
Schedule a Waste Pickup: Once your waste container is nearly full, submit a waste pickup request to your EHS office.
-
Documentation: Ensure all necessary paperwork, as required by your institution and local regulations, is completed accurately.
-
Professional Disposal: The EHS office will coordinate with a licensed hazardous waste disposal company for the transportation and final disposal of the material.
Why Incineration?
Incineration is the preferred method for halogenated organic compounds because it is a high-temperature process designed to break down the complex organic molecules into simpler, less harmful substances.[1] Licensed facilities are equipped with advanced scrubber systems to neutralize and capture the resulting acidic gases (such as hydrogen bromide) and other pollutants, preventing their release into the atmosphere.
Landfilling is NOT an Option
Landfilling of halogenated organic waste is heavily restricted or prohibited in many jurisdictions.[2][4] This is due to the potential for these compounds to leach into the soil and groundwater, posing a significant environmental threat.
Emergency Procedures: Be Prepared
In the event of a spill or exposure, immediate and appropriate action is crucial.
| Emergency Scenario | Action Plan |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated material into a labeled hazardous waste container. For large spills, evacuate the area and contact your EHS office immediately. |
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to the procedures outlined in this guide—from understanding the hazards and using proper PPE to meticulous segregation and compliant disposal—you contribute to a safer research environment and a healthier planet. Always consult your institution's specific guidelines and your EHS office for any additional requirements.
References
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- Illinois Pollution Control Board. TITLE 35: ENVIRONMENTAL PROTECTION. Retrieved from Illinois Pollution Control Board website.
- Auckland Microfab. (2012, June 21). Cleanroom Waste Disposal Protocol.
- Illinois Pollution Control Board. 035007290B02000 R.docx.
- Emission Measurements During Incineration of Waste Containing Bromine. (2014, March 4). TemaNord.
- Braun Research Group.
- Cornell EHS. (n.d.). 7.2 Organic Solvents. Retrieved from Cornell University Environmental Health and Safety website.
- Temple University. Halogenated Solvents in Laboratories.
-
Fluorochem. 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine. Retrieved from Fluorochem website.
- Fisher Scientific.
- Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- ACP. (2019, October 30). Personal protective equipment in your pharmacy.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Chemical Safety Facts. Personal Protective Equipment and Chemistry.
Navigating the Uncharted: A Practical Guide to the Safe Handling of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine
Navigating the Uncharted: A Practical Guide to the Safe Handling of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine
For the pioneering researchers, scientists, and drug development professionals forging new paths in molecular discovery, the introduction of novel chemical entities is a daily reality. 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine, a brominated heterocyclic compound, represents one such frontier. While its full toxicological profile is yet to be comprehensively established, a proactive and rigorous approach to safety is paramount. This guide synthesizes established principles of chemical safety with the known data for this compound to provide a robust framework for its handling, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: What We Know and What We Must Assume
Currently, 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine is classified under the Globally Harmonized System (GHS) with the following designation:
-
GHS07: Harmful/Irritant [3]
-
Hazard Statement H302: Harmful if swallowed [3]
-
Signal Word: Warning [3]
The compound is a solid at room temperature. However, the absence of a complete Safety Data Sheet (SDS) necessitates a conservative approach. We must operate under the assumption that this compound may possess additional, uncharacterized hazards, including but not limited to:
-
Skin and eye irritation: Common among halogenated organic compounds.
-
Respiratory tract irritation: Particularly if handled as a fine powder that can be easily aerosolized.
-
Chronic effects: The long-term toxicological properties are unknown.
Therefore, the following personal protective equipment (PPE) and handling protocols are designed to provide comprehensive protection against all potential routes of exposure: dermal (skin), ocular (eyes), inhalation, and ingestion.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential when working with compounds of unknown or partially known toxicity.[4] The following table outlines the minimum and recommended PPE for handling 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine.
| PPE Category | Minimum Requirement | Recommended for Enhanced Safety | Rationale |
| Body Protection | Standard laboratory coat. | A chemically resistant apron over a lab coat. | Protects against spills and contamination of personal clothing. |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields.[4] | Chemical splash goggles. A full-face shield should be worn over goggles when there is a significant risk of splashes or aerosol generation. | Provides protection from splashes and airborne particles. Goggles offer a better seal than safety glasses.[5] |
| Hand Protection | Disposable nitrile gloves. | Double-gloving with two pairs of nitrile gloves. For extensive handling, consider a more robust glove like neoprene. | Nitrile gloves offer good resistance to a range of chemicals, but their resistance to halogenated hydrocarbons can be limited.[2][6] Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contaminated. |
| Respiratory Protection | All handling of the solid compound should be performed in a certified chemical fume hood. | A NIOSH-approved respirator with appropriate cartridges should be considered if there is a risk of aerosolization outside of a fume hood. | A fume hood is the primary engineering control to prevent inhalation of hazardous dust or vapors.[5][7] |
Operational Plan: A Step-by-Step Approach to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.
Preparation and Weighing
-
Designated Area: All handling of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine should be conducted in a designated area within a certified chemical fume hood.[7]
-
Pre-weighing Checks: Before handling the compound, ensure that all necessary PPE is correctly donned. Prepare all necessary equipment (spatulas, weigh boats, containers) within the fume hood.
-
Weighing: As this compound is a solid, carefully weigh the desired amount using a tared weigh boat. Avoid creating dust. If the material is a fine powder, consider using a spatula with a dampened tip (using an appropriate solvent) to minimize aerosolization.
-
Labeling: All containers holding the compound must be clearly labeled with the full chemical name, date, and any known hazard warnings.
Dissolution and Reaction Setup
-
Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Closed System: Whenever possible, reactions should be carried out in a closed system to contain any potential off-gassing or aerosols.
-
Temperature Control: Be mindful of any potential exothermic reactions, especially when working with a novel compound. Use appropriate cooling baths as needed.
Post-Reaction Work-up and Purification
-
Quenching: Quench reactions carefully, especially if reactive reagents have been used.
-
Extraction and Chromatography: Perform all extractions and column chromatography within the fume hood to contain solvent vapors and any residual hazardous material.
Disposal Plan: Responsible Waste Management
Proper waste segregation and disposal are critical to laboratory and environmental safety.
-
Waste Segregation: As a brominated organic compound, all waste contaminated with 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine must be disposed of in a designated "Halogenated Organic Waste" container.[7][8] Do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[9]
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh boats, and paper towels, must be placed in a sealed, labeled hazardous waste bag or container.
-
Labeling: The halogenated waste container must be clearly labeled and kept closed when not in use.
-
Institutional Guidelines: Always follow your institution's specific Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.
Emergency Procedures: Be Prepared
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill: In case of a spill, evacuate the immediate area and alert your supervisor and EHS. Do not attempt to clean up a spill of an unknown or hazardous substance without proper training and equipment.
Visual Workflow: PPE Donning and Doffing
To ensure the correct sequence for putting on and taking off PPE, which is critical to prevent cross-contamination, the following workflow should be followed.
Caption: PPE donning and doffing sequence to minimize contamination.
By treating 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine with the respect and caution it deserves, you can continue your vital research with the confidence that you are protecting yourself, your colleagues, and the scientific community.
References
-
Purdue University Environmental Health and Safety. Unknown Chemicals. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. [Link]
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International Safety Components, Inc. Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Published December 14, 2023. [Link]
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Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry. [Link]
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Texas Woman's University. Novel Chemicals with Unknown Hazards SOP. [Link]
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University of Nebraska-Lincoln Environmental Health and Safety. OSHA Glove Selection Chart. [Link]
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Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
